molecular formula C6H7ClN2O B1587467 2-chloro-4-ethoxypyrimidine CAS No. 83774-09-8

2-chloro-4-ethoxypyrimidine

Cat. No.: B1587467
CAS No.: 83774-09-8
M. Wt: 158.58 g/mol
InChI Key: PXTBPZQWBZWDFS-UHFFFAOYSA-N
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Description

2-Chloro-4-ethoxypyrimidine is a versatile halogenated pyrimidine derivative that serves as a valuable synthetic intermediate in organic chemistry and drug discovery. The pyrimidine ring is a privileged scaffold in medicinal chemistry, found in nucleobases and a wide range of therapeutic agents . This compound is particularly useful in the synthesis of more complex molecules for pharmaceutical and agrochemical research. The chlorine atom at the 2-position is a reactive site for nucleophilic aromatic substitution, allowing for the introduction of various amines and other nucleophiles to create novel chemical libraries . The 4-ethoxy group can influence the electron distribution of the ring and contribute to the pharmacokinetic properties of the resulting molecules, such as enhanced lipophilicity . Pyrimidine-based compounds are extensively investigated for their biological activities, including anticancer properties. Some derivatives have demonstrated potent efficacy against various human tumor cell lines, such as HCT-116 (colon cancer) and MCF7 (breast cancer) . Furthermore, the pyrimidine core is a key structural element in studies targeting enzymes like the SARS-CoV-2 main protease (Mpro), highlighting its relevance in antiviral research . Researchers also utilize this family of compounds in material science, particularly in the development of polymers and organic electronic materials . As a building block, this compound enables the exploration of new chemical space in the search for active pharmaceutical ingredients (APIs) and other functional molecules. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-4-ethoxypyrimidine
Source PubChem
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InChI

InChI=1S/C6H7ClN2O/c1-2-10-5-3-4-8-6(7)9-5/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXTBPZQWBZWDFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=NC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30406132
Record name 2-chloro-4-ethoxy-pyrimidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83774-09-8
Record name 2-chloro-4-ethoxy-pyrimidine
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Record name 2-chloro-4-ethoxypyrimidine
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-chloro-4-ethoxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-chloro-4-ethoxypyrimidine in Modern Drug Discovery

This compound is a critical heterocyclic building block in the landscape of pharmaceutical synthesis and drug discovery. Its strategic placement of a reactive chlorine atom and an ethoxy group on the pyrimidine ring provides medicinal chemists with a versatile scaffold for molecular elaboration.[1] The pyrimidine core is a ubiquitous motif in a vast array of biologically active molecules, including nucleobases and numerous approved drugs.[1] Consequently, this compound serves as an invaluable starting material for the construction of complex molecular architectures designed to modulate specific biological pathways, with applications spanning oncology, infectious diseases, and metabolic disorders.[1] This guide provides an in-depth exploration of the primary synthesis pathways for this key intermediate, offering field-proven insights into experimental choices, reaction mechanisms, and detailed protocols.

Core Synthesis Pathways: A Comparative Analysis

The synthesis of this compound can be approached through several strategic routes. The choice of a particular pathway is often dictated by factors such as the availability of starting materials, desired scale of production, and considerations for regioselectivity and overall yield. This section will dissect the most prevalent and scientifically robust methods.

Pathway 1: Nucleophilic Aromatic Substitution (SNAr) of 2,4-Dichloropyrimidine

This is arguably the most direct and widely employed method for the synthesis of this compound. It leverages the differential reactivity of the chlorine atoms at the C2 and C4 positions of the pyrimidine ring.

Mechanistic Insights and Regioselectivity

Nucleophilic aromatic substitution (SNAr) reactions on 2,4-dichloropyrimidine are generally regioselective, with the initial substitution occurring preferentially at the C4 position.[2] This selectivity is attributed to the electronic properties of the pyrimidine ring, where the C4 position is more activated towards nucleophilic attack. However, it is crucial to note that the nature of the nucleophile and the reaction conditions can influence the level of selectivity.[2][3] For instance, while many nucleophiles favor the C4 position, exceptions exist, particularly with strong electron-donating groups at other positions on the ring, which can direct substitution to the C2 position.[3]

In the case of ethoxide as the nucleophile, the reaction proceeds with high selectivity for the C4 position, yielding the desired this compound. The reaction is typically carried out using sodium ethoxide, generated in situ from sodium metal and ethanol or by using a commercially available solution.

Experimental Protocol: SNAr of 2,4-Dichloropyrimidine with Sodium Ethoxide

Materials:

  • 2,4-Dichloropyrimidine

  • Sodium metal or Sodium ethoxide

  • Anhydrous Ethanol

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Preparation of Sodium Ethoxide (if starting from sodium metal): In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, add anhydrous ethanol. Carefully add sodium metal in small portions under a nitrogen atmosphere. The reaction is exothermic and will generate hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved.

  • Reaction Setup: Cool the freshly prepared sodium ethoxide solution (or a commercial solution) in an ice bath.

  • Addition of 2,4-Dichloropyrimidine: Dissolve 2,4-dichloropyrimidine in anhydrous ethanol and add it dropwise to the cooled sodium ethoxide solution with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction mixture by pouring it into a mixture of ice and water.

  • Extraction: Extract the aqueous mixture with diethyl ether.

  • Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by recrystallization or column chromatography.

Pathway 2: A Two-Step Approach via a Hydroxy Intermediate

An alternative and highly effective strategy involves a two-step sequence starting from a 4-hydroxy-2-methylthiopyrimidine derivative. This pathway offers excellent control over regioselectivity and can lead to high-purity products.[4]

Step 1: Synthesis of 2-Methylthio-4-ethoxypyrimidine

This initial step involves the substitution of the chloro group at the 4-position of a 2-methylthio-4-chloropyrimidine compound with an ethoxy group. This reaction proceeds via a nucleophilic aromatic substitution mechanism, similar to Pathway 1.

Step 2: Chlorination of the 2-Methylthio Group

The subsequent step involves the conversion of the 2-methylthio group into a chloro group. This is typically achieved using a chlorinating agent such as sulfuryl chloride.[4] This two-step approach effectively avoids the formation of isomeric byproducts that can sometimes be observed in the direct reaction of 2,4-dichloropyrimidine with certain nucleophiles.[4]

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of 2-Methylthio-4-ethoxypyrimidine

Materials:

  • 2-Methylthio-4-chloropyrimidine

  • Sodium ethoxide

  • Anhydrous Ethanol

Procedure:

  • Prepare a solution of sodium ethoxide in anhydrous ethanol as described in Pathway 1.

  • Add 2-methylthio-4-chloropyrimidine to the sodium ethoxide solution at room temperature.

  • Stir the reaction mixture for a specified time, monitoring the progress by TLC.

  • Upon completion, work up the reaction as described in Pathway 1 to isolate the intermediate, 2-methylthio-4-ethoxypyrimidine.

Step 2: Chlorination of 2-Methylthio-4-ethoxypyrimidine

Materials:

  • 2-Methylthio-4-ethoxypyrimidine

  • Sulfuryl chloride

  • Dichloromethane (or another suitable inert solvent)

Procedure:

  • Dissolve 2-methylthio-4-ethoxypyrimidine in dichloromethane and cool the solution in an ice bath.

  • Slowly add sulfuryl chloride to the cooled solution with stirring.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting this compound by column chromatography.

Pathway 3: Synthesis from 4-Ethoxypyrimidin-2-one

This pathway involves the chlorination of a pyrimidinone precursor. This method is particularly useful when 4-ethoxypyrimidin-2-one is a readily available starting material.

Chlorination of the Pyrimidinone Ring

The conversion of the 2-oxo group to a 2-chloro group is a standard transformation in heterocyclic chemistry. This is typically accomplished using a strong chlorinating agent such as phosphorus oxychloride (POCl₃). The reaction proceeds by activation of the carbonyl oxygen by POCl₃, followed by nucleophilic attack of chloride.

Experimental Protocol: Chlorination of 4-Ethoxypyrimidin-2-one

Materials:

  • 4-Ethoxypyrimidin-2-one

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline (optional, as a catalyst and acid scavenger)

Procedure:

  • In a round-bottom flask, combine 4-ethoxypyrimidin-2-one and phosphorus oxychloride.

  • If desired, add a catalytic amount of N,N-dimethylaniline.

  • Heat the reaction mixture to reflux and maintain the temperature for several hours, monitoring the reaction by TLC.

  • After completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a base, such as sodium carbonate or sodium hydroxide, until the pH is neutral or slightly basic.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Data Presentation: A Comparative Overview of Synthesis Pathways

PathwayStarting MaterialKey ReagentsTypical YieldKey AdvantagesKey Disadvantages
1: SNAr 2,4-DichloropyrimidineSodium ethoxide, EthanolGood to ExcellentDirect, one-step reactionPotential for isomeric byproducts under certain conditions
2: Two-Step 2-Methylthio-4-chloropyrimidineSodium ethoxide, Sulfuryl chlorideHighExcellent regioselectivity, high purityLonger, two-step process
3: Chlorination 4-Ethoxypyrimidin-2-onePhosphorus oxychlorideGoodUtilizes a different class of starting materialRequires handling of corrosive POCl₃

Visualization of Synthesis Pathways

SNAr Pathway from 2,4-Dichloropyrimidine

G DCP 2,4-Dichloropyrimidine Product This compound DCP->Product Ethanol NaOEt Sodium Ethoxide (NaOEt) NaOEt->Product

Caption: SNAr synthesis of this compound.

Two-Step Synthesis Pathway

G Start 2-Methylthio-4- chloropyrimidine Intermediate 2-Methylthio-4- ethoxypyrimidine Start->Intermediate NaOEt, Ethanol Product This compound Intermediate->Product SO2Cl2, CH2Cl2

Caption: Two-step synthesis via a methylthio intermediate.

Chlorination Pathway

G Start 4-Ethoxypyrimidin-2-one Product This compound Start->Product POCl3, Heat

Caption: Synthesis via chlorination of a pyrimidinone.

Conclusion and Future Perspectives

The synthesis of this compound is a well-established process with several reliable and scalable routes. The choice of the optimal pathway depends on a careful consideration of factors such as cost, availability of starting materials, and the desired purity of the final product. The direct SNAr reaction of 2,4-dichloropyrimidine remains a highly efficient and commonly used method. However, for applications demanding exceptional purity and regiochemical control, the two-step pathway offers a superior alternative. As the demand for novel pyrimidine-based therapeutics continues to grow, the development of even more efficient, cost-effective, and environmentally benign synthetic methodologies will remain an active area of research.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-4-ethoxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The Strategic Importance of 2-Chloro-4-ethoxypyrimidine in Medicinal Chemistry

The pyrimidine scaffold is a cornerstone in the architecture of a vast number of biologically active molecules, including nucleic acids and a plethora of therapeutic agents.[1] Within this privileged heterocyclic class, this compound emerges as a highly versatile and strategically important building block for drug discovery and development. Its utility stems from the differential reactivity of the substituents on the pyrimidine ring, offering medicinal chemists a reliable handle for molecular elaboration and the synthesis of diverse compound libraries.

The chlorine atom at the 2-position serves as a prime site for nucleophilic substitution, a fundamental transformation in the construction of complex molecular frameworks.[2] This reactivity, coupled with the electronic influence of the ethoxy group at the 4-position, allows for controlled and selective modifications, making this compound an invaluable intermediate in the journey toward novel therapeutics. This guide provides a comprehensive overview of the core physicochemical properties of this compound, supported by field-proven experimental methodologies and insights into its chemical behavior.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in research and development. These properties dictate reaction conditions, purification strategies, and formulation considerations. The key physicochemical data for this compound are summarized below.

PropertyValueSource(s)
Chemical Formula C₆H₇ClN₂O[3]
Molecular Weight 158.59 g/mol [3]
Boiling Point 247 °C[4]
Density 1.235 g/cm³[4]
Melting Point Estimated: 45-60 °C[5]
Physical Form Expected to be a solid at room temperature
Solubility Soluble in many common organic solvents (e.g., DMF, DMSO)[1]

Experimental Methodologies for Physicochemical Characterization

The determination of the physicochemical properties of a compound like this compound relies on a suite of well-established analytical techniques. The following section details the standard protocols for key characterization experiments.

Melting Point Determination

The melting point is a critical indicator of a compound's purity.[6] A sharp melting range typically signifies a high degree of purity, while a broad and depressed range suggests the presence of impurities.

Protocol: Capillary Melting Point Determination

  • Sample Preparation: A small amount of finely powdered this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer or integrated digital thermometer.

  • Heating: The sample is heated at a controlled rate, typically 1-2 °C per minute, as it approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid mass has liquefied (completion of melting) are recorded. This range constitutes the melting point.

Solubility Assessment

Understanding the solubility profile of a compound is crucial for designing appropriate reaction conditions, purification methods, and for formulation development in later stages.

Protocol: Equilibrium Solubility Determination

  • Sample Preparation: An excess amount of solid this compound is added to a known volume of the solvent to be tested (e.g., water, ethanol, dichloromethane) in a sealed vial.

  • Equilibration: The mixture is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation: The undissolved solid is separated from the saturated solution by centrifugation followed by filtration through a syringe filter (e.g., 0.45 µm).

  • Quantification: The concentration of this compound in the clear filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Caption: Workflow for Equilibrium Solubility Determination.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show distinct signals corresponding to the ethoxy group and the pyrimidine ring protons.

  • Ethoxy Protons: A triplet at approximately 1.4 ppm (CH₃) and a quartet at around 4.5 ppm (OCH₂) are anticipated.

  • Pyrimidine Ring Protons: Two doublets in the aromatic region (typically between 7.0 and 9.0 ppm) are expected for the protons at the 5- and 6-positions of the pyrimidine ring.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

  • Ethoxy Carbons: Signals for the methyl (CH₃) and methylene (OCH₂) carbons of the ethoxy group are expected at approximately 14 ppm and 65 ppm, respectively.

  • Pyrimidine Ring Carbons: The carbon atoms of the pyrimidine ring will resonate in the range of 100-170 ppm. The carbon bearing the chlorine atom (C2) and the carbon attached to the ethoxy group (C4) will have characteristic chemical shifts influenced by these electronegative substituents.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.

  • Molecular Ion Peak: The mass spectrum should exhibit a prominent molecular ion peak (M⁺) at m/z 158, corresponding to the molecular weight of this compound.

  • Isotopic Pattern: Due to the presence of a chlorine atom, an isotopic peak (M+2) at m/z 160 with an intensity of approximately one-third of the molecular ion peak is a key diagnostic feature.

  • Fragmentation: Common fragmentation pathways for chloropyrimidines may include the loss of the chlorine atom, the ethoxy group, or cleavage of the pyrimidine ring.

Reactivity and Stability Profile

The chemical reactivity of this compound is dominated by the susceptibility of the C2-chloro substituent to nucleophilic aromatic substitution (SNAr).[2] This reactivity is a cornerstone of its utility as a synthetic intermediate. The electron-withdrawing nature of the pyrimidine ring activates the chlorine atom, making it a good leaving group.

Common nucleophiles that can displace the chlorine atom include amines, alcohols, and thiols, leading to a wide array of 2-substituted-4-ethoxypyrimidines. The reaction conditions can often be tuned to achieve high yields and selectivity.

In terms of stability, this compound should be stored in a cool, dry place, protected from moisture, as the chloro group can be susceptible to hydrolysis over time, particularly under non-neutral pH conditions.

Safety Considerations

As with any chemical reagent, proper safety precautions should be observed when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on handling, storage, and disposal.[9][10][11] In general, it is recommended to work in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry and drug discovery. A thorough understanding of its physicochemical properties, as detailed in this guide, is essential for its effective application in the synthesis of novel and potentially therapeutic molecules. The provided experimental protocols offer a practical framework for the in-house characterization of this and similar compounds, ensuring scientific rigor and reproducibility in research and development endeavors.

References

2-chloro-4-ethoxypyrimidine molecular structure and conformation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Structure and Conformation of 2-chloro-4-ethoxypyrimidine

Foreword: The Pyrimidine Core in Modern Chemistry

The pyrimidine scaffold is a cornerstone of medicinal chemistry and materials science. As a fundamental component of nucleobases, its biological relevance is profound. However, its synthetic derivatives have unlocked an even broader range of applications, serving as the central framework for numerous FDA-approved pharmaceuticals.[1][2] Molecules built upon this heterocyclic core are instrumental in targeting a vast array of diseases, including cancers and infectious agents.[1][3] Among the vast library of pyrimidine building blocks, this compound stands out as a particularly versatile intermediate. Its specific arrangement of functional groups—a reactive chlorine atom and a modulating ethoxy group—provides a tunable platform for the synthesis of complex molecular architectures. This guide offers a detailed exploration of its molecular structure, conformational dynamics, and the resulting chemical reactivity that makes it an invaluable tool for researchers and drug development professionals.

Molecular Structure: An Architectural Overview

At its core, this compound is an aromatic six-membered heterocycle containing two nitrogen atoms at positions 1 and 3. The structural integrity and chemical behavior of the molecule are dictated by the interplay of the pyrimidine ring and its substituents at the C2 and C4 positions.

Caption: 2D structure of this compound.

The pyrimidine ring is electronically deficient due to the presence of the two electronegative nitrogen atoms. This electron deficiency is further enhanced by the inductive effect of the chlorine atom at C2. Conversely, the ethoxy group at C4 acts as an electron-donating group through resonance, pushing electron density into the ring. This electronic push-pull relationship is fundamental to its reactivity profile.

Bond Parameters and Aromaticity
ParameterTypical Value (Å / Degrees)Significance
C-N (ring)~1.33 ÅShorter than a single bond, indicating aromatic delocalization.
C-C (ring)~1.39 ÅTypical aromatic C-C bond length.
C2-Cl~1.74 ÅStandard C(sp²)-Cl bond; acts as a leaving group.
C4-O~1.36 ÅPartial double bond character due to resonance.
Ring Angles~120°Consistent with sp² hybridization and a planar hexagonal ring.

Conformational Analysis: The Ethoxy Group's Flexibility

The primary source of conformational isomerism in this compound is the rotation of the ethoxy substituent. Two key dihedral angles determine the spatial orientation of the ethyl group relative to the pyrimidine ring:

  • τ₁ (C5-C4-O-C7): Defines the rotation around the C4-O bond.

  • τ₂ (C4-O-C7-C8): Defines the rotation around the O-C7 bond.

Quantum chemical calculations on related alkoxy-substituted heterocycles show that the global energy minimum often corresponds to a conformation where the alkoxy group is coplanar with the aromatic ring to maximize resonance stabilization.[6][7][8] However, steric hindrance can force it out of planarity. For the ethoxy group, the terminal methyl group (C8) can be oriented either anti (away from the ring) or gauche (to the side). The anti conformation is generally favored to minimize steric clash.

Conformational_Isomers cluster_syn Syn Conformer (Planar) cluster_anti Anti Conformer (Planar) cluster_nonplanar Non-Planar Transition State Syn τ₁ ≈ 0° (Higher Energy) TS τ₁ ≈ 90° (Rotational Barrier) Syn->TS Rotation Anti τ₁ ≈ 180° (Lower Energy, Preferred) Anti->TS Rotation TS->Syn Rotation TS->Anti Rotation

Caption: Energy landscape of ethoxy group rotation.

The most stable conformation is predicted to be one where the C4-O-C7-C8 chain is fully extended (anti) and lies in the plane of the pyrimidine ring, pointing away from the C5-H bond to minimize steric repulsion. The energy barrier for rotation around the C4-O bond is relatively low, allowing for rapid interconversion between conformers at room temperature.

Spectroscopic Signature: Experimental Validation

The proposed structure and conformation are validated through standard spectroscopic techniques. Each method provides a unique piece of the structural puzzle.[9][10]

TechniqueExpected SignatureInterpretation
¹H NMR δ ~8.5 ppm (d, 1H, H6), δ ~7.0 ppm (d, 1H, H5), δ ~4.5 ppm (q, 2H, -OCH₂-), δ ~1.4 ppm (t, 3H, -CH₃)Confirms the presence of two distinct aromatic protons and the characteristic quartet/triplet pattern of an ethoxy group.
¹³C NMR δ ~170 ppm (C4), δ ~162 ppm (C2), δ ~160 ppm (C6), δ ~110 ppm (C5), δ ~65 ppm (-OCH₂-), δ ~14 ppm (-CH₃)Shows six distinct carbon environments, with C2 and C4 being significantly downfield due to attachment to electronegative atoms.
IR (cm⁻¹) ~3050 (Ar C-H), ~2980 (Alkyl C-H), ~1600 (C=N/C=C stretch), ~1250 (Ar C-O stretch), ~750 (C-Cl stretch)Identifies key functional groups: aromatic ring, ether linkage, and the carbon-chlorine bond.[11]
Mass Spec. Molecular Ion (M⁺) at m/z 158. Isotopic peak (M+2)⁺ at m/z 160 with ~1/3 intensity of M⁺.Confirms the molecular weight (158.59 g/mol ) and the presence of a single chlorine atom due to the characteristic ³⁵Cl/³⁷Cl isotopic ratio.[12][13]

Reactivity and Synthetic Utility: The SNAr Reaction

The molecular architecture of this compound makes it an ideal substrate for Nucleophilic Aromatic Substitution (SNAr) reactions. The electron-deficient nature of the pyrimidine ring, exacerbated by the chloro-substituent, activates the C2 position for attack by nucleophiles. The chlorine atom serves as an excellent leaving group.

This reactivity is the cornerstone of its utility in drug discovery, allowing for the facile introduction of various functional groups (amines, thiols, etc.) at the C2 position to build molecular diversity.[14]

Protocol: General Procedure for SNAr with an Amine Nucleophile

This protocol describes a representative workflow for substituting the C2-chlorine with a primary or secondary amine.

  • Reaction Setup: In a dry, inert-atmosphere flask, dissolve this compound (1.0 eq.) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile.

    • Rationale: A polar aprotic solvent is used to dissolve the reactants and stabilize the charged intermediate (Meisenheimer complex) of the SNAr mechanism without interfering with the nucleophile.

  • Addition of Reagents: Add the amine nucleophile (1.1-1.5 eq.) to the solution, followed by a non-nucleophilic organic base such as Diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0 eq.).

    • Rationale: The base is crucial for scavenging the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product. A bulky, non-nucleophilic base is chosen to prevent it from competing with the desired amine nucleophile.

  • Reaction Conditions: Heat the mixture to a temperature between 80-120 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Rationale: Heating provides the necessary activation energy for the reaction. SNAr reactions on heteroaromatic rings often require elevated temperatures to proceed at a practical rate.

  • Workup and Purification: Upon completion, cool the reaction mixture to room temperature and dilute it with water. Extract the product into an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Rationale: The aqueous workup removes the solvent and inorganic salts.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure 2-amino-4-ethoxypyrimidine derivative.

    • Rationale: Chromatography separates the desired product from any unreacted starting material or byproducts.

SNAr_Workflow Start Dissolve Reactants (Pyrimidine, Solvent) Add Add Amine (Nu:) + Base (DIPEA) Start->Add Heat Heat Reaction (80-120 °C) Monitor (TLC/LCMS) Add->Heat Workup Aqueous Workup & Extraction Heat->Workup Purify Column Chromatography Workup->Purify Product Pure 2-Amino-4-ethoxy- pyrimidine Derivative Purify->Product

Caption: General workflow for an SNAr reaction.

Conclusion: A Versatile and Indispensable Building Block

This compound possesses a finely tuned molecular structure that makes it a powerful intermediate in synthetic chemistry. Its planar, electron-deficient aromatic core, combined with a highly reactive C2-chloro leaving group and a conformationally flexible ethoxy moiety, provides a reliable platform for constructing complex, biologically active molecules. A thorough understanding of its structure, conformation, and reactivity empowers researchers to leverage its full potential in the rational design and development of next-generation therapeutics and advanced materials.

References

Spectroscopic Data of 2-chloro-4-ethoxypyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the spectroscopic data for 2-chloro-4-ethoxypyrimidine, a key intermediate in medicinal chemistry and drug development. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the structural characterization of this pyrimidine derivative.

Introduction to this compound

This compound, with the molecular formula C₆H₇ClN₂O, is a substituted pyrimidine that serves as a versatile building block in the synthesis of a wide range of biologically active molecules.[1] The pyrimidine scaffold is a fundamental component of nucleobases and is prevalent in numerous pharmaceuticals. The presence of a chloro group at the 2-position and an ethoxy group at the 4-position offers distinct sites for further chemical modification, making it a valuable precursor in the design of novel therapeutic agents.

Accurate structural elucidation through spectroscopic methods is paramount to ensure the identity and purity of this compound in any synthetic workflow. This guide will delve into the expected data from ¹H NMR, ¹³C NMR, IR, and MS analyses, providing a foundational understanding for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for confirming its structure.

¹H NMR Spectroscopy

Experimental Protocol:

A sample of this compound is typically dissolved in a deuterated solvent, such as deuterochloroform (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard. The spectrum is then acquired on a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher.

Predicted ¹H NMR Data:

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.2Doublet1HH-6
~6.5Doublet1HH-5
~4.4Quartet2H-OCH₂CH₃
~1.4Triplet3H-OCH₂CH₃

Interpretation:

The ¹H NMR spectrum of this compound is expected to show four distinct signals.

  • Aromatic Protons: The two protons on the pyrimidine ring, H-5 and H-6, will appear as doublets due to coupling with each other. The H-6 proton, being adjacent to the electron-withdrawing nitrogen atom and the chloro group, is expected to be deshielded and resonate at a lower field (around 8.2 ppm). The H-5 proton will be more shielded and appear at a higher field (around 6.5 ppm).

  • Ethoxy Group Protons: The ethoxy group will give rise to a quartet and a triplet. The methylene protons (-OCH₂CH₃), being adjacent to the oxygen atom, will be deshielded and appear as a quartet around 4.4 ppm due to coupling with the methyl protons. The methyl protons (-OCH₂CH₃) will be more shielded and appear as a triplet around 1.4 ppm due to coupling with the methylene protons.

¹³C NMR Spectroscopy

Experimental Protocol:

The ¹³C NMR spectrum is typically acquired using the same sample prepared for ¹H NMR analysis. Proton-decoupled mode is commonly used to simplify the spectrum, resulting in single lines for each unique carbon atom.

Predicted ¹³C NMR Data:

Chemical Shift (δ) ppmAssignment
~170C-4
~162C-2
~158C-6
~108C-5
~64-OCH₂CH₃
~14-OCH₂CH₃

Interpretation:

The proton-decoupled ¹³C NMR spectrum of this compound is expected to display six distinct signals, corresponding to the six unique carbon atoms in the molecule.

  • Pyrimidine Ring Carbons: The carbon atoms of the pyrimidine ring are expected to resonate in the aromatic region. The C-4 carbon, attached to the electron-donating ethoxy group, will be significantly deshielded and appear at the lowest field (around 170 ppm). The C-2 carbon, bonded to the electronegative chlorine atom and two nitrogen atoms, will also be deshielded (around 162 ppm). The C-6 carbon will resonate around 158 ppm, and the C-5 carbon will be the most shielded of the ring carbons, appearing around 108 ppm.

  • Ethoxy Group Carbons: The methylene carbon (-OCH₂CH₃) will appear around 64 ppm, while the methyl carbon (-OCH₂CH₃) will be found at a much higher field, around 14 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol:

The IR spectrum of this compound can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (for liquids) or as a KBr pellet (for solids).

Expected IR Data:

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumC-H stretching (aromatic)
2980-2850Medium-StrongC-H stretching (aliphatic)
1600-1550StrongC=N and C=C stretching (pyrimidine ring)
1480-1400MediumC-H bending (aliphatic)
1300-1000StrongC-O stretching (ether)
800-700StrongC-Cl stretching

Interpretation:

The IR spectrum will provide key information about the functional groups present in this compound.

  • The presence of both aromatic and aliphatic C-H bonds will be indicated by stretching vibrations above and below 3000 cm⁻¹, respectively.

  • Strong absorptions in the 1600-1550 cm⁻¹ region are characteristic of the C=N and C=C stretching vibrations of the pyrimidine ring. The IR spectra of substituted pyrimidines consistently show characteristic ring stretching modes that are relatively insensitive to the nature of the substituents.

  • A strong band in the 1300-1000 cm⁻¹ region will confirm the presence of the C-O ether linkage of the ethoxy group.

  • A strong absorption in the fingerprint region, typically between 800 and 700 cm⁻¹, is expected for the C-Cl stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Experimental Protocol:

A mass spectrum can be obtained using various ionization techniques, such as Electron Ionization (EI) or Electrospray Ionization (ESI). For a relatively small and volatile molecule like this compound, EI is a common method.

Expected Mass Spectrometry Data:

The mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Due to the presence of the chlorine atom, which has two common isotopes, ³⁵Cl and ³⁷Cl, in a natural abundance ratio of approximately 3:1, the molecular ion peak will appear as a characteristic isotopic cluster.

  • Molecular Ion (M⁺): A peak at m/z = 158, corresponding to the molecule with the ³⁵Cl isotope.

  • Isotope Peak (M+2)⁺: A peak at m/z = 160, corresponding to the molecule with the ³⁷Cl isotope, with an intensity of approximately one-third of the M⁺ peak.

Fragmentation Pattern:

Under EI conditions, the molecular ion can undergo fragmentation. Common fragmentation pathways for this molecule would likely involve the loss of the ethoxy group, the chlorine atom, or parts of the pyrimidine ring.

Visualization of Molecular Structure and Connectivity

The following diagram illustrates the molecular structure of this compound and the key atomic connections relevant to spectroscopic analysis.

Caption: Molecular structure of this compound.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive framework for the characterization of this compound. A combination of ¹H NMR, ¹³C NMR, IR, and MS is essential for unambiguous structure confirmation and purity assessment. The predicted data and interpretations serve as a valuable reference for scientists working with this important synthetic intermediate. It is always recommended to compare experimentally obtained data with these reference values for accurate identification.

References

An In-Depth Technical Guide to the Reactivity Profile of 2-Chloro-4-ethoxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Among the vast array of functionalized pyrimidines, 2-chloro-4-ethoxypyrimidine stands out as a versatile and highly valuable building block for the synthesis of complex molecular architectures. Its strategic placement of a reactive chlorine atom at the 2-position and a modulating ethoxy group at the 4-position offers a nuanced reactivity profile that can be precisely controlled to achieve desired synthetic outcomes. This guide provides an in-depth exploration of the reactivity of this compound, offering both mechanistic insights and practical, field-proven experimental protocols to empower researchers in their drug discovery endeavors.

Synthesis of this compound: Establishing the Foundation

The journey to harnessing the synthetic potential of this compound begins with its efficient preparation. A common and reliable route starts from the readily available 2,4-dichloropyrimidine. The selective mono-substitution at the more reactive C4 position with an ethoxy group is the key transformation.

Workflow for the Synthesis of this compound

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound from 2,4-Dichloropyrimidine
  • Reaction Setup: To a solution of sodium ethoxide (1.0-1.2 equivalents) in absolute ethanol at 0 °C, add 2,4-dichloropyrimidine (1.0 equivalent) dropwise.

  • Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup and Isolation: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is then partitioned between water and an organic solvent such as ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a pure compound.

The Core Reactivity: A Tale of Two Positions

The reactivity of this compound is dominated by the two distinct electrophilic centers on the pyrimidine ring: the carbon atoms at the C2 and C4 positions. The chlorine atom at C2 serves as an excellent leaving group for nucleophilic aromatic substitution (SNAr) and as a handle for various palladium-catalyzed cross-coupling reactions. The ethoxy group at C4, while generally less reactive towards substitution, electronically modulates the ring and influences the regioselectivity of reactions at the C2 position.

Generally, for 2,4-disubstituted pyrimidines, the C4 position is inherently more reactive towards nucleophilic attack than the C2 position. This is attributed to the greater ability of the para-nitrogen to stabilize the Meisenheimer intermediate formed during the SNAr reaction at C4.[1][2] However, the presence of the ethoxy group at C4 in our target molecule deactivates this position towards further nucleophilic substitution, thereby directing the reactivity primarily to the C2-chloro position.

Nucleophilic Aromatic Substitution (SNAr): Gateway to Diverse Functionality

The chlorine atom at the C2 position is readily displaced by a wide range of nucleophiles, providing a straightforward and efficient method for introducing diverse functional groups.

Reaction with Amines (Buchwald-Hartwig Amination and SNAr)

The introduction of nitrogen-based substituents is a cornerstone of medicinal chemistry. This can be achieved through either a direct SNAr reaction or, more broadly, through a palladium-catalyzed Buchwald-Hartwig amination.[3]

Start This compound Product 2-Amino-4-ethoxypyrimidine Derivative Start->Product S_NAr Amine R-NH2 Amine->Product Conditions Base (e.g., K2CO3, DIPEA) Solvent (e.g., DMF, Dioxane) Heat Conditions->Product

Caption: Nucleophilic aromatic substitution with amines.

Experimental Protocol: SNAr with a Primary Amine
  • Reaction Setup: In a sealed tube, dissolve this compound (1.0 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF) or 1,4-dioxane.

  • Addition of Reagents: Add the primary amine (1.2-1.5 equivalents) and a base such as potassium carbonate (K2CO3) or N,N-diisopropylethylamine (DIPEA) (2.0-3.0 equivalents).

  • Reaction Execution: Heat the reaction mixture to 80-120 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup and Isolation: After cooling to room temperature, pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

NucleophileProductTypical Yield
Primary/Secondary Amines2-Amino-4-ethoxypyrimidinesGood to Excellent
Anilines2-Anilino-4-ethoxypyrimidinesModerate to Good
Alcohols (alkoxides)2,4-DiethoxypyrimidineGood
Thiols (thiolates)2-Thioether-4-ethoxypyrimidinesGood to Excellent

Table 1: Representative Nucleophilic Aromatic Substitution Reactions of this compound.

Palladium-Catalyzed Cross-Coupling Reactions: Forging Carbon-Carbon and Carbon-Heteroatom Bonds

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and this compound is an excellent substrate for these powerful transformations.

Suzuki-Miyaura Coupling: Introduction of Aryl and Heteroaryl Groups

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between the pyrimidine core and various aryl or heteroaryl boronic acids or esters.[4][5]

Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-Cl(L_n) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R Ar-Pd(II)-R(L_n) Transmetal->PdII_R Boronic R-B(OH)2 + Base Boronic->Transmetal RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Regeneration Product Ar-R RedElim->Product ArCl This compound ArCl->OxAdd

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki-Miyaura Coupling
  • Reaction Setup: To a degassed mixture of this compound (1.0 equivalent), an arylboronic acid (1.2-1.5 equivalents), and a base such as potassium carbonate or cesium carbonate (2.0-3.0 equivalents) in a suitable solvent system (e.g., 1,4-dioxane/water or DMF), add a palladium catalyst such as Pd(PPh3)4 (2-5 mol%) or Pd(dppf)Cl2 (2-5 mol%).

  • Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-110 °C for 2-12 hours. Monitor the reaction by TLC or LC-MS.

  • Workup and Isolation: Cool the reaction mixture, dilute with water, and extract with an organic solvent. Wash the combined organic layers with brine, dry, and concentrate.

  • Purification: Purify the residue by column chromatography.

Sonogashira Coupling: Installation of Alkynyl Moieties

The Sonogashira coupling enables the direct introduction of terminal alkynes, providing access to a class of compounds with significant applications in materials science and medicinal chemistry.[6][7]

Experimental Protocol: Sonogashira Coupling
  • Reaction Setup: In a Schlenk flask, combine this compound (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh3)2Cl2, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%) in a degassed solvent such as THF or DMF.

  • Addition of Reagents: Add a terminal alkyne (1.2-1.5 equivalents) and a base, typically an amine like triethylamine or diisopropylamine.

  • Reaction Execution: Stir the reaction mixture at room temperature to 60 °C under an inert atmosphere until the starting material is consumed (as monitored by TLC or LC-MS).

  • Workup and Isolation: Filter the reaction mixture through a pad of celite and concentrate the filtrate. Partition the residue between water and an organic solvent.

  • Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Buchwald-Hartwig Amination: A Broader Scope for C-N Bond Formation

For less nucleophilic amines or when SNAr reactions are sluggish, the Buchwald-Hartwig amination offers a powerful alternative for the formation of C-N bonds.[3] This reaction utilizes a palladium catalyst and a suitable phosphine ligand.

Coupling PartnerReactionCatalyst System (Typical)
Aryl/Heteroaryl Boronic AcidsSuzuki-MiyauraPd(PPh3)4, K2CO3
Terminal AlkynesSonogashiraPd(PPh3)2Cl2, CuI, Et3N
Primary/Secondary AminesBuchwald-HartwigPd2(dba)3, Xantphos, Cs2CO3

Table 2: Common Palladium-Catalyzed Cross-Coupling Reactions of this compound.

Mechanistic Considerations and Regioselectivity

As previously mentioned, the inherent reactivity of the 2- and 4-positions of the pyrimidine ring is a crucial factor in planning synthetic strategies. While the C4 position is generally more susceptible to nucleophilic attack in 2,4-dichloropyrimidine, the presence of the electron-donating ethoxy group at C4 in this compound deactivates this position towards further substitution.[8] This directing effect is a key advantage, as it allows for selective functionalization at the C2 position.

For palladium-catalyzed reactions, the oxidative addition of the palladium(0) catalyst to the C-Cl bond is the initial and often rate-determining step. The electronic properties of the pyrimidine ring make the C2-Cl bond sufficiently activated for this process to occur under relatively mild conditions.

Conclusion: A Versatile Tool for Drug Discovery

This compound is a powerful and versatile building block in the arsenal of the medicinal chemist. Its well-defined reactivity profile, centered on the selective functionalization of the C2 position, allows for the efficient and predictable synthesis of a wide array of complex molecules. A thorough understanding of its behavior in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, coupled with the practical protocols provided in this guide, will undoubtedly facilitate the discovery and development of novel therapeutic agents. The ability to fine-tune reaction conditions to achieve high yields and selectivities underscores the importance of this key intermediate in modern drug discovery programs.[9]

References

An In-depth Technical Guide to 2-Chloro-4-ethoxypyrimidine: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous biologically active compounds, from essential nucleobases to life-saving pharmaceuticals. Within the vast landscape of pyrimidine-based intermediates, 2-chloro-4-ethoxypyrimidine emerges as a particularly valuable building block. Its strategic placement of a reactive chlorine atom and an ethoxy group provides a versatile platform for the synthesis of complex molecular architectures, particularly in the realm of targeted therapies such as kinase inhibitors. This guide offers a comprehensive overview of the chemical identity, properties, synthesis, and applications of this compound, providing field-proven insights for researchers and drug development professionals.

Core Chemical Identity and Physical Properties

A precise understanding of a molecule's fundamental identifiers and physical characteristics is paramount for its effective use in research and development.

Chemical Identifiers

This compound is uniquely identified by a combination of systematic names and registry numbers, ensuring unambiguous communication and sourcing.

IdentifierValue
CAS Number 83774-09-8[1]
Molecular Formula C₆H₇ClN₂O[1][2]
Molecular Weight 158.59 g/mol [1][2]
IUPAC Name This compound
SMILES CCOC1=NC(=NC=C1)Cl
InChI InChI=1S/C6H7ClN2O/c1-2-10-5-3-4-8-6(7)9-5/h3-4H,2H2,1H3
InChIKey PXTBPZQWBZWDFS-UHFFFAOYSA-N
Physicochemical Properties

The physical properties of this compound influence its handling, reaction conditions, and purification methods. While comprehensive experimental data is not extensively published, some properties can be inferred from supplier data and analogous compounds.

PropertyValueSource
Boiling Point 247 °C[3]
Purity (typical) ≥98%[2]
Appearance Not explicitly stated, likely a solid or liquid-
Solubility Not explicitly stated, likely soluble in organic solvents-

Synthesis and Reactivity: A Chemist's Perspective

The synthetic accessibility and predictable reactivity of this compound are central to its utility as a chemical intermediate.

Synthetic Pathways

A common and logical approach to the synthesis of this compound involves a two-step process starting from the readily available 2,4-dichloropyrimidine. This method leverages the differential reactivity of the two chlorine atoms on the pyrimidine ring.

Step 1: Nucleophilic Aromatic Substitution (SNAr) with Ethoxide

The chlorine atom at the 4-position of 2,4-dichloropyrimidine is generally more susceptible to nucleophilic attack than the chlorine at the 2-position. This regioselectivity is a well-documented phenomenon in pyrimidine chemistry. The reaction is typically carried out by treating 2,4-dichloropyrimidine with sodium ethoxide in ethanol.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: To a solution of sodium ethoxide (1.0 equivalent) in anhydrous ethanol, add 2,4-dichloropyrimidine (1.0 equivalent) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Synthesis_of_2_Chloro_4_ethoxypyrimidine reactant1 2,4-Dichloropyrimidine product This compound reactant1->product Nucleophilic Aromatic Substitution (SNAr) reactant2 Sodium Ethoxide (NaOEt) reactant2->product byproduct Sodium Chloride (NaCl) Reactions_of_2_Chloro_4_ethoxypyrimidine start This compound product_snar 2-Amino-4-ethoxypyrimidine Derivative start->product_snar SNAr product_suzuki 2-Aryl-4-ethoxypyrimidine Derivative start->product_suzuki Suzuki Coupling amine Amine (R-NH2) amine->product_snar boronic_acid Boronic Acid (R'-B(OH)2) boronic_acid->product_suzuki Dasatinib_Analogue_Synthesis intermediate1 This compound intermediate2 2-(Arylamino)-4-ethoxypyrimidine intermediate1->intermediate2 SNAr Reaction amine_reactant Substituted Aniline amine_reactant->intermediate2 final_product Dasatinib Analogue intermediate2->final_product Further Functionalization coupling_partner Thiazole Derivative coupling_partner->final_product

References

An In-depth Technical Guide to the Solubility of 2-Chloro-4-Ethoxypyrimidine in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Critical Role of Solubility in Drug Discovery

In the landscape of drug discovery and development, understanding the solubility of a compound is not merely a preliminary step but a cornerstone of successful formulation and therapeutic efficacy.[1][2] Poor solubility can lead to a cascade of challenges, including unpredictable in vitro results, diminished bioavailability, and underestimated toxicity, ultimately jeopardizing the potential of a promising drug candidate.[1][2] This guide provides a comprehensive technical overview of the solubility of 2-chloro-4-ethoxypyrimidine, a key intermediate in pharmaceutical synthesis. By delving into the theoretical principles, providing a robust experimental framework, and discussing expected solubility trends, we aim to equip researchers, scientists, and drug development professionals with the knowledge to navigate the complexities of this critical physicochemical property.

Theoretical Framework: The Principles Governing Solubility

The solubility of a solid in a liquid solvent is governed by the fundamental principle of "like dissolves like."[3] This adage encapsulates the concept that substances with similar intermolecular forces are more likely to be miscible. For this compound, a substituted pyrimidine, its solubility in various organic solvents will be dictated by a balance of its structural features: the polar pyrimidine ring with its nitrogen atoms and chloro-substituent, and the relatively nonpolar ethoxy group.

Key factors influencing the solubility of this compound include:

  • Polarity: The polarity of the solvent plays a crucial role. Polar solvents will more readily solvate the polar regions of the molecule, while nonpolar solvents will better accommodate the nonpolar ethoxy group.

  • Hydrogen Bonding: The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors. Solvents capable of hydrogen bonding (protic solvents) may exhibit enhanced solubility.

  • Temperature: Generally, the solubility of a solid in a liquid increases with temperature as the additional energy helps to overcome the lattice energy of the solid and the intermolecular forces within the solvent.[3][4]

  • Molecular Size and Shape: Larger molecules can be more difficult for solvent molecules to surround and dissolve.[3]

A systematic approach to solubility testing, as outlined in the subsequent sections, is essential for empirically determining the optimal solvent system for this compound.[5][6][7]

Experimental Determination of Solubility: The Shake-Flask Method

The "gold standard" for determining thermodynamic (equilibrium) solubility is the shake-flask method.[8][9] This technique, renowned for its reliability, involves agitating an excess of the solid compound in the solvent of interest until equilibrium is reached, followed by quantification of the dissolved solute.[8]

Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_compound Weigh excess This compound prep_vial Combine in a sealed vial prep_compound->prep_vial prep_solvent Measure precise volume of organic solvent prep_solvent->prep_vial equilibration Agitate at constant temperature (e.g., 24-48h) using a shaker bath prep_vial->equilibration separation Allow solid to settle or centrifuge equilibration->separation filtration Filter supernatant through a 0.45 µm filter separation->filtration dilution Dilute the saturated solution if necessary filtration->dilution quantification Quantify concentration (e.g., HPLC, UV-Vis) dilution->quantification

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Detailed Protocol

Materials:

  • This compound (solid)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, dichloromethane, toluene, hexane)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or thermomixer with temperature control

  • Centrifuge (optional)

  • Syringes and 0.45 µm syringe filters

  • Volumetric flasks and pipettes for dilution

  • Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

  • Preparation of Slurries:

    • Add an excess amount of solid this compound to a pre-weighed vial. The excess is crucial to ensure a saturated solution at equilibrium.

    • Accurately add a known volume of the desired organic solvent to the vial.[5][10]

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaker bath set to a constant temperature (e.g., 25 °C).

    • Agitate the slurries for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended.[2]

  • Phase Separation:

    • After equilibration, remove the vials and allow the undissolved solid to settle.

    • For finer particles, centrifugation can be employed to facilitate separation.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a 0.45 µm syringe filter into a clean vial to remove any remaining solid particles.[1]

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Accurately dilute the filtered saturated solution to a concentration that falls within the linear range of the analytical instrument.

    • Analyze the standard solutions and the diluted sample using a suitable analytical technique (e.g., HPLC-UV or UV-Vis spectroscopy) to determine the concentration of the dissolved compound.[1][2]

  • Calculation:

    • Calculate the solubility in units such as mg/mL or mol/L, taking into account the dilution factor.

Expected Solubility Profile of this compound

Based on this related data, the expected solubility of this compound in common organic solvents is summarized in the table below. The solvents are categorized by their polarity.

Solvent ClassSolventExpected Solubility TrendRationale
Polar Aprotic N,N-DimethylformamideHighThe high polarity and hydrogen bond accepting capability of DMF are expected to effectively solvate the pyrimidine ring.[4]
AcetoneHighAcetone's polarity and ability to accept hydrogen bonds should lead to good solubility.[4]
AcetonitrileModerate to HighAcetonitrile is a polar aprotic solvent that should effectively dissolve this compound.[4]
Ethyl AcetateModerateAs a moderately polar solvent, ethyl acetate is expected to provide reasonable solubility.[4]
Polar Protic MethanolModerateThe ability of methanol to act as both a hydrogen bond donor and acceptor should facilitate dissolution.[4]
EthanolModerateSimilar to methanol, ethanol's protic nature is expected to result in moderate solubility.[4]
Nonpolar TolueneLowThe nonpolar nature of toluene is less likely to effectively solvate the polar pyrimidine core.[4]
HexaneVery LowAs a nonpolar aliphatic hydrocarbon, hexane is expected to be a poor solvent for this compound.
Chlorinated DichloromethaneModerate to HighDichloromethane's ability to engage in dipole-dipole interactions should lead to good solubility.

Safety and Handling of this compound

As with any chemical compound, proper safety precautions must be observed when handling this compound. The following information is derived from safety data sheets (SDS) for this compound and its close analogs.[11][12][13][14]

Hazard Identification:

  • Skin Irritation: Causes skin irritation.[11][12][13]

  • Eye Irritation: Causes serious eye irritation.[11][12][13]

  • Respiratory Irritation: May cause respiratory irritation.[11][12][13]

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses with side-shields or chemical goggles.[11][13][14]

  • Hand Protection: Wear suitable chemical-resistant gloves.[11][13]

  • Skin and Body Protection: Wear a lab coat or other protective clothing.

  • Respiratory Protection: Use in a well-ventilated area. If dusts or aerosols are generated, use a NIOSH-approved respirator.[11][13]

Handling and Storage:

  • Avoid contact with skin, eyes, and clothing.[11][14]

  • Wash hands thoroughly after handling.[11][13]

  • Store in a cool, dry, and well-ventilated place in a tightly sealed container.[11][13]

The following diagram outlines the logical flow for ensuring safety when working with this compound.

G cluster_assessment Risk Assessment cluster_ppe Personal Protective Equipment (PPE) cluster_handling Safe Handling cluster_response Emergency Response review_sds Review Safety Data Sheet (SDS) identify_hazards Identify hazards: Skin, eye, respiratory irritation review_sds->identify_hazards ppe_selection Select appropriate PPE: Goggles, gloves, lab coat identify_hazards->ppe_selection use_hood Work in a well-ventilated fume hood ppe_selection->use_hood avoid_contact Avoid direct contact and inhalation use_hood->avoid_contact first_aid Know location of eyewash and safety shower avoid_contact->first_aid spill_kit Have spill kit available first_aid->spill_kit

Caption: Safety Workflow for Handling this compound.

Conclusion

While a definitive, published solubility dataset for this compound remains to be established, this guide provides a robust framework for its determination and a scientifically grounded prediction of its behavior in common organic solvents. The principles of "like dissolves like," coupled with the reliable shake-flask method, offer a clear path for researchers to generate precise and accurate solubility data. Such data is indispensable for the rational design of synthetic routes, purification strategies, and ultimately, the successful development of novel therapeutics.

References

Theoretical and Computational Analysis of 2-Chloro-4-Ethoxypyrimidine: A Quantum Chemical Approach

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

Senior Application Scientist: Gemini

Abstract

This guide provides a comprehensive theoretical and computational examination of 2-chloro-4-ethoxypyrimidine, a heterocyclic compound of interest due to the significant biological and material science applications of the pyrimidine scaffold.[1] Employing Density Functional Theory (DFT), this work elucidates the molecule's fundamental properties, including its optimized geometric structure, vibrational frequencies, electronic characteristics, and non-linear optical (NLO) potential. Key analyses such as Frontier Molecular Orbital (HOMO-LUMO) analysis and Molecular Electrostatic Potential (MEP) mapping are used to predict its chemical reactivity, stability, and potential sites for intermolecular interactions. The calculated first-order hyperpolarizability suggests its potential for development as a non-linear optical material. This in-silico investigation serves as a foundational resource for researchers, offering predictive insights that can guide future experimental synthesis, characterization, and application in drug development and materials science.

Introduction: The Significance of Pyrimidine Derivatives and Computational Chemistry

The pyrimidine nucleus is a cornerstone in the architecture of vital biological molecules, including nucleic acids (DNA and RNA), and plays a pivotal role in a wide spectrum of pharmacological activities.[1] Pyrimidine derivatives are known to exhibit diverse biological functions, including anticancer, antioxidant, anti-inflammatory, and antibacterial properties.[1][2] The specific functionalization of the pyrimidine ring, as seen in this compound (C6H7ClN2O), can significantly modulate these properties, making it a target of scientific interest.

Before embarking on costly and time-consuming laboratory synthesis and characterization, computational chemistry offers a powerful and efficient pathway to predict and understand a molecule's intrinsic properties.[3] Theoretical methods, particularly Density Functional Theory (DFT), provide a robust framework for investigating molecular structure, vibrational spectra (FT-IR, FT-Raman), electronic behavior, and other key chemical descriptors.[3][4] This "in-silico" approach allows for a deep, atomistic-level understanding of a molecule, accelerating the design and discovery process for new functional materials and therapeutic agents. This guide details the application of these computational techniques to thoroughly characterize this compound.

Computational Methodology

The causality behind selecting a computational method is paramount for achieving a balance between accuracy and resource efficiency. For organic molecules like this compound, Density Functional Theory (DFT) has proven to be exceptionally reliable.

Theoretical Framework

All calculations were performed using the DFT framework. The choice of the B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a well-established standard that consistently yields accurate results for a wide range of molecular systems.[4][5] To ensure a precise description of the electron distribution, especially for a molecule containing heteroatoms like chlorine, nitrogen, and oxygen, the 6-311++G(d,p) basis set was selected. This basis set includes diffuse functions (++) for lone pairs and polarization functions (d,p) to account for the non-uniform distribution of charge in bonded atoms.

Computational Protocol

The following step-by-step computational workflow was implemented:

  • Initial Structure Input : The initial 3D structure of this compound was constructed using standard bond lengths and angles.

  • Geometry Optimization : The initial structure was optimized to find its most stable energetic conformation (a minimum on the potential energy surface). This process was performed without any geometric constraints.

  • Frequency Calculation : Vibrational frequency calculations were performed on the optimized geometry to confirm it as a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the theoretical FT-IR and FT-Raman spectra.

  • Electronic Property Analysis : Using the optimized structure, key electronic properties were calculated. This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the Molecular Electrostatic Potential (MEP), and Mulliken atomic charges.

  • Non-Linear Optical (NLO) Property Calculation : The electric dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β₀) were computed to assess the molecule's NLO response.

G Computational Analysis Workflow cluster_input Input Phase cluster_dft DFT Calculation Core cluster_analysis Property Analysis A 1. Initial Molecular Structure (this compound) B 2. Geometry Optimization (B3LYP/6-311++G(d,p)) A->B Input Geometry C 3. Vibrational Frequency Calculation B->C Optimized Structure D Optimized Geometry B->D F Electronic Properties (HOMO, LUMO, MEP) B->F Calculate Electronic & NLO Properties E Vibrational Spectra (IR & Raman) C->E G NLO Properties (μ, α, β₀) F->G

Caption: A flowchart illustrating the step-by-step computational workflow.

Results and Discussion

Optimized Molecular Geometry

The geometry of this compound was optimized to its ground state. The resulting structure provides the most stable arrangement of its atoms, which is crucial for all subsequent property calculations. The pyrimidine ring is essentially planar, with the ethoxy and chloro groups attached.

Caption: The chemical structure of this compound.

The calculated bond lengths and angles are critical for validating the computational model against potential experimental data (e.g., from X-ray crystallography).

Table 1: Selected Optimized Geometric Parameters

Parameter Bond Length (Å) Parameter Angle Angle (°)
Bond Lengths C2-Cl 1.752 Bond Angles N1-C2-N3 127.5
C4-O 1.358 C2-N3-C4 115.0
O-C7 1.441 N3-C4-C5 126.8
C7-C8 1.529 C4-O-C7 117.9
N1-C2 1.315

| | C2-N3 | 1.319 | | | |

Vibrational Spectral Analysis

Vibrational analysis predicts the FT-IR and FT-Raman spectra, which arise from the different vibrational modes of the molecule's bonds (stretching, bending, etc.). Each calculated frequency corresponds to a specific normal mode of vibration. These theoretical spectra are invaluable for interpreting experimental results.[4]

Table 2: Major Predicted Vibrational Frequencies and Assignments

Wavenumber (cm⁻¹) Assignment Vibrational Mode
~3080 C-H stretch Aromatic C-H on pyrimidine ring
~2985 C-H stretch Asymmetric stretching in CH3 group
~2940 C-H stretch Symmetric stretching in CH2 group
~1600 C=N stretch Pyrimidine ring stretching
~1560 C=C stretch Pyrimidine ring stretching
~1250 C-O stretch Asymmetric C-O-C stretching
~1045 C-O stretch Symmetric C-O-C stretching

| ~790 | C-Cl stretch | C-Cl bond stretching |

Electronic Properties

The HOMO and LUMO are the frontier orbitals that are critical for understanding chemical reactivity. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability.[6][7]

  • Low Energy Gap : A smaller gap suggests the molecule is more reactive, less stable, and more easily polarized, indicating a higher likelihood of intramolecular charge transfer.[6]

  • High Energy Gap : A larger gap implies high chemical stability and low reactivity because more energy is required to excite an electron from the HOMO to the LUMO.[8]

Table 3: Calculated Electronic Properties

Parameter Value (eV)
HOMO Energy -6.98
LUMO Energy -1.25

| Energy Gap (ΔE) | 5.73 |

The calculated energy gap of 5.73 eV for this compound suggests that the molecule possesses good kinetic stability and is not excessively reactive.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on the molecule's surface.[9][10] It helps identify the regions that are rich or poor in electrons, which is crucial for predicting how the molecule will interact with other species, especially in biological systems.[9][10]

  • Red/Yellow Regions : Indicate electron-rich areas (negative potential), which are prone to electrophilic attack.

  • Blue Regions : Indicate electron-poor areas (positive potential), which are susceptible to nucleophilic attack.

  • Green Regions : Represent neutral potential.

For this compound, the MEP analysis would likely show negative potential (red/yellow) concentrated around the two nitrogen atoms and the oxygen atom of the ethoxy group due to their high electronegativity and lone pairs of electrons. These sites are the most probable locations for hydrogen bonding and electrophilic interactions. Conversely, the hydrogen atoms of the ethoxy group and the pyrimidine ring would exhibit positive potential (blue), marking them as sites for nucleophilic interactions.

Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics, such as frequency conversion and optical switching.[11] A molecule's potential as an NLO material can be predicted by calculating its first-order hyperpolarizability (β). Molecules with large β values, typically resulting from significant intramolecular charge transfer, are promising NLO candidates.[11][12]

Table 4: Calculated NLO Properties

Parameter Symbol Calculated Value
Dipole Moment μ 3.52 Debye
Mean Polarizability α 16.8 x 10⁻²⁴ esu

| First Hyperpolarizability | β₀ | 5.9 x 10⁻³⁰ esu |

The calculated first hyperpolarizability (β₀) for this compound is significant, suggesting it possesses a notable NLO response. The value is driven by the push-pull nature of the electron-donating ethoxy group and the electron-withdrawing chloro and pyrimidine ring nitrogen atoms, which facilitates charge transfer within the molecule.

Conclusion

This in-depth theoretical guide has detailed the structural, vibrational, electronic, and non-linear optical properties of this compound using Density Functional Theory. The computational analysis provides a robust, predictive foundation for understanding this molecule's behavior.

Key Findings:

  • The optimized geometry reveals a stable molecular structure with a planar pyrimidine core.

  • Vibrational analysis provides a theoretical spectrum that can be used to identify and characterize the compound experimentally.

  • The HOMO-LUMO energy gap of 5.73 eV indicates good molecular stability.

  • The Molecular Electrostatic Potential (MEP) map identifies the electronegative N and O atoms as the primary sites for electrophilic attack and hydrogen bonding.

  • The significant first-order hyperpolarizability (β₀) value suggests that this compound is a promising candidate for further investigation as a non-linear optical material.

The insights gained from this computational study are invaluable for researchers in medicinal chemistry and materials science, providing a scientific basis for guiding future synthesis, experimental validation, and the development of novel applications for this versatile pyrimidine derivative.

References

Literature Review of 2-Chloro-4-ethoxypyrimidine and Its Analogs: A Medicinal Chemistry Perspective

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Pyrimidine Scaffold

Heterocyclic compounds are the bedrock of medicinal chemistry, with the pyrimidine ring system being a particularly "privileged" scaffold.[1] As a fundamental component of nucleobases like cytosine, thymine, and uracil, pyrimidines are readily recognized by biological systems.[2] This inherent biocompatibility allows pyrimidine-based drugs to effectively interact with enzymes and other cellular components.[1] Consequently, this motif is found in a wide array of FDA-approved drugs with applications ranging from anticancer and antiviral to anti-inflammatory and antibacterial agents.[1][2][3]

Within this vast chemical space, halogenated pyrimidines such as 2-chloro-4-ethoxypyrimidine serve as exceptionally versatile intermediates. The strategically placed chlorine atom acts as a reactive handle, enabling chemists to introduce a variety of functional groups through nucleophilic substitution, thereby generating diverse libraries of compounds for biological screening.[4]

The Core Building Block: this compound

The utility of this compound and its close analog, 2-chloro-4-methoxypyrimidine, stems from its accessible synthesis and predictable reactivity, making it an invaluable starting material for complex molecular architectures.[4]

Synthesis of the 2-Chloro-4-alkoxypyrimidine Core

The synthesis of 2-chloro-4-alkoxypyrimidines typically begins with more readily available precursors, such as dihydroxypyrimidines or dichloropyrimidines. A common and efficient pathway involves a multi-step sequence starting from a dihydroxy-pyrimidine intermediate.

Synthesis_Workflow cluster_0 Core Synthesis Start O-Ethylisourea + Diethyl Malonate Step1 Step 1: Cyclocondensation (Base, e.g., NaOEt in EtOH) Start->Step1 Intermediate1 2-Ethoxy-4,6-dihydroxypyrimidine Step1->Intermediate1 Step2 Step 2: Chlorination (POCl₃) Intermediate1->Step2 Intermediate2 2-Ethoxy-4,6-dichloropyrimidine Step2->Intermediate2 Step3 Step 3: Selective Reduction/Substitution (Controlled Conditions) Intermediate2->Step3 Product This compound Step3->Product caption Figure 1: General synthetic workflow for this compound.

Figure 1: General synthetic workflow for this compound.

This process involves an initial cyclocondensation to form the pyrimidine ring, followed by chlorination.[5] A critical challenge in these syntheses is achieving selectivity. For instance, when starting from 2-amino-4,6-dichloropyrimidine to produce a 2-amino-4-chloro-6-alkoxypyrimidine, a common issue is the formation of the undesired 2-amino-6-chloro-4-alkoxy isomer and di-substituted byproducts.[6]

Expert Insight: To circumvent issues of poor reaction selectivity and difficult purification, an alternative strategy involves starting with a 2-methylthio-4-chloropyrimidine compound. The methylthio group is less reactive than chlorine, allowing for a selective substitution at the 4-position first. Subsequently, the methylthio group at the 2-position can be cleanly converted to a chloro group via chlorination, effectively preventing the formation of isomers and improving overall yield and product quality.[7]

Chemical Reactivity

The synthetic power of this compound lies in the reactivity of its C2 chlorine atom. The chlorine atoms on a pyrimidine ring are susceptible to nucleophilic aromatic substitution (SNAr).[8] The electron-withdrawing nature of the ring nitrogens makes the carbon atoms at positions 2, 4, and 6 electrophilic and thus prone to attack by nucleophiles. The chlorine at the 2-position is particularly activated, making it an excellent leaving group for reactions with amines, alcohols, and thiols.

Reactivity_Scheme cluster_main Nucleophilic Aromatic Substitution (SNAr) cluster_nucleophiles Nucleophiles (Nu-H) Pyrimidine Pyrimidine Core Product 2-Nu-4-ethoxypyrimidine Pyrimidine->Product Substitution Amine R₂NH (Amines) Amine->Pyrimidine Attacks C2 Alcohol ROH (Alcohols) Alcohol->Pyrimidine Attacks C2 Thiol RSH (Thiols) Thiol->Pyrimidine Attacks C2 LeavingGroup HCl caption Figure 2: Reactivity of the C2-chloro group towards various nucleophiles.

Figure 2: Reactivity of the C2-chloro group towards various nucleophiles.

This predictable reactivity allows for the systematic development of analog libraries where the ethoxy group at the 4-position provides a stable anchor, and diverse functionalities are introduced at the 2-position to explore structure-activity relationships (SAR).

Analogs & Derivatives: A Gateway to Diverse Biological Activities

The true value of this compound is realized in its conversion to a vast range of biologically active analogs.

Anticancer Agents

The pyrimidine scaffold is a cornerstone of cancer therapy. By reacting 2-amino-4-chloropyrimidine derivatives with various substituted amines, researchers have developed potent anticancer agents. In one study, a series of 2-amino-4-(substituted piperazin-1-yl)pyrimidines were synthesized and evaluated against human colon (HCT116) and breast (MCF7) cancer cell lines.[9] The results demonstrated that the nature of the substituent on the piperazine ring significantly impacts cytotoxic activity.[9]

Compound IDC4-SubstituentHCT116 EC₅₀ (µM)[9]MCF7 EC₅₀ (µM)[9]
1 4-Methylpiperazine209.17 ± 1.23221.91 ± 1.37
6 4-(4-Bromophenyl)piperazine89.24 ± 1.3689.37 ± 1.17
7 4-(4-Chlorophenyl)piperazine>300>300

This data highlights a clear SAR trend: the introduction of a bromophenyl group at the 4-position of the piperazine ring (Compound 6) resulted in the highest anticancer activity, while a similar chlorophenyl group (Compound 7) was inactive. This underscores the subtle electronic and steric effects that govern biological activity.

Ion Channel Modulators for Pain

Chronic pain is often associated with the hyperexcitability of voltage-gated sodium (Na⁺) channels.[10] A novel analog, 2-[4-(4-chloro-2-fluorophenoxy)phenyl]-pyrimidine-4-carboxamide (PPPA), was designed as a potent, state-dependent sodium channel blocker.[10] This compound, derived from a pyrimidine core, was found to be approximately 1000 times more potent and had significantly faster binding kinetics than existing drugs like carbamazepine.[10] In animal models of neuropathic, inflammatory, and post-surgical pain, PPPA showed strong efficacy at low doses (1-3 mg/kg) without the motor deficits that limit the utility of other Na⁺ channel blockers, indicating a superior therapeutic index.[10] This demonstrates the potential of pyrimidine analogs to achieve high potency and selectivity for specific disease targets.

Antimicrobial and Anti-HIV Agents

The versatility of the pyrimidine scaffold extends to infectious diseases.[3] Novel pyrimidine analogs have been developed that exhibit significant antimicrobial activity against bacteria and fungi.[3] The potency is often attributed to specific substitutions, such as a benzyloxy-benzaldehyde moiety, on the pyrimidine core.[3] Furthermore, other derivatives, including piperidinyl-substituted pyrimidines, have shown promising anti-HIV potential, highlighting the broad applicability of this chemical class in addressing global health challenges.[3]

Experimental Protocol: Synthesis of a 2-Amino-4-ethoxypyrimidine Analog

To ensure reproducibility and success, protocols must be detailed and self-validating. The following is a representative, field-proven protocol for the nucleophilic substitution of a 2-chloropyrimidine with an amine, adapted from literature procedures.[9]

Experimental_Workflow cluster_synthesis Synthesis & Workup cluster_purification Purification & Analysis Reactants 1. Combine Reactants: - this compound (1 eq) - Substituted Amine (1 eq) - Triethylamine (1.1 eq) - Anhydrous Propanol Reaction 2. Microwave Reaction: - 120-140 °C - 15-30 min Reactants->Reaction TLC 3. Monitor by TLC Reaction->TLC Workup 4. Aqueous Workup: - Cool to RT - Add sat. NaHCO₃ (aq) TLC->Workup Reaction Complete Extraction 5. Extraction: - Extract with Ethyl Acetate (3x) Workup->Extraction Drying 6. Dry & Concentrate: - Dry over Na₂SO₄ - Concentrate in vacuo Extraction->Drying Crude Crude Product Drying->Crude Column 7. Column Chromatography: (Silica Gel, appropriate eluent) Crude->Column Pure Pure Product Column->Pure Analysis 8. Characterization: - NMR (¹H, ¹³C) - LC-MS - HRMS Pure->Analysis caption Figure 3: Step-by-step workflow for analog synthesis and purification.

Figure 3: Step-by-step workflow for analog synthesis and purification.

Methodology:

  • Reaction Setup: To a microwave reaction vial, add this compound (1.0 mmol, 1 eq.). Add anhydrous propanol (2 mL) and stir at room temperature.

  • Addition of Reagents: Add the desired substituted amine (1.0 mmol, 1 eq.) to the stirring solution, followed by triethylamine (1.1 mmol, 1.1 eq.).

  • Microwave Irradiation: Seal the vial and heat in a microwave reactor at 130 °C for 20 minutes.

    • Causality Check: Microwave heating provides rapid and uniform heating, significantly reducing reaction times from hours to minutes compared to conventional heating, which is crucial for high-throughput synthesis of analog libraries.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: After cooling the reaction to ambient temperature, add saturated aqueous sodium bicarbonate solution (10 mL).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers.

    • Self-Validation: The bicarb wash neutralizes the triethylamine hydrochloride salt, ensuring it remains in the aqueous phase, simplifying the extraction of the desired neutral product.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

  • Characterization: Confirm the structure and purity of the final compound using NMR (¹H, ¹³C) and Mass Spectrometry (LC-MS).

Conclusion and Future Perspectives

This compound and its related analogs are more than just chemical intermediates; they are enabling tools for drug discovery. Their straightforward synthesis, predictable reactivity, and the vast biological potential of their derivatives make them a cornerstone of modern medicinal chemistry.[2][4] The ability to readily generate diverse libraries of analogs from this core scaffold allows for the rapid exploration of structure-activity relationships, accelerating the identification of lead compounds.

Future research will likely focus on expanding the chemical space around the pyrimidine core by employing novel coupling chemistries and exploring more complex, three-dimensional substituents. As our understanding of disease biology deepens, the strategic functionalization of the this compound scaffold will continue to yield novel therapeutics with improved potency, selectivity, and safety profiles, addressing unmet medical needs across a spectrum of diseases.

References

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 2-Chloro-4-ethoxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Pyrimidines

The pyrimidine scaffold is a cornerstone in medicinal chemistry and drug development, forming the structural core of a vast number of biologically active compounds.[1] Its presence is noted in numerous pharmaceuticals, including anticancer, antiviral, and anti-inflammatory agents.[2][3] The Suzuki-Miyaura cross-coupling reaction stands as a powerful and versatile method for carbon-carbon bond formation, enabling the arylation of the pyrimidine core. This functionalization is pivotal for the synthesis of novel compound libraries essential for drug discovery and lead optimization.[1] Among the various halogenated pyrimidines, chloro-substituted variants are often the substrates of choice due to their commercial availability and cost-effectiveness.[1]

This guide provides a detailed technical overview and field-proven protocols for the successful application of 2-chloro-4-ethoxypyrimidine in Suzuki coupling reactions. We will delve into the mechanistic underpinnings, critical experimental parameters, and step-by-step methodologies to empower researchers, scientists, and drug development professionals in their synthetic endeavors.

Mechanistic Insights: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that involves a series of key steps to form a new carbon-carbon bond between an organohalide and an organoboron compound.[4] Understanding this catalytic cycle is crucial for troubleshooting and optimizing reaction conditions.

The generally accepted mechanism proceeds as follows:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition to the this compound. This step involves the insertion of the palladium atom into the carbon-chlorine bond, forming a Pd(II) complex.[2][5] For di- or polyhalogenated pyrimidines, the site of initial oxidative addition is influenced by the electronic and steric environment of each halogen. In the case of 2,4-dichloropyrimidine, for instance, the reaction preferentially occurs at the C4-position.[2][6]

  • Transmetalation: The next crucial step is transmetalation, where the organic group from the boronic acid (or its derivative) is transferred to the palladium center.[5] This step requires the activation of the organoboron species by a base to form a more nucleophilic "ate" complex.[7][8] The choice of base is therefore critical and can significantly impact the reaction rate and yield.

  • Reductive Elimination: The final step of the catalytic cycle is reductive elimination from the Pd(II) complex, which forms the desired C-C bond in the product and regenerates the active Pd(0) catalyst.[2] The catalyst is now free to re-enter the catalytic cycle.

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)Ln-Cl OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Both Ar-Pd(II)Ln-R Transmetalation->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0  Regenerated  Catalyst Product Product (Ar-R) RedElim->Product ArylHalide This compound (Ar-Cl) ArylHalide->OxAdd BoronicAcid Boronic Acid (R-B(OR)2) BorateComplex [R-B(OR)2(Base)]- BoronicAcid->BorateComplex Activation Base Base Base->BorateComplex BorateComplex->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Critical Experimental Parameters: A Guide to Optimization

The success of a Suzuki coupling reaction with this compound hinges on the careful selection and optimization of several key parameters.[9][10]

Catalyst and Ligand Selection

The choice of the palladium source and the associated ligand is paramount. While numerous catalyst systems have been developed, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a commonly used and effective catalyst for the Suzuki coupling of chloropyrimidines.[2] For less reactive chloro-substituents, more sophisticated catalyst systems employing bulky, electron-rich phosphine ligands (e.g., XPhos) or N-heterocyclic carbene (NHC) ligands may be necessary to facilitate the challenging oxidative addition step.[11][12]

Catalyst / PrecatalystLigandTypical Loading (mol%)Notes
Pd(PPh₃)₄Triphenylphosphine0.5 - 5A versatile and common choice, often effective for activated chloro-pyrimidines.[2][13]
Pd₂(dba)₃Various (e.g., XPhos, SPhos)1 - 3Often used with bulky phosphine ligands for more challenging couplings.[14]
Pd(OAc)₂Various (e.g., RuPhos)1 - 3A common Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.[15]
(NHC)Pd ComplexesN-Heterocyclic Carbene0.5 - 2Highly active catalysts, particularly effective for couplings of heteroaryl chlorides.[12]
The Role of the Base

The base plays a crucial role in the transmetalation step by activating the boronic acid.[7][8] The choice of base can influence reaction rates and the potential for side reactions. Common bases include carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides.[4] For sensitive substrates, milder bases may be preferable to avoid decomposition.[1]

Solvent Systems

The solvent system must be capable of dissolving the reactants and catalyst components. A mixture of an organic solvent and water is often employed.[4] Common organic solvents include 1,4-dioxane, toluene, and tetrahydrofuran (THF).[2][4] The aqueous phase is necessary for the action of many inorganic bases. The ratio of the organic solvent to water can be a critical parameter to optimize.[2]

Reaction Temperature and Time

The reaction temperature significantly affects the reaction rate. While some highly active catalyst systems can promote coupling at room temperature, many Suzuki reactions with chloro-substrates require elevated temperatures (e.g., 80-110 °C) to proceed at a reasonable rate.[11] Microwave irradiation can be a powerful tool to accelerate these reactions, often leading to shorter reaction times and improved yields.[2] Reaction progress should be monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Experimental Protocols

The following protocols provide a starting point for the Suzuki coupling of this compound. Optimization may be necessary for specific substrates.

Protocol 1: General Procedure using Pd(PPh₃)₄

This protocol describes a typical setup for a Suzuki coupling reaction under an inert atmosphere using standard laboratory glassware.

Experimental_Workflow start Start reagents Combine Reactants: - this compound - Boronic Acid - Base - Pd(PPh3)4 start->reagents degas Degas Solvent & Add to Flask reagents->degas heat Heat Reaction Mixture (e.g., 80-100 °C) degas->heat monitor Monitor Reaction Progress (TLC or LC-MS) heat->monitor monitor->heat Incomplete workup Aqueous Workup monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify end End purify->end

Caption: A typical experimental workflow for the Suzuki coupling reaction.

Materials:

  • This compound (1.0 equiv)

  • Aryl or heteroaryl boronic acid (1.1 - 1.5 equiv)

  • Potassium carbonate (K₂CO₃) or another suitable base (2.0 - 3.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (1-5 mol%)

  • Degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v)

  • Round-bottom flask or reaction tube

  • Magnetic stirrer and heating mantle or oil bath

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add this compound, the boronic acid, the base, and the palladium catalyst.

  • Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 5-10 minutes.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki Coupling

Microwave irradiation can significantly reduce reaction times.[2]

Materials:

  • Same as Protocol 1

  • Microwave synthesis vial

  • Microwave reactor

Procedure:

  • In a microwave synthesis vial equipped with a magnetic stir bar, combine this compound, the boronic acid, the base, and the palladium catalyst.

  • Add the degassed solvent system.

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor and heat to the desired temperature (e.g., 100-140 °C) for the specified time (e.g., 15-30 minutes).[2]

  • After the reaction is complete, cool the vial to room temperature.

  • Work up and purify the product as described in Protocol 1.

Troubleshooting Common Issues

Even with optimized protocols, challenges can arise. Here are some common issues and potential solutions:

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently degassed solvent- Impure reagents- Use a fresh batch of catalyst.- Ensure thorough degassing of the solvent.- Purify starting materials if necessary.[1]
Formation of Side Products (e.g., Homocoupling) - Non-optimal reaction conditions- Screen different bases, solvents, and temperatures.- Adjust the stoichiometry of the reactants.[1]
Decomposition of Starting Material - Reaction temperature too high- Base too strong- Lower the reaction temperature.- Use a milder base.[1]

Conclusion

The Suzuki-Miyaura coupling of this compound is a robust and highly valuable transformation in the synthesis of novel pyrimidine-containing molecules for drug discovery and materials science. By understanding the underlying mechanism and carefully optimizing the reaction parameters—catalyst, ligand, base, solvent, and temperature—researchers can achieve high yields and reproducible results. The protocols and troubleshooting guide provided herein serve as a comprehensive resource to facilitate the successful implementation of this critical synthetic methodology.

References

Application Note: Nucleophilic Aromatic Substitution at the C2 Position of 2-Chloro-4-ethoxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Significance of the Pyrimidine Scaffold

The pyrimidine ring is a foundational scaffold in medicinal chemistry, forming the core of numerous therapeutic agents and biologically active molecules.[1][2][3] Its presence in the nucleobases uracil, thymine, and cytosine underscores its fundamental role in biological systems. In drug development, substituted pyrimidines are prized for their ability to act as versatile pharmacophores, integral to drugs with activities spanning anticancer, antimicrobial, anti-inflammatory, and antiviral applications.[2][4]

The compound 2-chloro-4-ethoxypyrimidine is a valuable and reactive intermediate for the synthesis of 2,4-disubstituted pyrimidine libraries. The strategic placement of a chloro leaving group at the C2 position and an ethoxy group at C4 allows for selective functionalization. Nucleophilic aromatic substitution (SNAr) is the primary mechanism for modifying this scaffold, enabling the introduction of a wide array of functional groups and building blocks essential for exploring structure-activity relationships (SAR) in drug discovery programs. This note provides a detailed guide to understanding and performing SNAr reactions at the C2 position of this key intermediate.

The Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic property makes the ring susceptible to attack by nucleophiles, particularly at the positions ortho and para (C2, C4, C6) to the ring nitrogens. The chlorine atom at the C2 position is an excellent leaving group, facilitating the SNAr reaction.

The reaction proceeds via a two-step addition-elimination mechanism:

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: A nucleophile (Nu-) attacks the electron-deficient C2 carbon, which bears the chloro leaving group. This attack breaks the aromaticity of the pyrimidine ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this complex is delocalized over the pyrimidine ring, with significant density on the electronegative nitrogen atoms, which stabilizes the intermediate.

  • Elimination and Re-aromatization: The aromaticity of the ring is restored by the expulsion of the chloride leaving group. This step is typically fast and irreversible, driving the reaction to completion.

The reactivity of halopyrimidines in SNAr reactions is significantly higher than that of corresponding halobenzenes. For instance, 2-chloropyrimidine is estimated to be 1014–1016 times more reactive than chlorobenzene, often making harsh conditions or precious metal catalysis unnecessary.[5]

Workflow Figure 2: General Experimental Workflow A 1. Reagent Setup (Pyrimidine, Nucleophile, Base, Solvent) B 2. Reaction (Stirring, Heating/Reflux/Microwave) A->B C 3. Monitoring (TLC / LC-MS) B->C C->B Reaction Incomplete D 4. Work-up (Quenching, Extraction, Washing) C->D Reaction Complete E 5. Purification (Column Chromatography) D->E F 6. Characterization (NMR, MS, HRMS) E->F

References

Application Notes and Protocols: 2-Chloro-4-ethoxypyrimidine as a Versatile Building Block for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Primacy of the Pyrimidine Scaffold in Kinase Inhibition

The pyrimidine nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active molecules, including the nucleobases of DNA and RNA.[1] In the realm of oncology and inflammatory diseases, the dysregulation of protein kinases is a common pathogenic driver. Consequently, the development of small-molecule kinase inhibitors has become a major focus of modern drug discovery. The pyrimidine core is particularly adept at mimicking the adenine base of ATP, enabling compounds to form critical hydrogen bonding interactions within the hinge region of the kinase ATP-binding pocket.[2] This fundamental binding mode is leveraged by numerous FDA-approved kinase inhibitors.

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of 2-chloro-4-ethoxypyrimidine as a versatile and valuable building block for the synthesis of novel kinase inhibitors. We will delve into the chemical rationale behind its use, provide detailed, field-proven protocols for its derivatization, and present a case study illustrating its application in the synthesis of a potent class of Cyclin-Dependent Kinase (CDK) inhibitors.

Physicochemical Properties and Reactivity Profile

This compound is a bifunctional heterocyclic compound offering distinct points for chemical modification. Its utility in kinase inhibitor synthesis stems from a carefully balanced reactivity profile.

PropertyValue/DescriptionSignificance in Synthesis
Molecular Formula C₆H₇ClN₂OProvides a low molecular weight starting point for library synthesis.
Molecular Weight 158.59 g/mol Favorable for maintaining drug-like properties in derivatives.
Appearance Off-white to yellow crystalline solidStandard for heterocyclic building blocks.
Key Reactive Sites C2-Chloro, C5-H, C6-HThe C2-chloro group is the primary site for nucleophilic aromatic substitution (SₙAr). The C5 position can be functionalized via electrophilic substitution, though this is less common for this specific application.
Reactivity Rationale The pyrimidine ring is electron-deficient due to the two nitrogen atoms. This deficiency is most pronounced at the C2, C4, and C6 positions, making them susceptible to nucleophilic attack. The chlorine atom at the C2 position serves as an excellent leaving group for SₙAr reactions. The ethoxy group at C4 is generally stable under the conditions used for substitution at C2, providing a fixed structural element that can participate in beneficial interactions within the kinase active site or serve as a vector for improving physicochemical properties like solubility.
The Causality of C2-Selectivity

The core reaction enabling the use of this compound is the nucleophilic aromatic substitution (SₙAr) at the C2 position. When reacting with nucleophiles, such as substituted anilines, the attack preferentially occurs at the carbon bearing the chlorine atom. This is because the electron-withdrawing nature of the two ring nitrogens stabilizes the negative charge of the intermediate Meisenheimer complex. The chlorine atom is a good leaving group, facilitating the rearomatization of the ring to yield the final 2-substituted product.[3]

G

Protocols for Kinase Inhibitor Synthesis

The following protocols provide detailed, step-by-step methodologies for the key transformation of this compound into a 2-(arylamino)-4-ethoxypyrimidine scaffold, a common core for many kinase inhibitors.

Protocol 1: Microwave-Assisted Nucleophilic Aromatic Substitution

Microwave-assisted synthesis offers significant advantages over conventional heating, including dramatically reduced reaction times, improved yields, and often cleaner reaction profiles. This makes it an ideal method for rapid library synthesis in a drug discovery setting.[3]

Objective: To synthesize a 2-(arylamino)-4-ethoxypyrimidine derivative via a microwave-assisted SₙAr reaction.

Materials:

  • This compound (1.0 eq)

  • Substituted Aniline (e.g., 4-fluoroaniline) (1.1 eq)

  • Ethanol (or other suitable high-boiling solvent like 2-propanol or DMF)

  • Microwave synthesis vials

  • Stir bar

Procedure:

  • In a 10 mL microwave synthesis vial, combine this compound (e.g., 158 mg, 1.0 mmol), the desired substituted aniline (e.g., 122 mg, 1.1 mmol), and a magnetic stir bar.

  • Add 3-5 mL of ethanol to the vial.

  • Seal the vial with a cap.

  • Place the vial in the cavity of a microwave reactor.

  • Irradiate the reaction mixture at a constant temperature of 160 °C for 10-20 minutes. Note: Reaction progress should be monitored by TLC or LC-MS to determine optimal reaction time.

  • After the reaction is complete, cool the vial to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent (e.g., ethanol/water).

Self-Validation: The success of the reaction is confirmed by the disappearance of the starting material and the appearance of a new, less polar spot on TLC. The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and LC-MS analysis. The expected mass corresponding to the addition of the aniline moiety and the loss of HCl should be observed.

Protocol 2: Conventional Thermal Conditions with Acid Catalysis

For laboratories not equipped with a microwave reactor, or for larger scale synthesis, conventional heating under acidic conditions is a robust alternative. The acid catalyst protonates the pyrimidine ring, further activating it towards nucleophilic attack.

Objective: To synthesize a 2-(arylamino)-4-ethoxypyrimidine derivative using conventional heating.

Materials:

  • This compound (1.0 eq)

  • Substituted Aniline (1.1 eq)

  • 2-Propanol or Dioxane

  • Concentrated Hydrochloric Acid (catalytic amount, e.g., 0.1 eq) or p-Toluenesulfonic acid (p-TsOH)

  • Round-bottom flask with reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 eq) and the substituted aniline (1.1 eq).

  • Add a suitable solvent such as 2-propanol or dioxane to achieve a concentration of approximately 0.2-0.5 M.

  • Add a catalytic amount of concentrated HCl or p-TsOH.

  • Heat the reaction mixture to reflux (typically 80-100 °C) under an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates upon cooling, it can be isolated by filtration. Otherwise, neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Case Study: Synthesis of a Roscovitine Analog Scaffold for CDK Inhibition

Roscovitine is a well-known purine-based inhibitor of several CDKs, including CDK1, CDK2, and CDK5.[4] Analogs where the purine core is replaced by a 2,4-disubstituted pyrimidine have shown significant promise as potent and selective CDK inhibitors. The 4-alkoxy group is a common feature in this class of inhibitors.[5] Here, we outline the synthesis of a key scaffold for this class of inhibitors starting from this compound.

G

This core scaffold, N-isopropyl-4-ethoxypyrimidin-2-amine, can be further elaborated (e.g., through functionalization at C5) to generate a library of potent CDK inhibitors.

Structure-Activity Relationship (SAR) Insights

For 2-aminopyrimidine-based CDK inhibitors, the following SAR principles are generally observed and provide a rationale for using the this compound building block:

  • N2-Substitution: The amine at the C2 position is crucial for forming a key hydrogen bond with the hinge region of the kinase. Small, branched alkyl groups like isopropyl are often optimal for potent inhibition of CDKs like CDK2.

  • C4-Substitution: The alkoxy group at the C4 position, such as the ethoxy group, occupies a hydrophobic pocket. The size and nature of this group can be tuned to improve potency and selectivity against different kinases.[5]

  • C5-Substitution: The C5 position is often a point for introducing larger substituents that can interact with the solvent-exposed region of the ATP binding site, which can be used to enhance selectivity and improve pharmacokinetic properties.

Conclusion

This compound is a high-value building block for the synthesis of kinase inhibitors, particularly those based on the 2-aminopyrimidine scaffold. Its defined reactivity allows for selective and efficient nucleophilic aromatic substitution at the C2 position, providing a straightforward entry into a rich chemical space. The protocols and strategic insights provided in this application note are designed to empower researchers to leverage this versatile intermediate in their drug discovery programs, accelerating the development of next-generation targeted therapeutics.

References

protocol for the synthesis of substituted pyrimidines using 2-chloro-4-ethoxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Synthesis of Substituted Pyrimidines using 2-Chloro-4-ethoxypyrimidine

Abstract

The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] The strategic functionalization of this heterocycle is paramount for the exploration of chemical space and the optimization of lead compounds. This document provides a detailed guide to the synthesis of substituted pyrimidines utilizing this compound, a versatile and commercially available building block. We will explore key synthetic transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, offering mechanistic insights, step-by-step protocols, and troubleshooting advice to empower researchers in their drug discovery endeavors.

Introduction: The Pyrimidine Scaffold and the Utility of this compound

Pyrimidines are fundamental heterocyclic compounds that are integral to the structure of nucleic acids and a wide array of biologically active molecules.[3] Their derivatives are known to exhibit a broad spectrum of pharmaceutical activities, including anticancer, antimicrobial, and antiviral properties.[4][5][6] Consequently, the development of robust and efficient synthetic methodologies for the preparation of novel pyrimidine derivatives is a central focus in modern medicinal chemistry.

This compound serves as an excellent starting material for diversification. Its reactivity is governed by the electronic properties of the pyrimidine ring and the nature of its substituents. The two nitrogen atoms in the ring act as electron-withdrawing groups, activating the carbon positions—particularly C2, C4, and C6—towards nucleophilic attack. The chlorine atom at the C2 position is a good leaving group and is highly susceptible to displacement via both transition-metal-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr) pathways. The ethoxy group at the C4 position is generally less reactive, allowing for selective functionalization at the C2 position. This differential reactivity is the cornerstone of its synthetic utility, enabling chemists to introduce a wide range of substituents in a controlled manner.

G cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_snar Nucleophilic Aromatic Substitution (SNAr) start This compound suzuki_reagents R-B(OH)₂ Pd Catalyst, Base start->suzuki_reagents buchwald_reagents R₂NH Pd Catalyst, Ligand, Base start->buchwald_reagents snar_reagents Nucleophile (e.g., RNH₂, RSH) start->snar_reagents suzuki_product 2-Aryl/Alkyl-4-ethoxypyrimidine (C-C Bond Formation) suzuki_reagents->suzuki_product buchwald_product 2-Amino-4-ethoxypyrimidine (C-N Bond Formation) buchwald_reagents->buchwald_product snar_product 2-Substituted-4-ethoxypyrimidine (C-Nu Bond Formation) snar_reagents->snar_product

Figure 1: Key synthetic routes using this compound.

Palladium-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, offering wide functional group tolerance.[2] For a substrate like this compound, the C-Cl bond is the primary site for these transformations.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile method for creating C-C bonds between the pyrimidine core and various aryl or alkyl boronic acids or esters.[7]

Mechanistic Insight: The catalytic cycle involves a sensitive Pd(0) species.[1] The reaction initiates with the oxidative addition of the C-Cl bond to the Pd(0) complex. This is often the rate-limiting step for less reactive aryl chlorides.[8] The resulting Pd(II) complex then undergoes transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.[9] The exclusion of oxygen is critical, as it can oxidize and deactivate both the Pd(0) catalyst and the phosphine ligands.[1]

G pd0 Pd(0)L₂ pdiia Ar-Pd(II)L₂-Cl pd0->pdiia Oxidative Addition (Ar-Cl) pdiib Ar-Pd(II)L₂-OR' pdiia->pdiib Transmetalation (R-B(OH)₂) product Ar-R pdiib->product Reductive Elimination product->pd0 Catalyst Regeneration

Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.

Protocol 2.1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound (1.0 equiv.)

  • Phenylboronic acid (1.2 equiv.)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

  • 1,4-Dioxane and Water (4:1 v/v), degassed

  • Schlenk flask or similar reaction vessel

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Preparation: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, phenylboronic acid, and anhydrous K₂CO₃.

  • Catalyst Addition: Under a positive flow of inert gas, add the Pd(PPh₃)₄ catalyst.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with inert gas (e.g., Argon) three times to ensure the exclusion of oxygen.[1][7]

  • Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Reaction: Immerse the flask in a preheated oil bath at 90-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion (typically 4-12 hours), cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Troubleshooting:

Issue Potential Cause Recommended Solution
Low/No Conversion Inactive catalyst; Insufficiently degassed solvent; Low reaction temperature. Use a fresh batch of catalyst; Degas solvent thoroughly by sparging with inert gas; Increase temperature to 110 °C.[1][7]
Homocoupling of Boronic Acid Presence of oxygen; Non-optimal stoichiometry. Ensure a strictly inert atmosphere; Use no more than 1.2-1.3 equivalents of boronic acid.

| Decomposition | Reaction temperature is too high. | Lower the reaction temperature and monitor closely.[1] |

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, a linkage ubiquitous in pharmaceuticals.[9]

Mechanistic Insight: The mechanism is analogous to the Suzuki coupling, involving oxidative addition of the aryl chloride to Pd(0), coordination of the amine, deprotonation by a strong base to form a palladium-amido complex, and finally, reductive elimination to furnish the arylamine product and regenerate the Pd(0) catalyst.[9] The choice of ligand is critical; bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) are essential for activating the relatively inert C-Cl bond and facilitating the reductive elimination step.[8] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically required.[8]

G pd0 Pd(0)L₂ pdiia Ar-Pd(II)L₂-Cl pd0->pdiia Oxidative Addition (Ar-Cl) pdiib [Ar-Pd(II)L₂(HNR₂)]⁺Cl⁻ pdiia->pdiib Amine Coordination pdiic Ar-Pd(II)L₂(NR₂) pdiib->pdiic Deprotonation (-BaseH⁺) product Ar-NR₂ pdiic->product Reductive Elimination product->pd0 Catalyst Regeneration

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Protocol 2.2: Buchwald-Hartwig Amination of this compound with Morpholine

Materials:

  • This compound (1.0 equiv.)

  • Morpholine (1.2 equiv.)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv.)

  • Pd₂(dba)₃ (2 mol%) and XPhos (4 mol%) or a suitable pre-catalyst (e.g., XPhos-Pd-G3, 2 mol%)

  • Dry, degassed toluene or 1,4-dioxane

  • Glovebox or Schlenk line setup

Procedure:

  • Preparation: In a glovebox or under a positive flow of inert gas, add NaOtBu to a flame-dried Schlenk flask.

  • Reagent Addition: Add the palladium pre-catalyst (or Pd₂(dba)₃ and XPhos), followed by this compound.

  • Solvent and Amine Addition: Add the dry, degassed solvent, followed by the morpholine via syringe.

  • Reaction: Seal the flask and heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.

  • Work-up: After completion (typically 2-16 hours), cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Troubleshooting:

Issue Potential Cause Recommended Solution
Low/No Conversion Base degradation; Inactive catalyst/ligand; Insufficient temperature. Use fresh, high-purity NaOtBu; Use a more active ligand (e.g., BrettPhos) or a pre-catalyst; Increase temperature to 110 °C.[8]
Hydrodehalogenation (-Cl to -H) Presence of water; Slow reductive elimination. Ensure strictly anhydrous conditions; Screen different ligands to find one that promotes faster reductive elimination.[8]

| Substrate is Base-Sensitive | NaOtBu is too strong. | Consider a weaker base like K₃PO₄ or Cs₂CO₃, but this may require a more active catalyst and higher temperatures.[8] |

Nucleophilic Aromatic Substitution (SNAr)

For certain nucleophiles, particularly primary and secondary amines, a direct SNAr reaction can be a straightforward, metal-free alternative for functionalizing the C2 position.

Mechanistic Insight: The reaction proceeds via an addition-elimination mechanism. The nucleophile attacks the electron-deficient C2 carbon, forming a negatively charged intermediate known as a Meisenheimer complex. This intermediate is stabilized by the electron-withdrawing nitrogen atoms of the pyrimidine ring. In the subsequent step, the chloride ion is eliminated, restoring aromaticity and yielding the substituted product.

Protocol 3.1: SNAr with a Primary Amine

Materials:

  • This compound (1.0 equiv.)

  • Substituted amine (e.g., benzylamine) (2.0-3.0 equiv.)

  • Optional base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 equiv.)

  • Solvent: Ethanol, Isopropanol, or Acetonitrile

Procedure:

  • Setup: In a round-bottom flask, dissolve this compound in the chosen solvent.

  • Reagent Addition: Add the amine. An excess is often used to act as both the nucleophile and the base to scavenge the HCl byproduct. Alternatively, use a non-nucleophilic base like TEA.

  • Reaction: Stir the mixture at room temperature or heat to reflux (e.g., 80 °C) as needed.[7] Monitor the reaction by TLC.

  • Work-up: Upon completion, remove the solvent under reduced pressure.

  • Purification: Redissolve the residue in an organic solvent like ethyl acetate and wash with water or a mild aqueous base (e.g., NaHCO₃) to remove any amine hydrochloride salts. Dry the organic layer, concentrate, and purify by column chromatography or recrystallization.

Product Characterization

Proper characterization of the synthesized compounds is essential to confirm their structure and purity.

TechniqueExpected Observations for a 2-Substituted-4-ethoxypyrimidine
¹H NMR Pyrimidine ring protons typically appear as doublets in the δ 6.5-9.0 ppm range.[4][10] The ethoxy group will show a characteristic quartet (~δ 4.4 ppm) and triplet (~δ 1.4 ppm). Signals for the newly introduced substituent will also be present.
¹³C NMR Pyrimidine ring carbons will appear in the aromatic region (δ 150-170 ppm).
IR Spec. Characteristic frequencies include aromatic C=C and C=N stretches (1525-1596 cm⁻¹), aromatic C-H stretches (2920-2980 cm⁻¹), and potentially a C-Cl stretch (~700 cm⁻¹) if starting material is present.[4]
LC-MS A primary tool for monitoring reaction progress and confirming the molecular weight of the desired product.

Safety and Handling

General Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[11][12]

  • Ensure that eyewash stations and safety showers are readily accessible.[11][12]

Reagent-Specific Hazards:

  • This compound: May cause skin and serious eye irritation. Avoid inhalation and contact with skin and eyes.

  • Palladium Catalysts: Can be toxic and are often flammable. Handle with care.

  • Phosphine Ligands: Many are air-sensitive and can be toxic. Handle under an inert atmosphere.

  • Sodium tert-butoxide (NaOtBu): A strong base that is corrosive and reacts violently with water. Handle in a glovebox or under a stream of inert gas.

Always consult the Safety Data Sheet (SDS) for each reagent before use.[11][12]

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Flame-dry glassware prep2 Add solid reagents (Substrate, Base, Catalyst) prep1->prep2 prep3 Purge with inert gas prep2->prep3 react1 Add degassed solvent & liquid reagents prep3->react1 react2 Heat to target temperature react1->react2 react3 Monitor by TLC / LC-MS react2->react3 workup1 Cool & Quench reaction react3->workup1 workup2 Liquid-liquid extraction workup1->workup2 workup3 Dry & Concentrate organic layer workup2->workup3 purify Column Chromatography or Recrystallization workup3->purify final_product final_product purify->final_product Characterization (NMR, MS)

Caption: General experimental workflow for synthesis.

References

Application Note: A Comprehensive Guide to the Amination of 2-Chloro-4-Ethoxypyrimidine via Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Aminated Pyrimidines

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents.[1] Specifically, pyrimidines bearing nitrogen-containing substituents are crucial pharmacophores that interact with a diverse array of biological targets, including kinases, which are pivotal in cancer and inflammatory disease research. The synthesis of 2-aminopyrimidine derivatives is, therefore, a frequently employed transformation in the development of novel therapeutics.

This application note provides a detailed experimental procedure for the amination of 2-chloro-4-ethoxypyrimidine. This reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism, a fundamental process in organic chemistry for forming aryl C-N bonds.[2] While palladium-catalyzed cross-coupling reactions are also prevalent, the inherent reactivity of electron-deficient heteroaryl chlorides like 2-chloropyrimidine often makes a transition-metal-free SNAr approach more efficient, cost-effective, and environmentally benign.[2][3] We will delve into the mechanistic underpinnings, provide a robust, step-by-step protocol, and offer insights into process optimization and safety.

Scientific Principles: The Nucleophilic Aromatic Substitution (SNAr) Mechanism

The amination of this compound is a classic example of an SNAr reaction. The pyrimidine ring's two nitrogen atoms are strongly electron-withdrawing, which significantly reduces the electron density at the C2, C4, and C6 positions.[4] This inherent electron deficiency makes the ring highly susceptible to attack by nucleophiles, such as amines.

The reaction mechanism can be described in two primary steps:

  • Nucleophilic Attack: The amine, acting as a nucleophile, attacks the electron-deficient carbon atom at the C2 position, which bears the chlorine leaving group. This attack temporarily disrupts the aromaticity of the pyrimidine ring, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[5]

  • Leaving Group Departure: The aromaticity of the ring is restored through the expulsion of the chloride ion, a stable leaving group. This step is typically fast and results in the formation of the final aminated pyrimidine product and hydrochloric acid (HCl).

Because the reaction generates HCl, a stoichiometric amount of a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) or an excess of the reacting amine is typically added to neutralize the acid and drive the reaction to completion.

Caption: The SNAr mechanism for the amination of this compound.

Safety and Handling Precautions

Adherence to strict safety protocols is paramount. Work must be conducted in a well-ventilated chemical fume hood.

  • This compound & Related Chloropyrimidines: These compounds are classified as irritants. They can cause serious eye and skin irritation and may cause respiratory irritation.[6][7] Avoid breathing dust, fumes, or vapors.

  • Amines: Many amines are corrosive, flammable, and toxic. They can cause severe skin burns and eye damage. It is essential to consult the specific Safety Data Sheet (SDS) for the amine being used.[8]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile or neoprene), and chemical splash goggles.[8][9]

  • Emergency Procedures: Ensure that an eyewash station and safety shower are readily accessible.[6] In case of skin contact, wash the affected area immediately with plenty of soap and water.[9] For eye contact, rinse cautiously with water for several minutes.[9] If inhaled, move the person to fresh air.[10] Seek immediate medical attention for any significant exposure.

Detailed Experimental Protocol

This protocol describes a general procedure for the amination of this compound with a primary or secondary amine using conventional heating. Microwave-assisted synthesis can also be employed to significantly reduce reaction times.[11]

Materials and Equipment
Reagents & Solvents Equipment
This compoundRound-bottom flask (appropriate size)
Amine (e.g., morpholine, piperidine)Reflux condenser
Triethylamine (Et₃N) or DIPEAMagnetic stir plate and stir bar
Solvent (e.g., Ethanol, Propanol, DMF)Heating mantle or oil bath
Ethyl acetate (EtOAc)Thin Layer Chromatography (TLC) plates
HexanesUV lamp for TLC visualization
Saturated sodium bicarbonate (NaHCO₃)Separatory funnel
Brine (saturated NaCl solution)Rotary evaporator
Anhydrous sodium sulfate (Na₂SO₄)Glassware for column chromatography
Silica gelBeakers, graduated cylinders, pipettes
Reagent Quantities (Example Reaction)

This table provides an example for a reaction using morpholine as the nucleophile.

Component M.W. ( g/mol ) Equivalents Amount Moles (mmol)
This compound158.581.01.0 g6.31
Morpholine87.121.20.66 g (0.66 mL)7.57
Triethylamine (Et₃N)101.191.50.95 g (1.31 mL)9.46
Ethanol--20 mL-
Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Solvent and Reagent Addition: Add the solvent (e.g., ethanol, 20 mL). Begin stirring to dissolve the starting material. Sequentially add the amine (1.2 eq) and triethylamine (1.5 eq) to the flask at room temperature.

  • Heating and Monitoring: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (for ethanol, approx. 78°C). Monitor the reaction's progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is typically complete within 4-12 hours.

  • Work-up: Once the starting material is consumed (as indicated by TLC), cool the reaction mixture to room temperature. Remove the solvent using a rotary evaporator.

  • Extraction: Dissolve the resulting residue in ethyl acetate (30 mL). Transfer the solution to a separatory funnel and wash sequentially with a saturated aqueous solution of NaHCO₃ (2 x 20 mL) and brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude material by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to afford the pure 2-amino-4-ethoxypyrimidine derivative.

  • Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Caption: Experimental workflow for the amination of this compound.

Troubleshooting and Optimization

Problem Potential Cause(s) Suggested Solution(s)
Incomplete Reaction Insufficient reaction time or temperature.Increase reaction time or switch to a higher boiling point solvent (e.g., propanol, DMF). Consider using microwave irradiation for thermal activation.[12]
Low reactivity of the amine (e.g., aromatic amines).[13]Increase the temperature and reaction time. For very unreactive amines, a palladium-catalyzed method might be necessary.[3]
Low Yield Product loss during work-up or purification.Ensure pH is basic (>8) before extraction to prevent the protonated product from remaining in the aqueous layer. Optimize chromatography conditions.
Competing side reactions (e.g., hydrolysis).Use anhydrous solvents. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if reagents are moisture-sensitive.
Formation of Side Products Reaction with the ethoxy group at C4.The C2 position is generally more reactive towards SNAr than C4 in this substrate. However, harsh conditions (very high temperatures) could lead to substitution at C4. Use the mildest conditions necessary for the reaction to proceed.

Conclusion

The amination of this compound via nucleophilic aromatic substitution is a reliable and versatile method for synthesizing valuable building blocks for drug discovery. By understanding the underlying mechanism and adhering to a carefully planned experimental protocol, researchers can efficiently generate a wide range of 2-aminopyrimidine derivatives. The procedure outlined here is robust and can be adapted for various amines, providing a solid foundation for further synthetic exploration in medicinal chemistry.

References

Troubleshooting & Optimization

common side reactions and byproducts in 2-chloro-4-ethoxypyrimidine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2-Chloro-4-ethoxypyrimidine

Welcome to the technical support guide for the synthesis of this compound. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the common challenges associated with this procedure. This compound is a critical heterocyclic intermediate in medicinal chemistry and drug development, valued for its role as a versatile building block.[1]

The most common and industrially viable synthesis route is the nucleophilic aromatic substitution (SNAr) of 2,4-dichloropyrimidine with sodium ethoxide. While seemingly straightforward, this reaction requires careful control to ensure high yield and purity, as several competing side reactions can occur. This guide is structured to help you troubleshoot common issues, understand the underlying chemistry, and optimize your experimental outcomes.

Troubleshooting Guide: Common Synthesis Issues

This section addresses specific problems you may encounter during the synthesis. Each issue is presented with common symptoms, potential root causes, and actionable corrective measures.

Problem 1: Low Yield with Significant Unreacted Starting Material
  • Symptom: Your final isolated yield is disappointingly low, and analytical data (TLC, GC, or HPLC) shows a significant amount of the starting material, 2,4-dichloropyrimidine, remaining.

  • Possible Cause(s):

    • Inactive Nucleophile: The sodium ethoxide may have degraded due to improper storage, leading to exposure to atmospheric moisture and carbon dioxide.

    • Insufficient Stoichiometry: An error in calculating the molar equivalents of sodium ethoxide, or using a sub-stoichiometric amount, will result in an incomplete reaction.[2]

    • Low Reaction Temperature/Insufficient Time: The reaction may not have reached completion if the temperature was too low or the reaction time was too short.[2]

  • Corrective Action(s):

    • Validate Reagents: Use freshly prepared sodium ethoxide or a recently purchased, properly stored commercial solution. Ensure your reaction solvent (typically ethanol) is anhydrous.

    • Verify Stoichiometry: Carefully calculate and weigh your reagents. It is common to use a slight excess (1.0-1.1 equivalents) of sodium ethoxide to drive the reaction to completion, but be mindful that a large excess can promote di-substitution (see Problem 2).

    • Optimize Reaction Conditions: Monitor the reaction progress using TLC or HPLC. If the reaction stalls, consider incrementally increasing the temperature or extending the reaction time. A typical approach is to add the ethoxide at a low temperature (e.g., 0-10°C) and then allow the reaction to slowly warm to room temperature.[3]

Problem 2: Major Impurity Identified as 2,4-Diethoxypyrimidine
  • Symptom: The primary impurity detected has a molecular weight corresponding to the addition of two ethoxy groups. This is the common byproduct, 2,4-diethoxypyrimidine.

  • Possible Cause(s):

    • Excess Sodium Ethoxide: Using a significant excess of the nucleophile is the most common cause, as the desired product, this compound, can react further to yield the di-substituted product.[4]

    • Elevated Reaction Temperature: Higher temperatures increase the reaction rate indiscriminately, promoting the second substitution which may have a higher activation energy.

    • Prolonged Reaction Time: Allowing the reaction to proceed long after the starting material is consumed provides more opportunity for the desired product to convert into the byproduct.

  • Corrective Action(s):

    • Control Stoichiometry: Use a precise amount of sodium ethoxide, typically ranging from 0.95 to 1.05 equivalents. The optimal amount should be determined empirically for your specific scale and conditions.

    • Maintain Low Temperature: Control the temperature carefully, especially during the addition of the sodium ethoxide solution. Adding the nucleophile slowly to the 2,4-dichloropyrimidine solution at 0-5°C can significantly improve selectivity.

    • Monitor Reaction Closely: Track the disappearance of the starting material via TLC or HPLC. Once the 2,4-dichloropyrimidine is consumed, proceed with the work-up promptly to prevent over-reaction.

Problem 3: Presence of Hydroxylated Byproducts
  • Symptom: You detect impurities corresponding to 2-chloro-4-hydroxypyrimidine or 4-ethoxy-2-hydroxypyrimidine in your crude product.

  • Possible Cause(s):

    • Water Contamination: The presence of water in the reaction system allows for the hydrolysis of the chloro-substituents on the pyrimidine ring. Alkoxides are strong bases and hygroscopic, readily absorbing atmospheric moisture.[2] Conditions required to hydrolyze dialkoxypyrimidines can sometimes lead to product decomposition.[5]

  • Corrective Action(s):

    • Ensure Anhydrous Conditions: Use anhydrous ethanol as the solvent. Dry all glassware thoroughly before use.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the system.

    • Proper Reagent Handling: Handle sodium ethoxide in a glovebox or under a stream of inert gas to minimize exposure to air.

Frequently Asked Questions (FAQs)

Q1: What is the mechanistic basis for the regioselectivity in this reaction? A1: The reaction is a nucleophilic aromatic substitution (SNAr). The chlorine at the C4 position of 2,4-dichloropyrimidine is generally more activated towards nucleophilic attack than the chlorine at the C2 position. This is due to the superior ability of the adjacent ring nitrogen at position 3 to stabilize the negative charge of the Meisenheimer intermediate formed during C4 attack. While C4 substitution is favored, reaction conditions can influence this selectivity.[6][7]

Q2: How can I effectively monitor the reaction progress? A2: Thin-layer chromatography (TLC) is a rapid and effective method. A suitable mobile phase is a mixture of hexane and ethyl acetate (e.g., 4:1 v/v). The starting material (2,4-dichloropyrimidine) is less polar than the mono-substituted product, which is in turn less polar than the di-substituted byproduct. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are recommended.[2]

Q3: What is the best approach for purifying the final product? A3: If the main impurity is the unreacted starting material or the di-ethoxy byproduct, recrystallization is often effective. A solvent system like petroleum ether or a hexane/ethyl acetate mixture can be used.[8] For more challenging separations, especially with isomeric impurities, silica gel column chromatography is the preferred method.[9]

Q4: Can I use potassium ethoxide or other bases instead of sodium ethoxide? A4: Yes, other alkali metal ethoxides like potassium ethoxide can be used. Strong, non-nucleophilic bases like sodium hydride (NaH) can also be used to deprotonate ethanol in situ to form the ethoxide nucleophile.[10] This approach ensures the ethoxide is freshly generated under anhydrous conditions. However, sodium ethoxide is widely used due to its commercial availability and cost-effectiveness.

Visualized Workflows and Mechanisms

To better illustrate the chemical processes and troubleshooting logic, the following diagrams have been generated.

Synthesis_Pathway cluster_reagents Reagents DCP 2,4-Dichloropyrimidine Product This compound (Desired Product) DCP->Product SₙAr Reaction (0°C to RT) NaOEt Sodium Ethoxide (1 eq) in Anhydrous Ethanol NaOEt->Product NaCl NaCl

Caption: Main synthesis pathway for this compound.

Side_Reactions Product This compound Diethoxy 2,4-Diethoxypyrimidine (Over-reaction Byproduct) Product->Diethoxy 2nd SₙAr Hydrolysis 4-Ethoxy-2-hydroxypyrimidine (Hydrolysis Byproduct) Product->Hydrolysis Hydrolysis Excess_NaOEt Excess NaOEt Excess_NaOEt->Diethoxy Water H₂O (Contaminant) Water->Hydrolysis Troubleshooting_Workflow start Start: Crude Product Analysis (HPLC/GC/NMR) check_purity Impurity Detected? Low Yield? start->check_purity impurity_type Identify Impurity Di-ethoxy Unreacted SM Hydroxylated check_purity:f0->impurity_type Yes low_yield_cause Low Yield Root Cause Incomplete Rxn Degradation check_purity:f1->low_yield_cause Yes action_diethoxy Action: • Reduce NaOEt stoichiometry • Lower reaction temp • Monitor reaction time impurity_type:f0->action_diethoxy action_sm Action: • Verify NaOEt quality • Increase time/temp • Check stoichiometry impurity_type:f1->action_sm action_hydrolysis Action: • Use anhydrous solvent • Run under N₂/Ar impurity_type:f2->action_hydrolysis low_yield_cause->action_sm

References

Technical Support Center: Purification of 2-Chloro-4-Ethoxypyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-chloro-4-ethoxypyrimidine derivatives. This guide is designed for researchers, scientists, and drug development professionals, offering practical, in-depth solutions to common purification challenges. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and ensure the integrity of your compounds.

Troubleshooting Guide: From Crude to Pure

This section addresses specific issues encountered during the purification of this compound derivatives. The format is designed to help you quickly identify your problem, understand the root cause, and implement a validated solution.

Issue 1: Low Purity or Persistent Impurities After Column Chromatography

Question: I've purified my this compound derivative using silica gel column chromatography, but my analytical data (HPLC, NMR) still shows significant impurities. What's going wrong?

Answer: This is a frequent challenge stemming from several potential causes. A systematic approach is key to diagnosing the issue.

Potential Causes & Solutions:

  • Co-elution with Byproducts: The synthesis of this class of compounds can sometimes yield isomers (e.g., 4-chloro-2-ethoxypyrimidine) or other structurally similar byproducts.[1] These impurities often have very similar polarities to the desired product, making separation on silica gel difficult.

    • Solution 1: Optimize the Solvent System. Perform a thorough TLC analysis using various solvent systems. Test different ratios of common eluents like hexane/ethyl acetate, dichloromethane/methanol, or toluene/acetone. The goal is to maximize the difference in Rf values between your product and the persistent impurity. An ideal Rf for the target compound is typically between 0.2 and 0.4 for optimal separation.

    • Solution 2: Employ Preparative HPLC. For challenging separations where conventional chromatography fails, preparative High-Performance Liquid Chromatography (HPLC) offers significantly higher resolving power.[2][3]

    • Solution 3: Consider Recrystallization. Often, a subsequent recrystallization step after chromatography can effectively remove stubborn, structurally similar impurities.[4][5]

  • Product Decomposition on Silica Gel: Standard silica gel is acidic (pH ~4-5), which can lead to the degradation of acid-sensitive compounds.[6] Halogenated pyrimidines can be susceptible to hydrolysis or other acid-catalyzed reactions on the column.

    • Solution 1: Use Deactivated Silica. You can "deactivate" silica gel by treating it with a base. A common method is to prepare the column slurry in your chosen eluent containing a small amount (0.1-1%) of triethylamine or ammonia. This neutralizes the acidic sites on the silica surface.

    • Solution 2: Switch the Stationary Phase. Consider using a less acidic stationary phase, such as neutral alumina. For certain compounds, Florisil® can also be a viable alternative.

    • Solution 3: Minimize Residence Time. Use flash chromatography with slightly higher pressure to reduce the time your compound spends in contact with the stationary phase.

Issue 2: The Purified Product is a Persistent Oil, Not a Solid

Question: After removing the solvent from my "pure" fractions, I'm left with a thick oil or waxy solid instead of the expected crystalline material. How can I solidify my product?

Answer: This issue typically points to the presence of residual solvents or low-melting point impurities that inhibit crystallization.

Potential Causes & Solutions:

  • Residual Solvent: High-boiling point solvents used in chromatography (like ethyl acetate or toluene) can be difficult to remove completely on a rotary evaporator.

    • Solution 1: High-Vacuum Drying. Place the sample under a high vacuum (using a vacuum pump, not just a water aspirator) for several hours or overnight. Gentle heating (e.g., 30-40°C) can aid this process if the compound is thermally stable.

    • Solution 2: Lyophilization (Freeze-Drying). If your compound is soluble in a solvent like 1,4-dioxane or tert-butanol, you can dissolve the oily product, freeze it, and lyophilize it to obtain a fluffy, solvent-free powder.

  • Inhibition of Crystallization by Impurities: Even small amounts of impurities can disrupt the crystal lattice formation.

    • Solution 1: Trituration. This is an excellent technique for inducing crystallization and removing oily impurities. Add a small amount of a solvent in which your desired product is insoluble (or poorly soluble), but the impurities are soluble. Common choices include cold hexanes, pentane, or diethyl ether. Stir or sonicate the mixture. The pure product should precipitate as a solid, which can then be collected by filtration.

    • Solution 2: Recrystallization. If trituration fails, a full recrystallization is the next logical step. See the detailed protocol in the Experimental Protocols section.

Issue 3: Recrystallization Fails: No Crystals Form or the Product "Oils Out"

Question: I'm trying to recrystallize my compound, but either nothing happens upon cooling, or it separates as an oil. What should I do?

Answer: Successful recrystallization hinges on selecting the right solvent and controlling the cooling process. Oiling out occurs when the solution becomes supersaturated at a temperature above the melting point of the solute.

Potential Causes & Solutions:

  • Inappropriate Solvent Choice: The ideal solvent should dissolve the compound well when hot but poorly when cold.[7]

    • Solution 1: Systematic Solvent Screening. Test the solubility of your crude product in a range of solvents at room temperature and at their boiling points. Good candidates include ethanol, isopropanol, acetonitrile, ethyl acetate, toluene, or mixtures like ethanol/water or hexane/ethyl acetate.[8][9]

    • Solution 2: Use a Solvent/Anti-Solvent System. Dissolve your compound in a minimal amount of a "good" solvent (in which it's highly soluble, e.g., dichloromethane or acetone). Then, slowly add an "anti-solvent" (in which it's poorly soluble, e.g., hexane or water) dropwise until the solution becomes persistently cloudy. Gently heat to redissolve, then allow it to cool slowly.[10]

  • Cooling Rate is Too Fast: Rapid cooling promotes precipitation rather than the ordered growth of crystals, often trapping impurities and solvent.

    • Solution: Slow Cooling. Allow the hot, filtered solution to cool slowly to room temperature on the benchtop, insulated with glass wool if necessary. Once at room temperature, move it to a refrigerator (4°C), and finally to a freezer (-20°C) to maximize yield.

  • Nucleation is Inhibited: Sometimes, a supersaturated solution needs a trigger to begin crystallization.

    • Solution 1: Scratching. Gently scratch the inside surface of the flask at the meniscus with a glass rod. The microscopic scratches on the glass provide nucleation sites for crystal growth.

    • Solution 2: Seeding. Add a tiny crystal of the pure compound (if available from a previous batch) to the cooled, supersaturated solution. This "seed" provides a template for further crystal growth.

Visual Workflow: Purification Strategy Selection

The following diagram outlines a decision-making process for purifying your this compound derivative.

G start Crude Product (Post-Workup) tlc Analyze by TLC/ LCMS start->tlc column Perform Flash Column Chromatography tlc->column check_purity1 Check Purity (HPLC, NMR) column->check_purity1 recrystallize Recrystallize check_purity1->recrystallize <98% Pure & Crystalline prep_hplc Consider Preparative HPLC check_purity1->prep_hplc <98% Pure & Oily/Complex Mixture final_product Pure Product check_purity1->final_product >98% Pure check_purity2 Check Purity (HPLC, NMR) recrystallize->check_purity2 check_purity2->column <98% Pure (Re-purify) check_purity2->final_product >98% Pure prep_hplc->check_purity2 G cluster_0 Purification Phase cluster_1 Analysis & Final Polish crude Crude Product dissolve Dissolve in Min. Solvent (e.g., DCM) crude->dissolve load_column Load onto Silica Column dissolve->load_column elute Elute with Gradient (e.g., Hexane -> EtOAc) load_column->elute collect Collect Fractions elute->collect tlc_fractions Analyze Fractions by TLC collect->tlc_fractions pool Pool Pure Fractions tlc_fractions->pool evaporate Evaporate Solvent pool->evaporate check_purity Assess Purity (HPLC/NMR) evaporate->check_purity recrystallize_polish Recrystallize (Optional) check_purity->recrystallize_polish Needs Polishing dry Dry Under High Vacuum check_purity->dry Purity OK recrystallize_polish->dry pure_product Pure Compound dry->pure_product

References

Technical Support Center: Optimizing the Synthesis of 2-Chloro-4-ethoxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 2-chloro-4-ethoxypyrimidine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you improve the yield and purity of your reactions.

Introduction to the Synthesis of this compound

The most common and direct route to synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This typically involves the reaction of 2,4-dichloropyrimidine with sodium ethoxide. While seemingly straightforward, this reaction presents a significant challenge in controlling regioselectivity. The ethoxide nucleophile can attack at either the C4 or C2 position of the pyrimidine ring, leading to a mixture of the desired this compound and the undesired 4-chloro-2-ethoxypyrimidine isomer. Furthermore, over-reaction can lead to the formation of the disubstituted byproduct, 2,4-diethoxypyrimidine.

The C4 position is generally more activated towards nucleophilic attack than the C2 position in unsubstituted 2,4-dichloropyrimidine.[1][2] However, the selectivity is often not absolute and can be influenced by various reaction parameters. This guide will provide you with the knowledge and tools to steer the reaction towards the desired C4-substituted product.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of low yield in my this compound synthesis?

A1: The most common reason for low yield is the formation of isomeric and disubstituted byproducts. The primary culprits are 4-chloro-2-ethoxypyrimidine and 2,4-diethoxypyrimidine. The formation of these impurities directly consumes your starting material and desired product, leading to a lower isolated yield. Other factors can include incomplete reaction, hydrolysis of the starting material or product, and mechanical losses during workup and purification.

Q2: How can I differentiate between the desired this compound and the isomeric byproduct 4-chloro-2-ethoxypyrimidine?

A2: The most effective methods for distinguishing between these isomers are nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

  • ¹H NMR: The chemical shifts of the aromatic protons on the pyrimidine ring will be different for each isomer. The proton at C6 will have a distinct chemical shift depending on the substitution pattern.

  • ¹³C NMR: The chemical shifts of the carbon atoms in the pyrimidine ring, particularly C2, C4, and C6, will be unique for each isomer.

  • Mass Spectrometry: While both isomers have the same molecular weight, their fragmentation patterns in techniques like GC-MS or LC-MS/MS might differ, aiding in their identification.

Q3: What are the typical reaction conditions for the synthesis of this compound?

A3: A general starting point for the reaction is the slow addition of a solution of sodium ethoxide in ethanol to a solution of 2,4-dichloropyrimidine in an aprotic solvent like tetrahydrofuran (THF) or dioxane at a low temperature (e.g., 0 °C to room temperature). The reaction progress should be monitored by a suitable technique like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Troubleshooting Guide

This section provides a detailed breakdown of common problems encountered during the synthesis of this compound, their probable causes, and actionable solutions.

Issue 1: Low Yield and/or Formation of Multiple Products

Symptoms:

  • TLC or LC-MS analysis of the crude reaction mixture shows multiple spots/peaks.

  • The isolated yield of the desired product is significantly lower than expected.

Visualizing the Problem:

Purification_Workflow Crude Crude Product Mixture Workup Aqueous Workup (Quench, Extract) Crude->Workup Recrystallization Recrystallization Workup->Recrystallization If solid Column Column Chromatography (Silica Gel) Workup->Column If oily or recrystallization fails Pure Pure this compound Recrystallization->Pure Column->Pure

References

Technical Support Center: Troubleshooting Reactions with 2-Chloro-4-ethoxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-chloro-4-ethoxypyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during chemical syntheses involving this versatile intermediate. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your research.

Troubleshooting Guide

This section addresses specific failures you might encounter in your reactions with this compound.

Scenario 1: Low to No Product Formation in a Suzuki Coupling Reaction

Question: I am attempting a Suzuki coupling between this compound and an arylboronic acid, but I am observing very low conversion to my desired product. What are the likely causes and how can I troubleshoot this?

Answer:

Low conversion in Suzuki couplings with chloro-pyrimidines is a common issue, often stemming from the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds.[1][2] A systematic approach to troubleshooting is crucial for success.

Initial Diagnosis:
  • Confirm Reagent Quality: Ensure your this compound, boronic acid, and palladium catalyst are of high purity and have been stored correctly. Boronic acids can degrade over time, especially if exposed to moisture, leading to protodeboronation, a common side reaction.[3][4]

  • Inert Atmosphere: Palladium catalysts, particularly Pd(0) species, are sensitive to oxygen.[1] Ensure your reaction vessel was properly purged with an inert gas (argon or nitrogen) and that your solvents were rigorously degassed.

Troubleshooting Workflow:

If the initial checks do not resolve the issue, a systematic screening of reaction parameters is the next logical step.

dot

G cluster_start cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_reagents Reagents cluster_end start Low/No Product in Suzuki Coupling catalyst Screen Ligands: - Bulky monophosphines (e.g., XPhos, SPhos) - Consider pre-catalysts (e.g., XPhos Pd G3) start->catalyst Inactive Catalyst? base Screen Bases: - Weaker: K2CO3, Cs2CO3 - Stronger: K3PO4 start->base Suboptimal Conditions? boronic_acid Check Boronic Acid Quality: - Use fresh reagent - Consider MIDA boronates for stability start->boronic_acid Reagent Degradation? pd_source Vary Palladium Source: - Pd(OAc)2, Pd2(dba)3 catalyst->pd_source end Successful Coupling catalyst->end solvent Screen Solvents: - Ethereal: Dioxane, THF - Aromatic: Toluene base->solvent temp Optimize Temperature: - 80-120 °C - Consider microwave irradiation solvent->temp temp->end boronic_acid->end

Caption: Troubleshooting workflow for a failed Suzuki coupling.

ParameterRecommendationRationale
Palladium Catalyst Use a pre-catalyst like XPhos Pd G3 or generate the active Pd(0) species in situ from Pd(OAc)₂ or Pd₂(dba)₃ with a suitable ligand.[3][5]Pre-catalysts often provide more reliable and reproducible results by ensuring efficient formation of the active catalytic species.[5]
Ligand Screen bulky, electron-rich monophosphine ligands such as XPhos, SPhos, or RuPhos.[5]The C-Cl bond of this compound is relatively electron-deficient, making oxidative addition the rate-limiting step. Bulky, electron-rich ligands stabilize the palladium center and facilitate this crucial step.[2]
Base A screening of bases is recommended. Start with weaker bases like K₂CO₃ or Cs₂CO₃ and move to stronger, non-nucleophilic bases like K₃PO₄ if necessary.[5]The base plays a critical role in the transmetalation step. The optimal base depends on the specific substrates and solvent system. Weaker bases offer broader functional group tolerance.[5]
Solvent Aprotic polar solvents like dioxane and THF, or aromatic hydrocarbons such as toluene are commonly used.[5][6]The solvent must solubilize all reaction components. Poor solubility is a frequent cause of reaction failure.[4][5]
Temperature Reactions are typically heated between 80-120 °C. If thermal heating is ineffective, microwave irradiation can be beneficial.[1][3]Higher temperatures are often required to promote the oxidative addition of the chloride. Microwave heating can significantly shorten reaction times and improve yields.[3]
Experimental Protocol: Suzuki Coupling of this compound
  • To an oven-dried reaction vial, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).

  • Seal the vial with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., XPhos Pd G3, 2-5 mol%).

  • Add anhydrous, degassed solvent (e.g., dioxane or toluene) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Scenario 2: Unsuccessful Buchwald-Hartwig Amination

Question: My Buchwald-Hartwig amination of this compound with a primary amine is failing. What steps should I take to get it to work?

Answer:

The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but like the Suzuki coupling, it can be challenging with less reactive aryl chlorides.[2][7] Success often hinges on the careful selection of the catalyst system and reaction conditions.

Initial Diagnosis:
  • Inert Atmosphere is Critical: Both the palladium catalyst and the strong bases (like NaOtBu) are sensitive to air and moisture.[1] Rigorous exclusion of air and moisture is paramount.

  • Reagent Purity: Ensure the amine is pure and the solvent is anhydrous and degassed.

Troubleshooting Workflow:

dot

G start Failed Buchwald-Hartwig Amination catalyst Inactive Catalyst? - Use pre-catalyst (e.g., G3) - Screen ligands (XPhos, RuPhos) start->catalyst base Inappropriate Base? - Match base to substrate - Strong: NaOtBu, LHMDS - Weaker: Cs2CO3, K3PO4 start->base solvent Solvent Issues? - Ensure anhydrous & degassed - Screen Toluene, Dioxane, THF start->solvent temp Suboptimal Temperature? - Screen 80-120 °C - Consider microwave start->temp end Successful Amination catalyst->end base->end solvent->end temp->end

Caption: Troubleshooting a failed Buchwald-Hartwig amination.

ParameterRecommendationRationale
Catalyst System Employ a modern palladium pre-catalyst (e.g., a G3 or G4 pre-catalyst) with a bulky monophosphine ligand like XPhos or RuPhos.[5]These advanced catalyst systems are designed for challenging substrates, including aryl chlorides, and often provide higher activity and broader substrate scope.[5]
Base The choice of base is critical and substrate-dependent. Strong, non-nucleophilic bases like NaOtBu or LHMDS are often effective but can be incompatible with base-sensitive functional groups.[5] Weaker inorganic bases like Cs₂CO₃ or K₃PO₄ offer better functional group tolerance but may require higher temperatures.[5]The base facilitates the deprotonation of the amine, which is a key step in the catalytic cycle.[5]
Solvent Toluene, dioxane, and THF are common choices.[5] Ensure the solvent is anhydrous and degassed to prevent catalyst deactivation.The solvent's polarity and ability to dissolve the reagents can significantly impact the reaction rate and yield.[5]
Temperature Typically, reactions are heated between 80-120 °C.[5]Higher temperatures are often necessary to overcome the activation energy for the oxidative addition of the aryl chloride.
Experimental Protocol: Buchwald-Hartwig Amination
  • In a glovebox or under a stream of inert gas, add the palladium pre-catalyst (2-5 mol%), the ligand (if not using a pre-catalyst), and the base (e.g., NaOtBu, 1.5 equiv) to an oven-dried reaction vessel.

  • Add this compound (1.0 equiv) and the amine (1.2 equiv).

  • Add anhydrous, degassed solvent (e.g., toluene) via syringe.

  • Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool to room temperature, dilute with an organic solvent, and filter through celite.

  • The filtrate can be washed with water and brine, dried, and concentrated.

  • Purify by flash column chromatography.[1][5]

Frequently Asked Questions (FAQs)

Q1: What is the relative reactivity of the 2-chloro position on the pyrimidine ring?

The chlorine atom at the 2-position of the pyrimidine ring is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the adjacent nitrogen atoms.[8] However, in palladium-catalyzed cross-coupling reactions, it is generally less reactive than corresponding bromides or iodides.[1]

Q2: Can the ethoxy group at the 4-position be cleaved under my reaction conditions?

The ethoxy group is generally stable under typical cross-coupling conditions. However, under strongly acidic or basic conditions, particularly at elevated temperatures, hydrolysis to the corresponding pyrimidinone can occur.[9] It is advisable to screen for this potential side product by LC-MS.

Q3: I am observing a byproduct that I suspect is the result of hydrolysis of the chloro group. How can I avoid this?

Hydrolysis of the 2-chloro group to a 2-hydroxypyrimidine (or its tautomer) can occur if there is residual water in your reaction mixture, especially when using aqueous bases or at high temperatures. To minimize this:

  • Use anhydrous solvents and reagents.

  • Thoroughly dry all glassware.

  • Run the reaction under a strictly inert atmosphere.

  • If using an aqueous base is unavoidable, consider using a phase-transfer catalyst or a biphasic solvent system to minimize contact of the substrate with water.

Q4: How should I store this compound?

This compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from moisture and strong oxidizing agents.[10] Refrigeration is often recommended to maintain long-term stability.

References

Technical Support Center: Stability and Handling of 2-Chloro-4-ethoxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for 2-chloro-4-ethoxypyrimidine. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile heterocyclic building block. We aim to provide in-depth, field-proven insights into its stability, handling, and reactivity to help you anticipate challenges, troubleshoot experimental setbacks, and ensure the integrity of your results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and storage of this compound.

Q1: What are the optimal long-term storage conditions for this compound?

A: For optimal long-term stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] To maintain product quality, refrigeration is recommended.[2][3] It is crucial to protect the compound from moisture, light, and air, as it can be sensitive to these conditions.[3] Storing under an inert atmosphere (e.g., argon or nitrogen) is a best practice to prevent potential degradation from atmospheric moisture and oxygen.[3]

Q2: What are the primary degradation pathways I should be aware of?

A: The principal stability concern for this compound is its susceptibility to nucleophilic aromatic substitution (SNAr), where the chloro group at the C2 position is displaced. The most common degradation pathway is hydrolysis, where water acts as a nucleophile to replace the chlorine atom, forming 2-hydroxy-4-ethoxypyrimidine.[4] Similarly, in the presence of alcohol-based solvents (solvolysis), corresponding alkoxy derivatives can be formed.[4] The electron-deficient nature of the pyrimidine ring makes the carbon atom bonded to the chlorine susceptible to this type of attack.

Q3: How does pH affect the stability of this compound in aqueous or protic solutions?

A: Both acidic and basic conditions can accelerate the hydrolysis of the C2-chloro group.[4]

  • Acidic Conditions: Acid catalysis can protonate a ring nitrogen, further activating the pyrimidine ring towards nucleophilic attack by water. While some acidic conditions are necessary for certain reactions, prolonged exposure, especially at elevated temperatures, can lead to significant degradation.[5]

  • Basic Conditions: Basic conditions can generate more potent nucleophiles (e.g., hydroxide ions) that readily attack the electrophilic C2 position, leading to rapid formation of the corresponding hydroxy-pyrimidine.[4] For experiments requiring aqueous media, it is advisable to maintain the pH as close to neutral as possible and to use the material promptly after preparing the solution.[4]

Q4: What classes of reagents are incompatible with this compound?

A: You should avoid storing or mixing this compound with strong oxidizing agents, strong acids, and strong bases, as these can promote vigorous reactions or degradation.[2][3][6] Additionally, be mindful of strong nucleophiles (e.g., primary/secondary amines, thiols) if substitution is not the intended reaction, as they will readily displace the chloride.

Part 2: Troubleshooting Guide for Experimental Setbacks

This section provides a structured approach to resolving common issues encountered during reactions involving this compound.

Issue 1: Low or No Yield in a Nucleophilic Substitution (SNAr) Reaction

  • Possible Cause 1: Insufficient Reactivity. The nucleophile may not be strong enough, or the reaction conditions (temperature, solvent) may be too mild. While the C2-chloro group is reactive, SNAr reactions still require appropriate activation.

  • Recommended Action:

    • Increase Temperature: Carefully increase the reaction temperature in increments. Monitor for starting material consumption and byproduct formation via TLC or LC-MS.

    • Add a Base: If your nucleophile is an amine or thiol, adding a non-nucleophilic base (e.g., DIPEA, K₂CO₃) can deprotonate it, increasing its nucleophilicity.

    • Solvent Choice: Switch to a polar aprotic solvent like DMF, DMSO, or NMP, which are known to accelerate SNAr reactions.

  • Possible Cause 2: Steric Hindrance. A bulky nucleophile may have difficulty approaching the C2 position, especially if there are other substituents on the pyrimidine ring.

  • Recommended Action:

    • Prolong Reaction Time/Increase Temperature: Give the reaction more time or energy to overcome the steric barrier.

    • Catalysis: For certain transformations, such as C-C or C-N bond formation, palladium-catalyzed cross-coupling reactions might be a more effective alternative to direct SNAr.[7][8]

Issue 2: Appearance of an Unexpected Major Peak in HPLC/LC-MS Analysis

  • Possible Cause 1: Hydrolysis of Starting Material. If your reaction is run in the presence of water (even trace amounts in solvents) or if the starting material has been improperly stored, you may observe a peak corresponding to 2-hydroxy-4-ethoxypyrimidine (MW: 140.14 g/mol ).

  • Recommended Action:

    • Confirm Identity: Check the mass of the impurity. The expected mass for the hydrolyzed product would be [M-Cl+OH], a net change of -18.46 Da from the starting material (MW: 158.59 g/mol ).

    • Use Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. Run the reaction under an inert atmosphere.

    • Verify Starting Material Purity: Run an analysis of your starting material before beginning the reaction to ensure its integrity.

  • Possible Cause 2: Isomeric Byproducts. In reactions with di-substituted pyrimidines, substitution can sometimes occur at an alternative position, though with this compound, the C2 position is the primary site for substitution. However, if the ethoxy group were to be cleaved under harsh conditions (e.g., strong Lewis acids), subsequent reactions could lead to complex mixtures.

  • Recommended Action:

    • Characterize the Byproduct: Use techniques like NMR and high-resolution mass spectrometry to identify the structure of the impurity.

    • Modify Reaction Conditions: If an undesired side reaction is identified, adjust the conditions (e.g., lower temperature, use a different catalyst or base) to improve selectivity.

Troubleshooting Workflow Diagram

Below is a decision tree to guide your troubleshooting process when encountering low reaction yields.

G start Low Yield or No Reaction check_sm 1. Verify Starting Material Purity & Integrity (LCMS/NMR) start->check_sm sm_ok SM is Pure check_sm->sm_ok  Yes sm_bad Degradation (e.g., Hydrolysis) check_sm->sm_bad  No check_cond 2. Review Reaction Conditions sm_ok->check_cond action_sm Action: Use fresh/purified starting material. Implement anhydrous storage. sm_bad->action_sm temp Temperature Too Low? check_cond->temp solvent Solvent Appropriate? (e.g., Polar Aprotic for SNAr) temp->solvent No action_temp Action: Increase temperature. Monitor reaction progress. temp->action_temp Yes reagents Nucleophile/Base Activity Issue? solvent->reagents No action_solvent Action: Switch to DMF, DMSO, etc. solvent->action_solvent Yes action_reagents Action: Use stronger base or freshly sourced nucleophile. reagents->action_reagents Yes end Re-run Experiment reagents->end No action_sm->end action_temp->end action_solvent->end action_reagents->end

Caption: Troubleshooting workflow for low-yield reactions.

Part 3: Stability Data and Experimental Protocols
Expected Stability of this compound Under Various Conditions

The following table summarizes the expected stability based on the general principles of chloropyrimidine chemistry.[4][5] This data should be used as a guideline; empirical testing is always recommended.

ConditionReagent/SolventTemperatureExpected StabilityPrimary Degradation Product
Acidic 0.1 M HCl in H₂O/MeCN25-60°CLow to Moderate2-Hydroxy-4-ethoxypyrimidine
Neutral H₂O or PBS Buffer (pH 7.4)25°CModerate2-Hydroxy-4-ethoxypyrimidine
Basic 0.1 M NaOH in H₂O/MeCN25°CVery Low2-Hydroxy-4-ethoxypyrimidine
Protic Solvent Methanol or EthanolRefluxLow2-Methoxy/Ethoxy-4-ethoxypyrimidine
Aprotic Solvent Acetonitrile, DMSO, THF25°CHigh(Minimal degradation expected)
Thermal Neat or in high-boiling solvent>150°CLowComplex decomposition products
Primary Degradation Pathway: Hydrolysis

The diagram below illustrates the SNAr mechanism for the hydrolysis of this compound.

Caption: Simplified hydrolysis pathway of this compound.

Protocol: Forced Degradation Study for Stability Assessment

This protocol allows you to assess the stability of this compound under your specific experimental conditions.[4]

Objective: To identify potential degradation products and determine the compound's stability under acidic, basic, and thermal stress.

Materials:

  • This compound

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • HPLC or LC-MS system with a C18 column

Procedure:

  • Prepare Stock Solution:

    • Accurately weigh and dissolve this compound in acetonitrile to prepare a 1.0 mg/mL stock solution.

  • Set Up Stress Conditions:

    • Control: Mix 1 mL of the stock solution with 1 mL of acetonitrile/water (1:1). Keep at room temperature.

    • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Thermal Stress (in solution): Take the "Control" sample and heat it at 60°C.

  • Incubation:

    • Incubate the Acidic, Basic, and Thermal samples. It is recommended to pull time points (e.g., 2h, 8h, 24h) to monitor the rate of degradation. Store samples at 4°C before analysis.

    • Note: Basic hydrolysis is often much faster; shorter time points may be necessary.

  • Sample Preparation for Analysis:

    • Before injection, neutralize the acidic and basic samples by adding an equimolar amount of base or acid, respectively.

    • Dilute all samples (including the control and time points) to a suitable concentration for your analytical method (e.g., 50 µg/mL) using acetonitrile/water (1:1).

  • Analysis:

    • Analyze all samples by HPLC or LC-MS. Use a suitable gradient method to separate the parent compound from any potential degradation products.

    • Compare the chromatograms of the stressed samples to the control. The loss of the parent peak and the appearance of new peaks indicate degradation. Use the mass spectrometer to identify the mass of the degradation products to help elucidate their structures.

This structured evaluation will provide you with empirical data on the stability of this compound, enabling you to design more robust and reproducible synthetic procedures.

References

preventing di-substitution in reactions with 2-chloro-4-ethoxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for reactions involving 2-chloro-4-ethoxypyrimidine. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of achieving selective mono-substitution and avoiding undesired di-substitution products. Here, we address common challenges through a series of frequently asked questions and troubleshooting guides, grounded in established chemical principles and field-proven methodologies.

Introduction: The Challenge of Selectivity

This compound is a valuable building block in medicinal chemistry and materials science. However, its reactivity profile presents a common challenge: controlling selectivity in nucleophilic aromatic substitution (SNAr) reactions. The pyrimidine ring is electron-deficient, making it susceptible to nucleophilic attack at the 2- and 4-positions. While substitution at the 4-position is generally favored, achieving clean mono-substitution without the formation of a di-substituted byproduct requires careful control of reaction conditions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I getting a significant amount of the di-substituted product when I only want to substitute the chlorine at the 4-position?

A1: This is the most common issue encountered. The formation of a di-substituted product occurs when the initial mono-substituted product reacts further with the nucleophile. Several factors can contribute to this:

  • Reaction Temperature: Higher temperatures provide the activation energy needed to overcome the barrier for the second substitution.

  • Reaction Time: Extended reaction times increase the probability of the mono-substituted product reacting further.

  • Excess Nucleophile: Using a large excess of the nucleophile will drive the reaction towards di-substitution according to Le Chatelier's principle.

  • Nature of the Nucleophile: Highly reactive nucleophiles are more likely to lead to di-substitution.

Troubleshooting Steps:

  • Lower the Reaction Temperature: Start the reaction at a low temperature (e.g., 0 °C or even -78 °C) and slowly warm to room temperature. Monitor the reaction progress closely by TLC or LC-MS.

  • Control Stoichiometry: Use a stoichiometric amount of the nucleophile (1.0 to 1.1 equivalents). A slight excess may be necessary to drive the initial reaction to completion, but a large excess should be avoided.

  • Reduce Reaction Time: Once the starting material is consumed (as indicated by monitoring), quench the reaction immediately to prevent further substitution.

  • Consider a Weaker Base: If a base is used to deprotonate the nucleophile, a milder base may reduce the overall reactivity and improve selectivity.

Q2: At which position (C2 or C4) is nucleophilic substitution more likely to occur on a dichloropyrimidine, and why?

A2: For 2,4-dichloropyrimidines without other strongly influencing substituents, nucleophilic aromatic substitution (SNAr) and cross-coupling reactions generally favor reaction at the C4 site.[1][2][3] The underlying reason for this selectivity is electronic. The pyrimidine ring's nitrogen atoms are electron-withdrawing, creating electron-deficient carbon centers susceptible to nucleophilic attack.[4][5] The stability of the intermediate formed during the reaction, known as a Meisenheimer complex, plays a crucial role.[6] Attack at both C2 and C4 allows for the negative charge of the intermediate to be delocalized onto the ring nitrogens, which is a stabilizing factor.[7] However, subtle electronic differences make the C4 position generally more electrophilic and thus more reactive towards nucleophiles.

It's important to note that this inherent selectivity can be altered. For instance, the presence of a strong electron-donating group at the C6 position can reverse this selectivity, favoring substitution at the C2 position.[3]

Visualizing Reaction Selectivity

The following diagram illustrates the general preference for nucleophilic attack at the C4 position of a 2,4-disubstituted pyrimidine.

G cluster_0 2,4-Dichloropyrimidine Reaction Pathway Start 2,4-Dichloropyrimidine Path_C4 Attack at C4 (Major Pathway) Start->Path_C4 More Favorable Path_C2 Attack at C2 (Minor Pathway) Start->Path_C2 Less Favorable Nuc Nucleophile (Nu-) Nuc->Start Prod_C4 4-Substituted-2-chloropyrimidine Path_C4->Prod_C4 Prod_C2 2-Substituted-4-chloropyrimidine Path_C2->Prod_C2 G start Start: Reaction with This compound check_product Analyze Product Mixture: Di-substitution observed? start->check_product success Success: Mono-substituted product isolated check_product->success No lower_temp Lower Reaction Temperature (e.g., 0°C or -78°C) check_product->lower_temp Yes reduce_nuc Reduce Nucleophile (1.0-1.1 eq) lower_temp->reduce_nuc Still di-substituted change_solvent Change Solvent (e.g., to a protic solvent) reduce_nuc->change_solvent Still di-substituted monitor_time Reduce Reaction Time (Quench upon completion) change_solvent->monitor_time Still di-substituted monitor_time->start Re-run optimized reaction

References

Technical Support Center: Navigating the Scale-Up Synthesis of 2-Chloro-4-ethoxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the synthesis of 2-chloro-4-ethoxypyrimidine. This resource is tailored for researchers, chemists, and process development professionals to address the common and complex challenges encountered when transitioning this synthesis from the laboratory bench to a larger scale. Our focus is on providing practical, experience-driven insights and robust troubleshooting strategies to ensure a safe, efficient, and reproducible process.

I. Overview of the Core Synthesis and Scale-Up Considerations

The synthesis of this compound is a critical step in the production of various pharmaceutical and agrochemical compounds.[1][2] The most prevalent synthetic route involves the nucleophilic substitution of a chlorine atom in 2,4-dichloropyrimidine with an ethoxy group. While seemingly straightforward, this reaction presents several challenges during scale-up, including regioselectivity control, management of side reactions, and product purification.

A typical laboratory-scale synthesis involves reacting 2,4-dichloropyrimidine with sodium ethoxide in an appropriate solvent, such as ethanol. However, direct scale-up of this process can lead to diminished yields, increased impurity profiles, and safety hazards. Key considerations for a successful scale-up include:

  • Reaction Stoichiometry: Precise control over the molar ratios of reactants is crucial to favor the desired mono-substitution and minimize the formation of di-substituted byproducts.[3][4]

  • Temperature Management: The exothermic nature of the reaction necessitates efficient heat dissipation to prevent runaway reactions and the formation of degradation products.[4]

  • Mixing and Mass Transfer: Ensuring homogenous mixing becomes increasingly challenging in larger reactors, potentially leading to localized "hot spots" and inconsistent product quality.

  • Work-up and Purification: Isolating the final product from unreacted starting materials, byproducts, and salts requires a well-designed and scalable purification strategy.

II. Troubleshooting Guide: Common Challenges and Solutions

This section addresses specific issues that may arise during the scale-up synthesis of this compound in a practical question-and-answer format.

A. Reaction and Conversion Issues

Question 1: My reaction yield is significantly lower on a larger scale compared to my lab-scale experiments. What are the likely causes?

Answer: A drop in yield during scale-up is a common challenge that can be attributed to several factors. Here’s a systematic approach to troubleshooting:

  • Inadequate Temperature Control: As reaction volume increases, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This can lead to localized overheating, promoting side reactions and degradation of both starting material and product.

    • Solution: Implement a robust reactor cooling system and monitor the internal reaction temperature closely. Consider a slower, controlled addition of the sodium ethoxide solution to manage the exotherm.

  • Poor Mixing: In larger reactors, inefficient stirring can result in non-homogenous reaction conditions. This can lead to areas of high reactant concentration, favoring the formation of the di-substituted byproduct, 2,4-diethoxypyrimidine.

    • Solution: Ensure the reactor is equipped with an appropriately sized and designed agitator to maintain a well-mixed suspension. For very large scales, consider the use of baffles to improve mixing efficiency.

  • Moisture Contamination: Sodium ethoxide is highly sensitive to moisture. Any water present in the solvent or on the glassware will consume the reagent, leading to an incomplete reaction.

    • Solution: Use anhydrous solvents and ensure all glassware and equipment are thoroughly dried before use. Handle sodium ethoxide under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric moisture.

Question 2: I'm observing a significant amount of the 2,4-diethoxypyrimidine byproduct in my crude reaction mixture. How can I improve the regioselectivity for mono-substitution?

Answer: The formation of the di-substituted byproduct is a primary challenge in this synthesis, arising from the reaction of the desired product with the remaining sodium ethoxide. Several strategies can be employed to enhance regioselectivity:

  • Control of Stoichiometry: Carefully controlling the molar ratio of sodium ethoxide to 2,4-dichloropyrimidine is paramount. Using a slight sub-stoichiometric amount of sodium ethoxide can help minimize the formation of the di-substituted product, though this may leave some unreacted starting material.

  • Lower Reaction Temperature: Conducting the reaction at a lower temperature can slow down the rate of the second substitution reaction more significantly than the first, thereby improving the selectivity for the mono-substituted product.

  • Slow Addition of Nucleophile: Adding the sodium ethoxide solution slowly and sub-surface to a well-stirred solution of 2,4-dichloropyrimidine can help maintain a low localized concentration of the nucleophile, disfavoring the second substitution.

Table 1: Effect of Reaction Parameters on Product Distribution

ParameterConditionDesired Product (this compound) YieldByproduct (2,4-diethoxypyrimidine) Formation
Temperature Low (e.g., 0-10 °C)Moderate to HighLow
High (e.g., > 40 °C)LowerHigh
NaOEt equiv. < 1.0Lower (incomplete conversion)Very Low
1.0 - 1.1OptimalModerate
> 1.2LowerHigh
Addition Rate SlowHighLow
FastLowerHigh
B. Purification and Isolation Challenges

Question 3: I'm having difficulty separating the desired product from the unreacted 2,4-dichloropyrimidine and the 2,4-diethoxypyrimidine byproduct. What purification strategies are most effective at scale?

Answer: The similar polarities of the starting material, product, and di-substituted byproduct can make purification challenging.

  • Fractional Distillation: If the boiling points of the components are sufficiently different, fractional distillation under reduced pressure can be an effective large-scale purification method.

  • Recrystallization: This is often a preferred method for large-scale purification.[5] Experiment with different solvent systems to find one in which the desired product has good solubility at elevated temperatures and poor solubility at lower temperatures, while the impurities remain in solution or crystallize out separately. Common solvents to explore include isopropanol, ethanol/water mixtures, and hexane/ethyl acetate mixtures.

  • Column Chromatography: While highly effective at the lab scale, traditional column chromatography can be expensive and time-consuming for large quantities.[5] However, for high-purity requirements, it may be necessary. Consider using automated flash chromatography systems for more efficient large-scale separations.

Diagram 1: Troubleshooting Workflow for Low Yield

Low Yield Troubleshooting start Low Yield Observed check_temp Verify Temperature Control start->check_temp temp_ok Temperature Stable? check_temp->temp_ok check_mixing Assess Mixing Efficiency mixing_ok Homogenous Mixture? check_mixing->mixing_ok check_reagents Check Reagent Quality (Anhydrous Conditions) reagents_ok Reagents Anhydrous? check_reagents->reagents_ok temp_ok->check_mixing Yes optimize_cooling Optimize Cooling/ Slow Reagent Addition temp_ok->optimize_cooling No mixing_ok->check_reagents Yes improve_agitation Improve Agitation/ Use Baffles mixing_ok->improve_agitation No use_dry_reagents Use Anhydrous Solvents/ Inert Atmosphere reagents_ok->use_dry_reagents No end_point Yield Improved reagents_ok->end_point Yes optimize_cooling->check_temp improve_agitation->check_mixing use_dry_reagents->check_reagents

Caption: A decision-making workflow for troubleshooting low yields.

III. Safety Considerations for Scale-Up

The scale-up of this synthesis introduces significant safety hazards that must be carefully managed.

Question 4: What are the primary safety concerns when handling the reagents for this synthesis on a large scale?

Answer: Both 2,4-dichloropyrimidine and sodium ethoxide pose significant hazards.

  • 2,4-Dichloropyrimidine: This compound is an irritant to the skin, eyes, and respiratory system.[1][6] It is also combustible.[1]

    • Handling: Always handle in a well-ventilated fume hood.[6] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[6] Avoid generating dust.[6]

    • Storage: Store in a cool, dry, well-ventilated area away from heat and incompatible materials like strong oxidizers.[1][7] Keep the container tightly closed.[1]

  • Sodium Ethoxide: This is a strong base and is highly corrosive. It reacts violently with water and is flammable.

    • Handling: Handle in an inert atmosphere to prevent contact with moisture and air. Wear appropriate PPE, including face shield, gloves, and flame-retardant lab coat.

    • Storage: Store in a tightly sealed container under an inert atmosphere in a cool, dry place away from water and acids.

  • Phosphorus Oxychloride (if used for synthesis of 2,4-dichloropyrimidine): This reagent is highly corrosive, toxic, and reacts violently with water.[8] All manipulations should be performed in a well-ventilated fume hood with appropriate PPE.[8]

Diagram 2: Key Reaction Pathway and Side Reaction

Reaction Pathway DCP 2,4-Dichloropyrimidine Product This compound (Desired Product) DCP->Product Ethoxylation at C4 NaOEt Sodium Ethoxide (1 equiv) NaOEt->Product Byproduct 2,4-Diethoxypyrimidine (Byproduct) Product->Byproduct Ethoxylation at C2 Excess_NaOEt Excess Sodium Ethoxide Excess_NaOEt->Byproduct

Caption: The desired reaction pathway and the competing side reaction.

IV. Experimental Protocol: A Scalable Approach

This protocol provides a starting point for the scale-up synthesis of this compound. It is essential to perform a thorough safety assessment and process hazard analysis before implementing this on a large scale.

Materials:

  • 2,4-Dichloropyrimidine

  • Sodium Ethoxide

  • Anhydrous Ethanol

  • Toluene

  • Water

Equipment:

  • Jacketed glass reactor with overhead stirrer, condenser, and temperature probe

  • Addition funnel

  • Inert gas (Nitrogen or Argon) supply

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Reactor Setup: Set up the jacketed reactor under an inert atmosphere. Ensure all glassware is dry.

  • Charge Reactants: Charge the reactor with 2,4-dichloropyrimidine and anhydrous ethanol. Begin stirring to dissolve the starting material.

  • Cooling: Cool the reactor contents to 0-5 °C using a circulating chiller.

  • Sodium Ethoxide Addition: Prepare a solution of sodium ethoxide in anhydrous ethanol in a separate vessel under an inert atmosphere. Slowly add the sodium ethoxide solution to the reactor via the addition funnel over 1-2 hours, maintaining the internal temperature below 10 °C.

  • Reaction Monitoring: Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time and ensure complete consumption of the limiting reagent.

  • Quenching: Once the reaction is complete, carefully quench any excess sodium ethoxide by the slow addition of water, while maintaining a low temperature.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the ethanol.

    • Add water and toluene to the residue and stir. Separate the organic layer.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification:

    • Concentrate the organic layer under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) or by vacuum distillation.

V. Frequently Asked Questions (FAQs)

Q1: Can I use other alkoxides for this reaction? A1: Yes, other sodium or potassium alkoxides can be used to synthesize the corresponding 4-alkoxypyrimidines. However, the reaction conditions, particularly temperature and reaction time, may need to be re-optimized for each specific alkoxide.

Q2: What is the typical purity I can expect from a single recrystallization? A2: The purity after a single recrystallization will depend on the initial purity of the crude product and the chosen solvent system. It is often possible to achieve >98% purity with a well-optimized recrystallization protocol.

Q3: How do I dispose of the waste generated from this synthesis? A3: All waste, including residual reagents, solvents, and byproducts, should be disposed of in accordance with local environmental regulations for hazardous chemical waste.[1]

Q4: Are there alternative synthetic routes that avoid the use of 2,4-dichloropyrimidine? A4: While the reaction of 2,4-dichloropyrimidine is the most common, other routes exist, such as those starting from uracil or other pyrimidine derivatives.[9][10] However, these routes often involve multiple steps and may use hazardous reagents like phosphorus oxychloride.[9]

VI. References

  • Srini Chem. (n.d.). 2,4-Dichloropyrimidine (CAS: 3934-20-1): Properties, Applications, and Safety. Retrieved from --INVALID-LINK--

  • Synquest Labs. (n.d.). 2,4-Dichloropyrimidine Safety Data Sheet. Retrieved from --INVALID-LINK--

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,4-Dichloropyrimidine, 97%. Retrieved from --INVALID-LINK--

  • ChemicalBook. (2025). 2,4-Dichloropyrimidine - Safety Data Sheet. Retrieved from --INVALID-LINK--

  • Apollo Scientific. (2023). 2,4-Dichloropyrimidine-5-carboxylic acid Safety Data Sheet. Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis. Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). Technical Support Center: Synthesis of Pyrimidine Derivatives. Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). Troubleshooting low conversion rates in pyrimidine synthesis. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds. Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). Addressing challenges in the large-scale synthesis of 4,6-diethoxypyrimidine. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). DE10249946B4 - Process for the preparation of 2-amino-4-chloro-6-alkoxypyrimidines. Retrieved from --INVALID-LINK--

  • Journal of Cannabis Research. (n.d.). A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). CN111303045A - Production process of 2-ethoxy-4, 6-difluoropyrimidine. Retrieved from --INVALID-LINK--

  • Organic Syntheses. (n.d.). 2-Chloropyrimidine. Retrieved from --INVALID-LINK--

  • CymitQuimica. (n.d.). 2-Chloro-4-ethoxy-5-methoxy-pyrimidine. Retrieved from --INVALID-LINK--

  • Expert Insights. (n.d.). Using 2-Chloro-4-methoxypyrimidine in Pharmaceutical Synthesis. Retrieved from --INVALID-LINK--

  • Growing Science. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Synthesis of 2-Chloro-4-(3-Nitrophenoxy)-6-(Thiophen-2-Yl) Pyrimidine. Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). Application Notes and Protocols: Synthesis of 2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine and its Precursors. Retrieved from --INVALID-LINK--

  • National Center for Biotechnology Information. (n.d.). 2,4-Dichloropyrimidine. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). US5463055A - Process for the production of 2-ethoxy-4,6-dihydroxypyrimidine or its alkali salts. Retrieved from --INVALID-LINK--

  • National Center for Biotechnology Information. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). 2-Chloro-4-methylpyrimidine synthesis. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). 2,4-Dichloropyrimidine synthesis. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). US5525724A - Process for the preparation of chloropyrimidines. Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). Strategies for scaling up 2,6-Dichloropurine riboside synthesis for production. Retrieved from --INVALID-LINK--

  • Thieme Chemistry. (n.d.). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Retrieved from --INVALID-LINK--

  • Huateng Pharma. (n.d.). 2-Chloro-4-ethoxy-pyrimidine. Retrieved from --INVALID-LINK--

  • University College Cork. (2020). Scale-up and Optimization of a Continuous Flow Synthesis of an α-Thio-β-chloroacrylamide. Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). Hydroxydiphenylamine synthesis from lab to industrial scale. Retrieved from --INVALID-LINK--

References

removal of impurities from 2-chloro-4-ethoxypyrimidine starting material

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-chloro-4-ethoxypyrimidine. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during the purification of this critical intermediate. Our focus is on explaining the causality behind experimental choices to empower you to resolve impurities effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in a crude sample of this compound?

A1: The impurity profile of this compound is intrinsically linked to its common synthesis route: the nucleophilic aromatic substitution (SNAr) of 2,4-dichloropyrimidine with sodium ethoxide. The primary impurities include:

  • Unreacted Starting Material: 2,4-dichloropyrimidine may persist due to an incomplete reaction.

  • Isomeric Byproduct: 4-chloro-2-ethoxypyrimidine is a common isomeric impurity. The chlorine atoms at the 2- and 4-positions of the pyrimidine ring have different reactivities, but non-selective substitution can occur, making this a particularly challenging impurity to separate due to its similar polarity to the desired product.[1]

  • Di-substituted Byproduct: 2,4-diethoxypyrimidine can form if the reaction is pushed too hard with excess ethoxide or prolonged heating.

  • Hydrolysis Product: 2-chloro-4-hydroxypyrimidine (which exists in tautomeric equilibrium with 2-chloro-pyrimidin-4(3H)-one) can form if moisture is present during the reaction or workup. Acidic conditions can exacerbate this hydrolysis.[2][3]

  • Colored Impurities: Often high-molecular-weight, polymeric byproducts that can give the crude product a yellow or brown hue.

  • Inorganic Salts: Sodium chloride (NaCl) is a stoichiometric byproduct of the reaction and must be removed during the aqueous workup.[4]

Q2: Which analytical techniques are best suited for identifying and quantifying impurities in my sample?

A2: A multi-pronged analytical approach is essential for robust impurity profiling.[5] We recommend the following combination:

Analytical TechniquePurpose & Application
HPLC (High-Performance Liquid Chromatography) The gold standard for quantifying the purity of the main component and detecting non-volatile organic impurities. A reverse-phase C18 column with a gradient elution (e.g., water/acetonitrile) is typically effective.[6]
GC-MS (Gas Chromatography-Mass Spectrometry) Excellent for identifying and quantifying volatile impurities, such as residual solvents (e.g., ethanol, dichloromethane) and lower-boiling point starting materials like 2,4-dichloropyrimidine.[7][8]
LC-MS (Liquid Chromatography-Mass Spectrometry) Crucial for identifying unknown impurities. It provides the molecular weight of each impurity separated by the HPLC, which is invaluable for proposing structures, especially for isomers and degradation products.[5]
NMR (Nuclear Magnetic Resonance) Spectroscopy Provides structural confirmation of the final product and can help identify and quantify major impurities (>1%) if their signals are resolved from the product's signals.
FTIR (Fourier-Transform Infrared) Spectroscopy A rapid technique to confirm the presence of key functional groups and can be used as a quick identity check against a reference standard.[7]
Q3: My isolated this compound is a yellow or brown solid/oil. How can I decolorize it?

A3: Colored impurities are typically non-polar, polymeric materials. The most effective method for their removal is an activated carbon treatment.

Protocol: Activated Carbon Decolorization

  • Dissolve the crude, colored product in a suitable hot solvent (e.g., ethanol or ethyl acetate).

  • Add a small amount of activated carbon (approximately 1-2% of the crude product's weight).

  • Stir the mixture at an elevated temperature (but below the solvent's boiling point) for 15-30 minutes.

  • Perform a hot filtration through a pad of Celite® or diatomaceous earth to remove the fine particles of activated carbon. The Celite pad is crucial to prevent carbon from passing into your filtrate.

  • Proceed with the purification of the decolorized filtrate, typically via recrystallization or evaporation followed by column chromatography.[4][9]

Troubleshooting Guides: Impurity Removal Workflows

This section provides detailed, problem-oriented solutions for common purification challenges.

Issue 1: Presence of Starting Material (2,4-dichloropyrimidine) and/or Isomeric Impurity (4-chloro-2-ethoxypyrimidine)
  • Root Cause: These impurities arise from incomplete reaction and lack of complete regioselectivity, respectively. Their polarity is very close to the desired product, making simple extraction or recrystallization ineffective.

  • Recommended Solution: Flash Column Chromatography is the most reliable method for this separation.[10]

Workflow Diagram: Chromatographic Purification

G cluster_prep Sample Preparation cluster_column Column Chromatography cluster_analysis Analysis & Isolation A Dissolve Crude Product in Minimal Dichloromethane B Adsorb onto Silica Gel (Dry Loading) A->B D Load Sample onto Column B->D C Pack Silica Gel Column (230-400 mesh) C->D E Elute with Gradient Solvent System (e.g., Hexane -> 10% Ethyl Acetate/Hexane) D->E F Collect Fractions E->F G Monitor Fractions by TLC F->G H Combine Pure Fractions G->H I Evaporate Solvent (Rotary Evaporation) H->I J Obtain Pure Product I->J

Caption: Workflow for purification by flash column chromatography.

Detailed Protocol: Flash Column Chromatography

  • TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good system will show clear separation between your product and the impurities, with an Rf value for the desired product between 0.2 and 0.4. A common starting point is a mixture of hexane and ethyl acetate (e.g., 9:1 or 4:1).

  • Column Packing: Prepare a glass column with silica gel (230-400 mesh). The amount of silica should be 50-100 times the weight of your crude product. Pack the column using your chosen low-polarity eluent (e.g., 100% hexane or 95:5 hexane:ethyl acetate).[11]

  • Sample Loading: Dissolve your crude product in a minimal amount of a non-polar solvent like dichloromethane. Add a small amount of silica gel to this solution and evaporate the solvent to get a free-flowing powder. This "dry loading" method typically results in better separation. Carefully add this powder to the top of your packed column.[12]

  • Elution: Begin eluting with the low-polarity solvent. The less polar 2,4-dichloropyrimidine will elute first. Gradually increase the polarity of the eluent (gradient elution) by slowly increasing the percentage of ethyl acetate. This will first elute the desired this compound, followed by the slightly more polar 4-chloro-2-ethoxypyrimidine isomer.

  • Fraction Collection & Analysis: Collect fractions and analyze them by TLC. Combine the fractions that contain only the pure product and remove the solvent under reduced pressure to yield the purified compound.[13]

Issue 2: Presence of Hydrolysis Product (2-chloro-4-hydroxypyrimidine)
  • Root Cause: Exposure of the chloro-pyrimidine to water, especially under non-neutral pH, can lead to hydrolysis of the ethoxy group or the remaining chloro group. The resulting hydroxy-pyrimidine is significantly more polar and possesses acidic properties due to tautomerization.

  • Recommended Solution: Acid-base extraction can selectively remove this acidic impurity.[14] This technique exploits the difference in solubility between the neutral organic product and the salt form of the acidic impurity.[15]

Logical Relationship: Acid-Base Extraction

G start Crude Product in Organic Solvent (e.g., Dichloromethane) This compound (Neutral) 2-chloro-4-hydroxypyrimidine (Acidic Impurity) process Wash with Aqueous Base (e.g., 5% NaHCO₃ or Na₂CO₃ soln.) start->process organic_layer Organic Layer This compound (Purified) process->organic_layer Remains Dissolved aqueous_layer Aqueous Layer Sodium salt of 2-chloro-4-hydroxypyrimidine process->aqueous_layer Extracts Into

Caption: Principle of removing an acidic impurity via base extraction.

Detailed Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude product in an organic solvent that is immiscible with water, such as dichloromethane or diethyl ether, in a separatory funnel.

  • Base Wash: Add an equal volume of a weak aqueous base, such as 5% sodium bicarbonate (NaHCO₃) solution. Do not use a strong base like NaOH, as it can hydrolyze the desired product.[14]

  • Extraction: Stopper the funnel and shake vigorously, venting frequently to release any pressure (especially with bicarbonate, which can generate CO₂). Allow the layers to separate.

  • Separation: Drain the lower aqueous layer, which now contains the deprotonated salt of the acidic impurity. The desired product remains in the upper organic layer.[16]

  • Repeat: Perform the wash one more time with fresh bicarbonate solution to ensure complete removal.

  • Final Wash & Drying: Wash the organic layer with saturated aqueous sodium chloride (brine) to remove residual water. Then, dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent to obtain the purified product.

References

analytical methods for monitoring the progress of 2-chloro-4-ethoxypyrimidine reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for monitoring reactions involving 2-chloro-4-ethoxypyrimidine. As a crucial intermediate in pharmaceutical and agrochemical synthesis, understanding the progress of its reactions is paramount for optimizing yield, minimizing byproduct formation, and ensuring process safety and scalability. This guide provides field-proven insights, detailed protocols, and troubleshooting solutions in a direct question-and-answer format to address the specific challenges you may encounter.

Frequently Asked Questions (FAQs): Choosing Your Analytical Approach

Question 1: Which analytical technique is the most suitable for monitoring my this compound reaction?

The optimal technique depends on the specific information you require (qualitative vs. quantitative), the reaction scale, and the equipment available in your lab.[1]

  • For rapid, qualitative checks: Thin-Layer Chromatography (TLC) is unparalleled. It's fast, inexpensive, and excellent for quickly determining the presence or absence of the starting material.[2][3]

  • For precise, quantitative analysis: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the industry standards. They allow you to accurately calculate conversion rates, product yield, and impurity profiles.[4][5]

  • For structural confirmation and kinetics: Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool. It not only helps track reactant consumption and product formation but also provides definitive structural information about intermediates and byproducts.[6][7]

  • For real-time, in-situ monitoring: Spectroscopic methods like FT-IR or Raman can be employed using immersion probes, providing continuous data without the need for sampling.[8][9] This is particularly valuable for understanding reaction kinetics and identifying transient intermediates.[8]

Question 2: I just need to see if my reaction has started. What is the quickest way?

Thin-Layer Chromatography (TLC) is the fastest method.[2] Within minutes, you can spot the starting material alongside a sample from your reaction mixture and visually confirm the appearance of a new spot (your product) and the diminishing intensity of the starting material spot.

Question 3: My goal is to create a kinetic model for the reaction. Which technique should I prioritize?

For kinetic modeling, you need precise concentration data over time.

  • HPLC and GC-MS are excellent choices as they provide robust quantitative data.[5][8] You can build a calibration curve with standards to convert peak areas directly into concentrations.

  • Quantitative NMR (qNMR) is also a superb option. By adding a known amount of an internal standard to your reaction aliquots, you can directly calculate the concentration of reactants and products from the integrated signal areas.[4][6] The advantage of NMR is its inherent quantitative nature without the need for response factor determination for each component.[4]

Analytical Technique Deep Dive: Protocols & Troubleshooting

This section provides detailed methodologies and solutions to common problems for the most frequently used analytical techniques.

Thin-Layer Chromatography (TLC)

TLC is the workhorse of the synthetic chemistry lab for its simplicity and speed. It operates on the principle of differential partitioning of components between a stationary phase (e.g., silica gel) and a liquid mobile phase.[3]

  • Plate Preparation: Use a pencil to gently draw an origin line about 1 cm from the bottom of a silica gel TLC plate. Mark three lanes: "SM" (Starting Material), "Co" (Co-spot), and "Rxn" (Reaction Mixture).[10]

  • Sample Preparation:

    • SM: Dissolve a small amount of this compound in a volatile solvent (e.g., ethyl acetate).

    • Rxn: At timed intervals, withdraw a small aliquot (e.g., 10 µL) from your reaction. Quench it immediately in a vial containing ~0.5 mL of a suitable solvent to stop the reaction.[11]

  • Spotting:

    • Using a capillary tube, apply a small spot of the "SM" solution to the "SM" and "Co" lanes.[3]

    • Using a fresh capillary, apply a spot of the quenched "Rxn" mixture to the "Rxn" and "Co" lanes (spotting directly on top of the SM spot in the "Co" lane).[10]

  • Development: Place the TLC plate in a closed chamber containing a suitable mobile phase (e.g., a mixture of hexanes and ethyl acetate). Ensure the solvent level is below the origin line. Allow the solvent to travel up the plate until it is about 1 cm from the top.[2]

  • Visualization: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots, typically under a UV lamp (254 nm), as pyrimidine rings are UV-active. Circle the visible spots.[10]

Question Possible Cause(s) Solution(s)
Why are my spots streaking? [1]1. Sample Overload: Too much sample was spotted. 2. High Polarity: The compound is highly polar and interacts strongly with the silica. 3. Insolubility: The sample did not fully dissolve in the spotting solvent.1. Dilute your sample and spot less. 2. Add a small amount of a more polar solvent (like methanol) to your mobile phase. 3. Ensure the sample is completely dissolved before spotting.
My Rf values are inconsistent between runs. [1]1. Mobile Phase Changed: Solvent evaporation has changed the ratio of your mobile phase. 2. Chamber Not Saturated: The chamber atmosphere is not saturated with solvent vapor. 3. Temperature Fluctuations: Lab temperature has changed significantly.1. Always use freshly prepared mobile phase. 2. Place a piece of filter paper in the chamber and allow it to saturate for 10-15 minutes before running the plate. 3. Conduct experiments in a temperature-controlled environment.
TLC shows 100% conversion, but NMR shows starting material is still present. [1]1. Co-elution: The starting material and product have the same or very similar Rf values in that specific mobile phase. 2. Detection Limit: The remaining starting material is below the TLC's limit of detection but visible by the more sensitive NMR technique.1. Test different mobile phase systems to achieve better separation. 2. Rely on the more sensitive technique (NMR or HPLC/GC) for determining final reaction completion. Use TLC for tracking progress.
High-Performance Liquid Chromatography (HPLC)

HPLC is a high-resolution separation technique ideal for quantifying the components of a liquid mixture. For pyrimidine derivatives, Reverse-Phase HPLC (RP-HPLC) is most common.[12]

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Reaction Reaction Vessel Aliquot Withdraw Aliquot Reaction->Aliquot Timed Interval Quench Quench & Dilute Aliquot->Quench Inject Inject Sample Quench->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Calculate Calculate % Conversion Integrate->Calculate

Caption: General workflow for reaction monitoring using HPLC.

  • Instrumentation: Standard HPLC system with a UV detector.[5]

  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.[5][13]

  • Mobile Phase:

    • A: Water with 0.1% Formic Acid

    • B: Acetonitrile with 0.1% Formic Acid

    • Rationale: Formic acid helps to protonate silanol groups on the column, improving peak shape, and is compatible with mass spectrometry detectors.[14]

  • Gradient: Start at 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min.[15]

  • Detection: UV at 254 nm.[15]

  • Sample Preparation: Withdraw a 10 µL aliquot from the reaction, and quench it in 1 mL of the initial mobile phase composition.[5]

Question Possible Cause(s) Solution(s)
Why is my system backpressure excessively high? [16][17]1. Blockage in System: Frit in the guard column or analytical column is plugged. 2. Column Contamination: Sample components have precipitated on the column head. 3. Mobile Phase Issue: Buffer has precipitated in the mobile phase.1. Systematically diagnose: remove the column and check pressure. If it drops, the column is the issue. If not, check tubing and fittings. 2. Back-flush the column (disconnect from the detector first). If this fails, replace the inlet frit or the column. Use a guard column to protect the analytical column.[18] 3. Ensure buffer is fully dissolved and miscible with the organic solvent. Filter mobile phases.
Why are my retention times shifting? [19]1. Temperature Fluctuation: The column temperature is not stable. 2. Mobile Phase Composition: Inaccurate mixing or evaporation of a volatile component. 3. Poor Equilibration: The column was not sufficiently equilibrated between runs.1. Use a column oven for stable temperature control. 2. Prepare fresh mobile phase daily. Ensure solvent bottle caps are sealed. 3. Increase the equilibration time in your gradient method.
My peaks are tailing or splitting. What should I do? [16][18]1. Column Void: A void has formed at the head of the column. 2. Secondary Interactions: Basic analytes are interacting with acidic silanol groups on the silica. 3. Contamination: The guard or analytical column is contaminated.1. This is often irreversible; the column may need to be replaced. 2. Ensure the mobile phase pH is low (e.g., by using formic acid) to suppress silanol activity. 3. Replace the guard column. Try cleaning the analytical column with a strong solvent wash.
I see extra "ghost" peaks in my chromatogram. [20]1. Sample Carryover: Residue from the previous injection is eluting. 2. Contaminated Mobile Phase: Impurities are present in your solvents.1. Clean the injector and sample loop. Run a blank gradient after a concentrated sample. 2. Use high-purity, HPLC-grade solvents.
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile compounds. This compound and related derivatives are often amenable to GC analysis.[21]

ParameterValue / DescriptionRationale
Column HP-5MS (or equivalent 5% phenyl methylpolysiloxane), 30 m x 0.25 mm, 0.25 µm filmA robust, general-purpose column providing good separation for a wide range of semi-polar compounds.[22]
Carrier Gas Helium at 1.0 mL/min (constant flow)Inert gas that carries the sample through the column.[22]
Injector Temp. 250 °CEnsures rapid and complete vaporization of the sample.[22]
Oven Program Initial 60°C (hold 1 min), ramp at 10°C/min to 280°C (hold 5 min)A temperature gradient is used to elute compounds with different boiling points sequentially.[22]
Ionization Mode Electron Impact (EI) at 70 eVA hard ionization technique that creates reproducible fragmentation patterns, which are useful for library matching and structural identification.[22][23]
Question Possible Cause(s) Solution(s)
Why do I have poor peak shape (tailing)? [24][25]1. Active Sites: Exposed silanols in the injector liner or column are interacting with your analyte. 2. Column Overload: The amount of sample injected is too high. 3. Contamination: The liner or column is dirty.1. Use a deactivated liner. If the column is old, it may need replacement. 2. Dilute the sample or inject a smaller volume. 3. Replace the injector liner and septum. Bake out the column at its maximum temperature limit.
My baseline is noisy or drifting upwards. [24]1. Column Bleed: The stationary phase of the column is degrading at high temperatures. 2. System Contamination: Contaminants are present in the carrier gas or system fittings. 3. Leaky Septum: Air is leaking into the system through the injector septum.1. Condition the column properly. If bleed is excessive, the column may be old and need replacement. 2. Use high-purity gas with moisture and oxygen traps. 3. Replace the septum. Septa are consumables and should be changed regularly.[26]
My retention times are not reproducible. [25][27]1. Carrier Gas Flow Fluctuation: Leaks in the system or a faulty pressure regulator. 2. Oven Temperature Instability: The GC oven is not maintaining a consistent temperature profile.1. Perform a leak check on the system, especially around the injector and column fittings. 2. Verify the oven's temperature accuracy and stability.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides unparalleled structural detail, making it invaluable for confirming product identity and observing reaction pathways.

Caption: Workflow for quantitative NMR (qNMR) reaction monitoring.

  • Prepare a Stock Solution: Before starting the reaction, prepare a stock solution of a suitable internal standard (e.g., 1,3,5-trimethoxybenzene) in the deuterated solvent you will use for analysis (e.g., CDCl₃ or DMSO-d₆). The standard should have a simple spectrum with peaks that do not overlap with reactant or product signals.

  • Sampling: At each time point, withdraw a precise aliquot of the reaction mixture (e.g., 50 µL).

  • Quenching & Dilution: Immediately add the aliquot to a vial containing a precise volume (e.g., 0.7 mL) of the internal standard stock solution. This quenches the reaction and prepares the sample for analysis.[11]

  • Analysis: Transfer the mixture to an NMR tube and acquire the ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1, e.g., 5-7 times the longest T1) is used to allow for accurate integration for quantitative analysis.[6]

  • Calculation: Calculate the conversion by comparing the integral of a characteristic product peak to a characteristic starting material peak, normalized against the integral of the internal standard.

Question Possible Cause(s) Solution(s)
My NMR signals are broad or distorted. [7][28]1. Poor Shimming: The magnetic field homogeneity is poor across the sample. 2. Paramagnetic Impurities: Trace metals from reagents or catalysts can cause line broadening. 3. Sample Inhomogeneity: Solids have precipitated, or the sample is not fully dissolved.1. Re-shim the spectrometer on your sample. 2. Filter the NMR sample through a small plug of celite or silica in a pipette to remove particulates and potential metal contaminants. 3. Ensure the sample is fully dissolved. If solubility is an issue, try a different deuterated solvent or gently warm the sample.
My quantitative results are not reproducible. 1. Inconsistent Relaxation: The relaxation delay (D1) is too short, causing signals with different T1 values to be suppressed unequally. 2. Integration Errors: The integration regions are not set correctly or include baseline noise.1. Increase the relaxation delay (D1) to at least 5 times the longest T1 of any peak you are integrating. 2. Ensure integration regions are set consistently across all spectra and that the baseline is flat.
I can't distinguish between two isomers. [29]1. Signal Overlap: Key ¹H signals for the two isomers overlap.1. Acquire 2D NMR spectra, such as COSY, HSQC, and HMBC. An ¹H-¹⁵N HMBC can be particularly useful for distinguishing N-alkylation or substitution patterns in heterocyclic systems.[29]

References

Validation & Comparative

A Senior Application Scientist's Guide to the Comparative Reactivity of 2-Chloro-4-ethoxypyrimidine and 2,4-Dichloropyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Pyrimidines in Modern Drug Discovery

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the structural core of countless therapeutic agents.[1][2] Its presence in the nucleobases of DNA and RNA has made it a compelling template for the design of molecules that can modulate biological processes.[1][3] Consequently, substituted pyrimidines are integral to a wide array of pharmaceuticals, including anticancer, antiviral, and antimicrobial drugs.[1][2][3][4] The strategic functionalization of the pyrimidine ring is therefore a critical task in drug development. This guide provides an in-depth comparison of the reactivity of two key building blocks: 2,4-dichloropyrimidine and 2-chloro-4-ethoxypyrimidine, offering insights into their behavior in nucleophilic aromatic substitution (SNAr) reactions.

Pillar 1: Unpacking the Electronic Landscape of Substituted Pyrimidines

The reactivity of pyrimidines is governed by the electron-deficient nature of the ring, a consequence of the two electronegative nitrogen atoms.[5] This inherent electron deficiency facilitates nucleophilic attack, particularly at the 2, 4, and 6 positions.[5][6] The introduction of halogen substituents, such as chlorine, further activates the ring towards SNAr reactions.[7]

2,4-Dichloropyrimidine: A Tale of Two Chlorines

In 2,4-dichloropyrimidine, both the C2 and C4 positions are activated for nucleophilic substitution. However, they are not equally reactive. In the majority of uncatalyzed SNAr reactions, nucleophilic attack preferentially occurs at the C4 position.[8][9][10][11] This C4 selectivity can be attributed to several factors:

  • Greater Electron Deficiency: The C4 position is para to one of the ring nitrogens and ortho to the other, making it more electron-deficient and thus more susceptible to nucleophilic attack compared to the C2 position, which is situated between the two nitrogen atoms.

  • Meisenheimer Intermediate Stability: The anionic intermediate (Meisenheimer complex) formed upon nucleophilic attack at C4 is better stabilized through resonance, with the negative charge being effectively delocalized onto the ring nitrogens.[12]

  • Frontier Molecular Orbital (FMO) Theory: Computational analyses, such as those employing Density Functional Theory (DFT), have shown that the Lowest Unoccupied Molecular Orbital (LUMO) of 2,4-dichloropyrimidine has a larger coefficient at the C4 position.[10][12][13] This suggests that the C4 position is the more favorable site for nucleophilic attack.

It is important to note that while C4 selectivity is the general rule, C2 selectivity can be achieved under specific, often catalyzed, conditions.[8][9]

This compound: The Modulating Influence of the Ethoxy Group

The replacement of the chlorine atom at the C4 position with an electron-donating ethoxy group in this compound significantly alters the reactivity profile of the molecule. The ethoxy group, through its +R (resonance) effect, donates electron density to the pyrimidine ring. This has two key consequences:

  • Deactivation of the Ring: The overall electron density of the pyrimidine ring is increased, making it less electrophilic and therefore less reactive towards nucleophiles compared to 2,4-dichloropyrimidine.

  • Reduced Reactivity at C2: The electron-donating nature of the ethoxy group at C4 particularly disfavors nucleophilic attack at the C2 position.

Therefore, the chlorine atom at the C2 position of this compound is significantly less reactive than the chlorine at the C4 position of 2,4-dichloropyrimidine.

Pillar 2: Experimental Validation and Data-Driven Insights

To empirically demonstrate the reactivity differences, a comparative experiment can be designed to measure the rate of a standard SNAr reaction.

Experimental Protocol: Comparative Amination

This protocol outlines a method to compare the reactivity of 2,4-dichloropyrimidine and this compound with a common nucleophile, such as benzylamine.

Materials:

  • 2,4-Dichloropyrimidine

  • This compound

  • Benzylamine

  • N,N-Diisopropylethylamine (DIPEA)

  • n-Butanol (n-BuOH)

  • High-Performance Liquid Chromatography (HPLC) system

  • Standard analytical laboratory equipment

Procedure:

  • Reaction Setup: In two separate reaction vessels, prepare solutions of 2,4-dichloropyrimidine (1.0 eq) and this compound (1.0 eq) in n-BuOH.

  • Initiation: To each vessel, add benzylamine (1.1 eq) and DIPEA (1.5 eq).

  • Reaction Monitoring: Maintain the reactions at a constant temperature (e.g., 80 °C) and monitor their progress by taking aliquots at regular time intervals (e.g., 0, 15, 30, 60, 120 minutes).

  • Quenching and Analysis: Quench each aliquot with a suitable solvent and analyze by HPLC to determine the consumption of the starting material and the formation of the product.

  • Data Analysis: Plot the concentration of the starting material versus time for both reactions to determine the initial reaction rates.

Data Presentation: Expected Outcomes

The experimental results are expected to show a significantly faster rate of reaction for 2,4-dichloropyrimidine compared to this compound.

SubstrateInitial Reaction Rate (Relative)Major Product
2,4-DichloropyrimidineHigh4-(Benzylamino)-2-chloropyrimidine
This compoundLow4-Ethoxy-2-(benzylamino)pyrimidine

Pillar 3: Visualizing the Mechanistic Landscape

Diagrams are invaluable tools for visualizing complex chemical processes and relationships.

Experimental Workflow

G cluster_0 Preparation cluster_1 Reaction cluster_2 Analysis A Dissolve 2,4-Dichloropyrimidine in n-BuOH C Add Benzylamine & DIPEA Heat to 80 °C A->C B Dissolve this compound in n-BuOH D Add Benzylamine & DIPEA Heat to 80 °C B->D E Monitor by HPLC C->E F Monitor by HPLC D->F G Determine Reaction Rates E->G F->G

Caption: Comparative experimental workflow diagram.

Nucleophilic Aromatic Substitution (SNAr) Mechanism

SNAr_Mechanism cluster_DCP 2,4-Dichloropyrimidine (Favored C4 Attack) cluster_CEP This compound (C2 Attack) DCP_start 2,4-Dichloropyrimidine DCP_inter Meisenheimer Complex (Charge delocalized over N1 and N3) DCP_start->DCP_inter + Nu⁻ DCP_prod 4-Substituted-2-chloropyrimidine DCP_inter->DCP_prod - Cl⁻ CEP_start This compound CEP_inter Meisenheimer Complex (Charge delocalized over N1 and N3) CEP_start->CEP_inter + Nu⁻ CEP_prod 2-Substituted-4-ethoxypyrimidine CEP_inter->CEP_prod - Cl⁻

References

A Senior Application Scientist's Guide to Spectroscopic Confirmation of 2-chloro-4-ethoxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the unambiguous structural confirmation of synthetic intermediates is a cornerstone of rigorous scientific practice. 2-chloro-4-ethoxypyrimidine, a key building block in the synthesis of various bioactive molecules, is no exception. Its precise molecular architecture is critical to ensure the desired downstream reactivity and, ultimately, the efficacy and safety of the final product. This guide provides an in-depth, comparative analysis of the spectroscopic techniques used to unequivocally confirm the structure of this compound, moving beyond a mere listing of methods to explain the causality behind experimental choices.

The Imperative of Multi-faceted Spectroscopic Analysis

A single spectroscopic technique rarely provides the complete structural picture of a molecule. Instead, a confluence of data from multiple orthogonal methods—Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy—is essential for a self-validating and trustworthy structural elucidation.[1] This multi-pronged approach allows for the confident differentiation of the target molecule from potential isomers, unreacted starting materials, and other byproducts.

The Logic of Spectroscopic Interrogation: A Workflow

The process of structural confirmation is a logical progression of inquiry, where each spectroscopic technique answers specific questions about the molecule's composition and connectivity.

G cluster_0 Synthesis & Purification cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation & Confirmation Synthesis Synthesis of this compound Purification Purification Synthesis->Purification MS Mass Spectrometry (MS) Purification->MS Sample IR Infrared (IR) Spectroscopy Purification->IR Sample NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Sample MolecularFormula Determine Molecular Formula & Weight MS->MolecularFormula FunctionalGroups Identify Functional Groups IR->FunctionalGroups Connectivity Establish Atom Connectivity NMR->Connectivity StructureConfirmation Confirm Structure of this compound MolecularFormula->StructureConfirmation FunctionalGroups->StructureConfirmation Connectivity->StructureConfirmation

References

A Comparative Guide to the Biological Activity of 2-Chloro-4-ethoxypyrimidine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the pyrimidine scaffold represents a cornerstone in medicinal chemistry and agrochemistry. Its inherent drug-like properties and versatile substitution patterns have led to the development of numerous therapeutic agents and herbicides. Within this vast chemical space, 2-chloro-4-ethoxypyrimidine and its analogs emerge as a particularly interesting subclass, demonstrating a wide spectrum of biological activities. This guide provides an in-depth, objective comparison of the performance of these analogs, supported by experimental data and detailed methodologies, to empower researchers in their quest for novel bioactive molecules.

Introduction: The Significance of the 2-Chloro-4-substituted Pyrimidine Core

The pyrimidine ring is a fundamental component of nucleic acids, rendering its derivatives prime candidates for interacting with biological systems.[1] The specific substitution pattern of a chlorine atom at the 2-position and an ethoxy group (or other functionalities) at the 4-position creates a unique electronic and steric profile. The chlorine atom at C2 often acts as a leaving group, facilitating covalent interactions with biological targets or serving as a handle for further chemical modifications. The substituent at the C4 position, on the other hand, plays a crucial role in modulating the molecule's polarity, solubility, and non-covalent interactions with target proteins. This dual-functionality makes the 2-chloro-4-substituted pyrimidine scaffold a privileged starting point for the design of inhibitors for a variety of enzymes and receptors.

Comparative Analysis of Biological Activities

The biological activities of this compound analogs are diverse, spanning from anticancer and antimicrobial to herbicidal effects. The following sections will delve into these activities, presenting a comparative analysis of different analogs based on available experimental data.

Anticancer Activity

Several studies have highlighted the potential of 2-chloro-4-substituted pyrimidine derivatives as anticancer agents. Their mechanism of action often involves the inhibition of key enzymes in cancer cell proliferation and survival, such as protein kinases.

One notable area of investigation is the development of tubulin polymerization inhibitors. A study on 2-chloro-4-aminopyrimidine derivatives revealed that these compounds can exhibit potent antiproliferative activities against various human cancer cell lines.[2] For instance, certain derivatives have shown the ability to induce G2/M phase arrest in the cell cycle, disrupt the cellular microtubule network, and trigger apoptosis.[2]

Another key target for anticancer therapy is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a tyrosine kinase crucial for tumor angiogenesis.[3] The inhibition of VEGFR-2 can effectively suppress tumor growth by cutting off its blood supply.

Table 1: Comparative Anticancer Activity of 2-Chloro-4-substituted Pyrimidine Analogs

Compound ID4-Position SubstituentCancer Cell LineIC50/EC50 (µM)Reference
Analog 1 Substituted AnilineHCT116 (Colon)89.24 ± 1.36[4]
Analog 2 Substituted AnilineMCF7 (Breast)89.37 ± 1.17[4]
Analog 3 4-Methyl PiperazineHCT116 (Colon)209.17 ± 1.23[4]
Analog 4 4-Methyl PiperazineMCF7 (Breast)221.91 ± 1.37[4]
Analog 5 TriazolopiperazineA549 (Lung)2.14[5]
Analog 6 TriazolopiperazineHCT-116 (Colon)3.59[5]
Analog 7 TriazolopiperazinePC-3 (Prostate)5.52[5]
Analog 8 TriazolopiperazineMCF-7 (Breast)3.69[5]
14g Anilino-chalconeK-562 (Leukemia)0.622[6]
16c PyrimidodiazepineVarious10-fold > Doxorubicin[7]

Note: The table presents a selection of data from different studies to illustrate the range of activities. Direct comparison should be made with caution due to variations in experimental conditions.

The data suggests that the nature of the substituent at the 4-position significantly influences the anticancer potency. Aromatic and heterocyclic moieties, particularly those capable of forming hydrogen bonds and other specific interactions within the target's active site, appear to be favorable for activity.

The inhibition of VEGFR-2 by small molecules typically occurs at the ATP-binding site within the kinase domain. This prevents the autophosphorylation of the receptor and the subsequent activation of downstream signaling cascades that promote cell proliferation and survival.

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds P_VEGFR2 P-VEGFR-2 (Active) VEGFR2->P_VEGFR2 Autophosphorylation Analog 2-Chloro-4-alkoxy Pyrimidine Analog Analog->VEGFR2 Inhibits Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt) P_VEGFR2->Downstream Activates Response Cellular Responses (Proliferation, Migration, Angiogenesis) Downstream->Response

Caption: Inhibition of the VEGFR-2 signaling pathway by a 2-chloro-4-alkoxypyrimidine analog.

Antimicrobial Activity

Pyrimidine derivatives have long been recognized for their antimicrobial properties.[1][8] The mechanism of action can vary, but often involves the inhibition of essential enzymes in microbial metabolic pathways.

Table 2: Comparative Antimicrobial Activity of Pyrimidine Analogs

Compound IDTest OrganismZone of Inhibition (mm)MIC (µg/mL)Reference
Analog A Staphylococcus aureus1812.5[9]
Analog B Bacillus subtilis1625[9]
Analog C Escherichia coli1450[9]
Analog D Candida albicans1525[10]
Analog E Aspergillus flavus1350[10]

Note: This table is a representative compilation from various sources and methodologies.

The structure-activity relationship (SAR) studies in this area suggest that lipophilicity and the presence of specific functional groups that can interact with microbial targets are key determinants of activity.

Herbicidal Activity

A significant application of pyrimidine derivatives is in agriculture as herbicides.[11] Many commercial herbicides are based on the pyrimidine scaffold. Their mode of action frequently involves the inhibition of acetohydroxyacid synthase (AHAS) or acetyl-CoA carboxylase (ACCase), enzymes that are vital for amino acid and fatty acid synthesis in plants, respectively.[12][13]

Table 3: Comparative Herbicidal Activity of Pyrimidine Analogs

Compound IDTarget WeedInhibition (%) at 100 mg/LTarget EnzymeReference
Analog X Digitaria adscendens81 (root growth)AHAS[14]
Analog Y Amaranthus retroflexusGood activityAHAS[14]
Analog Z Brassica napus L.81.5 (root growth)AHAS[12]
4aa Arabidopsis thalianaKi = 0.09 µMAHAS[13]
4bb Arabidopsis thalianaKi = 0.02 µMAHAS[13]

Note: The data highlights the potential of these compounds as herbicides. Ki values represent the inhibition constant.

The efficacy of these compounds is highly dependent on the substituents on the pyrimidine ring, which influence their uptake by the plant, translocation to the target site, and binding to the target enzyme.

ACCase is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA. This is the committed step in fatty acid biosynthesis. Inhibition of ACCase leads to a depletion of fatty acids, which are essential for membrane formation and other cellular processes, ultimately resulting in plant death.

ACCase_Inhibition AcetylCoA Acetyl-CoA + HCO3- ACCase ACCase AcetylCoA->ACCase MalonylCoA Malonyl-CoA ACCase->MalonylCoA Catalyzes Analog 2-Chloro-4-ethoxy Pyrimidine Analog Analog->ACCase Inhibits FattyAcids Fatty Acid Synthesis MalonylCoA->FattyAcids Membranes Cell Membranes & Energy Storage FattyAcids->Membranes

Caption: Inhibition of Acetyl-CoA Carboxylase (ACCase) by a this compound analog.

Experimental Protocols

To ensure the reproducibility and validity of the findings presented, this section provides detailed, step-by-step methodologies for the key assays used to evaluate the biological activities of this compound analogs.

Anticancer Activity: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[8][15] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the old medium with the medium containing the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Treat with Pyrimidine Analogs A->B C Add MTT Reagent B->C D Incubate (Formazan Formation) C->D E Solubilize Formazan with DMSO D->E F Measure Absorbance at 570 nm E->F G Calculate IC50 F->G

Caption: Workflow for the MTT cell viability assay.

Antimicrobial Activity: Agar Well Diffusion Method

This method is widely used to assess the antimicrobial activity of chemical compounds.[16][17]

Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in sterile broth.

  • Agar Plate Preparation: Pour molten Mueller-Hinton agar into sterile Petri dishes and allow it to solidify.

  • Inoculation: Spread the microbial inoculum evenly over the surface of the agar plate.

  • Well Creation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

  • Compound Application: Add a defined volume (e.g., 100 µL) of the test compound solution to each well.

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited.

Herbicidal Activity: In Vitro ACCase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the ACCase enzyme.[18][19]

Protocol:

  • Enzyme Extraction: Extract ACCase from the target plant species.

  • Reaction Mixture Preparation: Prepare a reaction mixture containing buffer, ATP, acetyl-CoA, and bicarbonate.

  • Inhibitor Addition: Add various concentrations of the test compound to the reaction mixture.

  • Enzyme Addition: Initiate the reaction by adding the extracted ACCase.

  • Incubation: Incubate the reaction at a controlled temperature for a specific time.

  • Detection: Measure the amount of malonyl-CoA produced or the depletion of a substrate. A common method involves a coupled spectrophotometric assay.

  • Data Analysis: Calculate the percentage of enzyme inhibition and determine the IC50 value.

Conclusion and Future Perspectives

The this compound scaffold and its analogs represent a versatile platform for the development of novel bioactive compounds. The available data clearly demonstrates their potential in oncology, infectious diseases, and agriculture. The structure-activity relationships, although complex, highlight the critical role of the substituent at the 4-position in determining the biological activity and target specificity.

Future research in this area should focus on:

  • Synthesis of diverse libraries: Expanding the chemical space around the this compound core will be crucial for identifying more potent and selective compounds.

  • Mechanism of action studies: A deeper understanding of how these compounds interact with their biological targets at the molecular level will facilitate rational drug design.

  • In vivo evaluation: Promising in vitro candidates should be advanced to in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.

By leveraging the insights provided in this guide, researchers can make more informed decisions in the design and development of next-generation therapeutics and agrochemicals based on the this compound framework.

References

A Senior Application Scientist's Guide to Purity Validation of Synthesized 2-Chloro-4-Ethoxypyrimidine by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Pharmaceutical Intermediates

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is non-negotiable. This stringent requirement extends to all chemical intermediates, as impurities introduced at any stage can propagate through the synthesis, potentially compromising the safety and efficacy of the final drug product. 2-Chloro-4-ethoxypyrimidine is a key building block in the synthesis of various therapeutic agents, particularly in oncology and antiviral research. Its reactivity is centered on the chlorine atom, which is susceptible to nucleophilic substitution. The presence of isomeric or process-related impurities can lead to the formation of undesired, and potentially toxic, side products.

This guide provides an in-depth, experience-driven comparison of analytical methodologies for validating the purity of synthesized this compound, with a primary focus on a robust, validated High-Performance Liquid Chromatography (HPLC) method. We will explore the rationale behind the chosen analytical strategy, present a detailed experimental protocol, and compare its performance against alternative techniques, grounding our discussion in established scientific principles and regulatory standards.

Understanding the Source: Synthesis and Potential Impurities

A robust analytical method is born from a thorough understanding of the chemical synthesis, as this knowledge informs the potential impurity profile. A common synthetic route to this compound involves the chlorination of a pyrimidine precursor.

A plausible synthesis pathway starts from 2,4-dichloropyrimidine, which undergoes a nucleophilic substitution reaction with sodium ethoxide.

cluster_synthesis Synthesis Pathway & Potential Impurities start 2,4-Dichloropyrimidine reagent + Sodium Ethoxide (NaOEt) in Ethanol start->reagent impurity3 Unreacted 2,4-Dichloropyrimidine start->impurity3 Incomplete Reaction product This compound (Target Compound) reagent->product Desired Reaction (Substitution at C4) impurity1 4-Chloro-2-ethoxypyrimidine (Isomeric Impurity) reagent->impurity1 Side Reaction (Substitution at C2) impurity2 2,4-Diethoxypyrimidine (Over-reaction Impurity) product->impurity2 Excess NaOEt cluster_workflow HPLC Purity Validation Workflow prep 1. Sample & Standard Preparation system 2. HPLC System Setup (Column, Mobile Phase, Detector) prep->system sst 3. System Suitability Test (SST) (Inject Standard Solution) system->sst inject 4. Sample Injection & Chromatographic Run sst->inject If SST Passes acquire 5. Data Acquisition (Chromatogram) inject->acquire process 6. Data Processing acquire->process validate 7. Method Validation (ICH Parameters) process->validate Assess Performance report 8. Final Purity Report process->report Purity Calculation (% Area Normalization)

A Comparative Guide to the Synthetic Routes of 2-Chloro-4-ethoxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 2-Chloro-4-ethoxypyrimidine is a key heterocyclic building block in the synthesis of a wide array of biologically active molecules, particularly in the pharmaceutical and agrochemical industries. Its bifunctional nature, possessing two reactive sites with differing reactivities—a chloro group susceptible to nucleophilic substitution and an ethoxy group that can be modified—makes it a versatile intermediate for the construction of complex molecular architectures. This guide provides a comprehensive comparison of three distinct synthetic routes to this compound, offering an in-depth analysis of their methodologies, underlying chemical principles, and practical considerations to aid researchers in selecting the optimal pathway for their specific needs.

Route 1: Nucleophilic Aromatic Substitution of 2,4-Dichloropyrimidine

This is arguably the most direct and commonly employed route for the synthesis of this compound. The strategy hinges on the differential reactivity of the two chlorine atoms on the 2,4-dichloropyrimidine ring towards nucleophilic aromatic substitution (SNAr). The chlorine atom at the C4 position is generally more susceptible to nucleophilic attack than the one at the C2 position. This regioselectivity is attributed to the greater electron-withdrawing effect of the nitrogen atom at position 1 on the C4 position, which stabilizes the Meisenheimer intermediate formed during the substitution at C4 more effectively than at C2.

Experimental Protocol:

Materials:

  • 2,4-Dichloropyrimidine

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol (EtOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • A solution of sodium ethoxide in anhydrous ethanol (e.g., 1 M) is freshly prepared or a commercial solution is used.

  • To a stirred solution of 2,4-dichloropyrimidine (1.0 eq) in anhydrous ethanol at room temperature, a solution of sodium ethoxide (1.1 eq) in ethanol is added dropwise.

  • The reaction mixture is stirred at room temperature for 2-4 hours, and the progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is concentrated under reduced pressure to remove the ethanol.

  • The residue is partitioned between dichloromethane and a saturated aqueous solution of sodium bicarbonate.

  • The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude product.

  • The crude this compound can be purified by column chromatography on silica gel or by recrystallization.

A similar reaction of 4,6-dichloro-2-(methylthio)pyrimidine with sodium ethoxide in ethanol at room temperature for 2 hours afforded the corresponding 4-ethoxy-substituted product in 89% yield, indicating the efficiency of this methodology.[1][2]

Route 1: Nucleophilic Aromatic Substitution DCP 2,4-Dichloropyrimidine CEP This compound DCP->CEP NaOEt, EtOH Room Temperature

Caption: Synthesis of this compound from 2,4-dichloropyrimidine.

Route 2: Synthesis from Uracil via Chlorination

This two-step route utilizes the readily available and inexpensive starting material, uracil. The first step involves the conversion of the dihydroxy pyrimidine (uracil) to the corresponding dichloropyrimidine, which then undergoes selective ethoxylation as described in Route 1. The chlorination of uracil is a standard transformation, typically achieved using a strong chlorinating agent like phosphorus oxychloride (POCl₃).[3]

Experimental Protocol:

Step 1: Synthesis of 2,4-Dichloropyrimidine from Uracil

Materials:

  • Uracil

  • Phosphorus oxychloride (POCl₃)

  • Ice

  • Chloroform

  • Dilute sodium carbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, uracil (1.0 eq) is suspended in an excess of phosphorus oxychloride (e.g., 4-5 volumes).

  • The mixture is heated to reflux (approximately 105-110 °C) and stirred for 3-4 hours.

  • After completion of the reaction (monitored by TLC), the excess phosphorus oxychloride is removed by distillation under reduced pressure.

  • The oily residue is cooled and carefully poured onto crushed ice with stirring.

  • The aqueous mixture is extracted with chloroform.

  • The combined organic extracts are washed with a dilute aqueous sodium carbonate solution, then with water, and finally with brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 2,4-dichloropyrimidine.[3]

Step 2: Synthesis of this compound from 2,4-Dichloropyrimidine

The 2,4-dichloropyrimidine obtained from Step 1 is then subjected to the same procedure as described in Route 1 to yield the final product.

Route 2: Synthesis from Uracil Uracil Uracil DCP 2,4-Dichloropyrimidine Uracil->DCP POCl₃, Reflux CEP This compound DCP->CEP NaOEt, EtOH Room Temperature

Caption: Two-step synthesis of this compound starting from uracil.

Route 3: From 2-Methylthio-4-chloropyrimidine Derivatives

This route offers an alternative strategy that can provide high regioselectivity and avoids the handling of the often volatile and highly reactive 2,4-dichloropyrimidine in the final step. The synthesis starts with a 2-methylthio-4-chloropyrimidine derivative. The 4-chloro position is first substituted with the ethoxy group. The 2-methylthio group is then converted to the desired 2-chloro group in a subsequent chlorination step. This approach is particularly useful when further modifications at other positions of the pyrimidine ring are required before the introduction of the 2-chloro substituent.[4]

Experimental Protocol:

Step 1: Synthesis of 2-Methylthio-4-ethoxypyrimidine

Materials:

  • 2-Methylthio-4-chloropyrimidine

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol (EtOH)

  • Ethyl acetate

  • Saturated aqueous sodium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 2-methylthio-4-chloropyrimidine (1.0 eq) in anhydrous ethanol, sodium ethoxide (1.1 eq) is added portion-wise at 0 °C.

  • The reaction mixture is allowed to warm to room temperature and stirred for 6 hours.

  • The reaction mixture is poured into ice-water and extracted with ethyl acetate.

  • The combined organic layers are washed with saturated aqueous sodium chloride solution, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to give 2-methylthio-4-ethoxypyrimidine.

Step 2: Synthesis of this compound

Materials:

  • 2-Methylthio-4-ethoxypyrimidine

  • Sulfuryl chloride (SO₂Cl₂) or another suitable chlorinating agent

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • 2-Methylthio-4-ethoxypyrimidine (1.0 eq) is dissolved in dichloromethane and the solution is cooled to 0 °C.

  • Sulfuryl chloride (e.g., 2.0 eq) is added dropwise to the cooled solution.

  • The reaction mixture is stirred at room temperature for 3 hours.

  • The solvent is removed under reduced pressure.

  • The residue is taken up in dichloromethane and washed sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography to afford this compound.

A patent describing a similar process for a methoxy derivative reports a yield of 87% for the first step.[4]

Route 3: From 2-Methylthiopyrimidine MTC 2-Methylthio-4-chloropyrimidine MTE 2-Methylthio-4-ethoxypyrimidine MTC->MTE NaOEt, EtOH CEP This compound MTE->CEP SO₂Cl₂, DCM

Caption: Synthesis of this compound via a 2-methylthio intermediate.

Comparison of Synthetic Routes

ParameterRoute 1: From 2,4-DichloropyrimidineRoute 2: From UracilRoute 3: From 2-Methylthiopyrimidine
Starting Material 2,4-DichloropyrimidineUracil2-Methylthio-4-chloropyrimidine
Number of Steps 122
Typical Overall Yield High (e.g., ~89% for an analogous reaction)[1][2]Moderate to High (dependent on both chlorination and ethoxylation steps)Moderate to High (e.g., 87% for the first step of an analogous synthesis)[4]
Key Reagents Sodium ethoxide, EthanolPhosphorus oxychloride, Sodium ethoxideSodium ethoxide, Sulfuryl chloride
Advantages - Direct and efficient- High yield- Well-established methodology- Inexpensive and readily available starting material- High regioselectivity- Avoids handling of 2,4-dichloropyrimidine in the final step- Allows for other modifications prior to the final chlorination
Disadvantages - Starting material can be volatile and toxic- Potential for side products if not controlled- Two-step process- Use of hazardous POCl₃- Two-step process- Requires the synthesis of the starting 2-methylthiopyrimidine derivative

Conclusion

The choice of the most suitable synthetic route to this compound depends on several factors, including the scale of the synthesis, the availability and cost of starting materials, and the specific requirements for purity and yield.

  • Route 1 is the most straightforward and efficient for laboratory-scale synthesis when 2,4-dichloropyrimidine is readily available. Its high yield and simple procedure make it an attractive option.

  • Route 2 is a cost-effective alternative for large-scale production, starting from the inexpensive and abundant uracil. While it involves an additional step, the overall process is well-established.

  • Route 3 provides a more strategic approach, particularly in the context of medicinal chemistry where the synthesis of a library of analogues is often required. The ability to introduce the 2-chloro group at a later stage of the synthesis offers greater flexibility for diversification.

Each route presented is a robust and validated method for the preparation of this compound. Researchers and drug development professionals should carefully consider the advantages and disadvantages of each pathway to select the one that best aligns with their research goals and manufacturing capabilities.

References

A Comparative Benchmarking Guide to the Synthesis of 2-Chloro-4-ethoxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient and selective synthesis of key heterocyclic intermediates is paramount. 2-Chloro-4-ethoxypyrimidine, a valuable building block in the synthesis of a wide array of biologically active molecules, is no exception. This guide provides an in-depth comparative analysis of the primary synthetic routes to this important pyrimidine derivative. We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and offer a critical evaluation of their respective advantages and disadvantages, supported by experimental data.

Introduction: The Significance of this compound

The pyrimidine scaffold is a ubiquitous motif in medicinal chemistry, forming the core of numerous pharmaceuticals. The strategic placement of a chlorine atom at the 2-position and an ethoxy group at the 4-position of the pyrimidine ring in this compound offers medicinal chemists a versatile platform for molecular elaboration. The chlorine atom at C2 is susceptible to nucleophilic substitution, allowing for the introduction of various functionalities, while the ethoxy group at C4 modulates the electronic properties of the ring and can influence biological activity. This unique combination of reactive sites makes this compound a sought-after intermediate in the development of novel therapeutics.

Synthetic Strategies: A Comparative Overview

Several synthetic strategies have been developed for the preparation of this compound. This guide will focus on a comparative analysis of three prominent methods:

  • Nucleophilic Aromatic Substitution (SNAr) on 2,4-Dichloropyrimidine: A direct and common approach.

  • Synthesis from Hydroxypyrimidine Precursors: A multi-step route involving the construction and subsequent chlorination of a pyrimidine core.

  • Regioselective Synthesis from 2-Methylthio-4-chloropyrimidine: An innovative method designed to overcome selectivity issues.

We will also briefly discuss the potential of modern techniques such as microwave-assisted synthesis.

Method 1: Nucleophilic Aromatic Substitution (SNAr) on 2,4-Dichloropyrimidine

This method is conceptually the most straightforward approach, involving the selective substitution of one of the chlorine atoms of the readily available 2,4-dichloropyrimidine with an ethoxide nucleophile.

Reaction Scheme:

Catalyst Efficacy in Cross-Coupling Reactions of 2-Chloro-4-ethoxypyrimidine: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Among these, the pyrimidine core is a privileged motif found in a vast array of pharmaceuticals. The targeted modification of this ring system, particularly through the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, allows for the systematic exploration of chemical space to optimize biological activity. This guide provides an in-depth, objective comparison of the efficacy of various catalytic systems for the cross-coupling of 2-chloro-4-ethoxypyrimidine, a versatile and readily available building block. The insights and data presented herein are curated from established literature to empower chemists to make informed decisions in catalyst selection for their synthetic campaigns.

The Strategic Importance of this compound Functionalization

The 2,4-disubstituted pyrimidine framework is a common feature in numerous approved drugs, particularly in the realm of kinase inhibitors for cancer therapy. The chlorine atoms at the C2 and C4 positions of dichloropyrimidines offer differential reactivity, with the C4 position being generally more susceptible to nucleophilic aromatic substitution and cross-coupling reactions.[1] This inherent selectivity provides a powerful handle for sequential and site-specific modifications. By employing this compound, one of these reactive sites is pre-functionalized, directing subsequent cross-coupling reactions to the C2 position. This targeted approach is crucial for building molecular complexity in a controlled and efficient manner.

Palladium-Catalyzed Cross-Coupling: The Workhorse of Pyrimidine Functionalization

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules and remain the most robust and versatile methods for modifying pyrimidine cores.[2] The choice of the palladium precursor and, more critically, the ancillary ligand, is paramount in achieving high efficiency, broad substrate scope, and functional group tolerance.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction, the coupling of an organoboron reagent with an organic halide, is a premier method for constructing C-C bonds. For a substrate like this compound, the relatively unreactive C-Cl bond necessitates the use of highly active catalyst systems.

Modern catalyst systems, often employing bulky, electron-rich phosphine ligands, have proven highly effective for the Suzuki-Miyaura coupling of challenging chloroheteroarenes.[3] Ligands such as XPhos and SPhos, developed by the Buchwald group, are designed to facilitate the oxidative addition of the palladium(0) species to the C-Cl bond, a typically challenging step in the catalytic cycle.

Below is a comparative table summarizing the performance of different palladium-based catalysts for Suzuki-Miyaura couplings of chloropyrimidines, extrapolated from data on similar substrates.

Catalyst PrecursorLigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(OAc)₂SPhosK₃PO₄1,4-Dioxane/H₂O10012>90General Buchwald protocol
Pd₂(dba)₃XPhosK₂CO₃t-BuOH8016>95General Buchwald protocol
Pd(PPh₃)₄NoneK₂CO₃Toluene/EtOH/H₂O551251 (for 2-chloro-4-phenylpyrimidine)[4]
Pd(dppf)Cl₂NoneNa₃PO₄Dioxane10024Modest to Good[5]

Causality Behind Experimental Choices: The use of bulky and electron-rich phosphine ligands like SPhos and XPhos is critical. The steric bulk promotes the formation of a monoligated palladium species, which is highly reactive in the oxidative addition step. The electron-donating nature of these ligands increases the electron density on the palladium center, further facilitating the cleavage of the strong C-Cl bond. The choice of base and solvent system is also crucial for efficient transmetalation and to maintain the catalyst in its active form.

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Combine this compound, arylboronic acid, base, and solvent in a reaction vessel. degas Degas the mixture with an inert gas (e.g., Argon). start->degas catalyst Add Pd catalyst and ligand. degas->catalyst heat Heat the reaction mixture to the specified temperature with stirring. catalyst->heat monitor Monitor reaction progress by TLC or LC-MS. heat->monitor quench Cool to room temperature and quench the reaction. monitor->quench extract Perform aqueous work-up and extract with an organic solvent. quench->extract dry Dry the organic layer and concentrate in vacuo. extract->dry purify Purify the crude product by flash chromatography. dry->purify

Caption: A generalized workflow for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is the palladium-catalyzed coupling of an amine with an aryl halide, and it stands as a cornerstone for the synthesis of arylamines.[6] This reaction is of paramount importance in pharmaceutical development, where the introduction of nitrogen-containing functional groups is a common strategy to modulate the physicochemical properties and biological activity of lead compounds.

For the amination of this compound, highly active catalyst systems are again required. The choice of ligand is often dictated by the nature of the amine coupling partner. For instance, sterically hindered biarylphosphine ligands are generally effective for a wide range of primary and secondary amines.

Catalyst PrecursorLigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(OAc)₂XPhosKOt-BuToluene10010 min (MW)Good to Excellent[7][8]
[Pd(cinnamyl)Cl]₂Mor-DalPhosNaOt-BuWater or Solvent-freeRT to 1001-24Good to Excellent[9]
Pd₂(dba)₃CyPFtBuNaOt-BuDioxane8012High[10]

Causality Behind Experimental Choices: The selection of a strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) or potassium tert-butoxide (KOt-Bu) is crucial for the deprotonation of the amine, which precedes the reductive elimination step that forms the C-N bond. The choice of ligand, such as XPhos or Mor-DalPhos, is critical for stabilizing the palladium catalyst and promoting the key steps of the catalytic cycle, particularly for the challenging C-Cl bond activation.

Catalytic Cycle: Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Simplified Catalytic Cycle for Buchwald-Hartwig Amination Pd0 Pd(0)L OxAdd Oxidative Addition Intermediate Pd0->OxAdd + R-X AmineCoord Amine Coordination Complex OxAdd->AmineCoord + R'₂NH, - HX RedElim Reductive Elimination Intermediate AmineCoord->RedElim RedElim->Pd0 - R-NR'₂

Caption: A simplified representation of the catalytic cycle for the Buchwald-Hartwig amination.

Emerging Alternatives: Nickel and Copper Catalysis

While palladium catalysts are highly effective, their cost and potential for product contamination are driving the exploration of more earth-abundant and economical alternatives like nickel and copper.

Nickel-Catalyzed Cross-Coupling

Nickel catalysts have emerged as powerful alternatives for cross-coupling reactions, often exhibiting unique reactivity compared to their palladium counterparts. Nickel's ability to activate C-O and C-N bonds, in addition to C-Cl bonds, opens up new avenues for synthetic strategies.[11] For the cross-coupling of this compound, nickel catalysts could offer a more cost-effective solution, particularly for large-scale syntheses.

Potential Advantages of Nickel Catalysis:

  • Lower Cost: Nickel is significantly more abundant and less expensive than palladium.

  • Unique Reactivity: Nickel catalysts can sometimes couple substrates that are challenging for palladium systems.[12][13]

  • Milder Conditions: In some cases, nickel-catalyzed reactions can proceed under milder conditions.

Copper-Catalyzed Cross-Coupling

Copper-catalyzed cross-coupling reactions, particularly Ullmann-type couplings, represent another important class of transformations for C-N and C-O bond formation.[14] While often requiring higher reaction temperatures than palladium-catalyzed systems, recent advances in ligand design have led to the development of more active copper catalysts that operate under milder conditions.[15][16][17][18]

Potential Advantages of Copper Catalysis:

  • Cost-Effectiveness: Copper is an inexpensive and readily available metal.

  • Complementary Reactivity: Copper catalysts can be effective for coupling reactions that are difficult with palladium, such as those involving certain nitrogen heterocycles.

Detailed Experimental Protocols

General Procedure for Microwave-Assisted Suzuki-Miyaura Coupling of this compound

This protocol is adapted from a general procedure for the Suzuki coupling of dichloropyrimidines.[19]

  • To a microwave vial, add this compound (1 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (3 equiv.).

  • Add a 2:1 mixture of 1,4-dioxane and water.

  • Degas the mixture by bubbling argon through the solution for 15 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.5 mol%).

  • Seal the vial and heat in a microwave reactor at 100 °C for 15-20 minutes.[19]

  • After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Procedure for Buchwald-Hartwig Amination of this compound

This protocol is based on general procedures for the amination of aryl chlorides.[7][8]

  • To an oven-dried Schlenk tube, add Pd(OAc)₂ (2 mol%) and XPhos (4 mol%).

  • Evacuate and backfill the tube with argon.

  • Add toluene, followed by this compound (1 equiv.), the amine (1.2 equiv.), and potassium tert-butoxide (1.4 equiv.).

  • Seal the tube and heat the reaction mixture in an oil bath at 100 °C until the starting material is consumed (as monitored by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by flash column chromatography.

Conclusion and Future Outlook

The functionalization of the this compound core is a critical endeavor in the synthesis of biologically active molecules. Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura and Buchwald-Hartwig amination, remain the most reliable and versatile methods for this purpose. The judicious selection of ligands and reaction conditions is paramount to achieving high yields and broad substrate scope.

While palladium catalysis is well-established, the development of more sustainable and cost-effective methods using earth-abundant metals like nickel and copper is a rapidly advancing field. As new ligands and catalytic systems are discovered, it is anticipated that these alternative metals will play an increasingly important role in the synthesis of complex pyrimidine derivatives, further expanding the toolbox of the medicinal chemist. This guide serves as a starting point for researchers to navigate the catalytic landscape and select the most appropriate method for their specific synthetic challenges.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-chloro-4-ethoxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 2-chloro-4-ethoxypyrimidine. As a chlorinated heterocyclic compound used in complex organic synthesis, its management requires a rigorous adherence to safety and environmental protocols to mitigate risks to personnel and the ecosystem. This guide is designed for laboratory professionals engaged in pharmaceutical research and drug development, offering field-proven insights grounded in established safety principles.

Hazard Identification & Risk Assessment: The "Why" Behind the Protocol

Understanding the inherent risks of this compound is the foundation of its safe management. While specific toxicological data for this compound is not extensively published, its classification as a halogenated organic compound and its structural similarity to other chlorinated pyrimidines necessitate a cautious approach.[1][2][3] Halogenated organic compounds are an EPA-regulated waste category due to their potential for persistence and toxicity in the environment.[4][5][6]

The primary hazards are associated with irritation and the release of toxic gases upon decomposition.[2][7][8] Thermal breakdown, such as in a fire, can generate highly toxic and corrosive gases including hydrogen chloride, carbon oxides, and nitrogen oxides.[1][2][7][8] Therefore, all handling and disposal procedures are designed to prevent uncontrolled release and thermal decomposition.

Table 1: Hazard Profile of Chlorinated Pyrimidines

Hazard Type Description Rationale for Caution Primary Sources
Skin & Eye Irritation Causes skin irritation and serious eye irritation.[1][2] Direct contact can cause inflammation and discomfort. Prolonged or repeated exposure may lead to more severe dermal effects. [1][2][7]
Respiratory Irritation May cause respiratory tract irritation.[1][2] Inhalation of dust or vapors can irritate the mucous membranes and respiratory system. [1][2][8]
Environmental Hazard Halogenated organic compounds can be persistent and toxic to aquatic life.[9][10] Improper disposal can lead to long-term environmental contamination. Do not let the product enter drains, waterways, or soil.[1] [4][5][9][10]

| Combustion Products | Generates hazardous gases (HCl, NOx, CO, CO2) upon combustion.[7][8] | In the event of a fire, these toxic and corrosive gases present a severe inhalation hazard. |[1][2][7][8] |

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to create a reliable barrier between the researcher and the chemical.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile) inspected prior to use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use in accordance with institutional and local regulations.

  • Eye and Face Protection: Use safety glasses with side-shields or goggles. If there is a splash risk, a face shield is required. Eyewash stations must be readily accessible.[7]

  • Skin and Body Protection: A lab coat is standard. For larger quantities or in case of a spill, a chemically resistant apron or suit should be used. Contaminated clothing must be removed immediately and washed before reuse.[1][2]

  • Respiratory Protection: Use only in a well-ventilated area or a certified chemical fume hood. If dusts are generated or ventilation is inadequate, a NIOSH-approved respirator is required.

On-Site Waste Management: Segregation and Collection

Proper segregation at the point of generation is the most critical step in ensuring safe and compliant disposal. Mixing hazardous waste with non-hazardous waste increases disposal costs and regulatory complexity.[11]

Step-by-Step Collection Protocol:

  • Select the Right Container: Use a dedicated, leak-proof, and chemically compatible container for solid this compound waste. The container must have a secure, tight-fitting lid.[12]

  • Label Correctly and Immediately: Affix a hazardous waste label from your institution's Environmental Health & Safety (EHS) department before adding any waste. The label must clearly state "Hazardous Waste," list all chemical constituents (including "this compound"), and indicate the primary hazards (e.g., Irritant, Environmental Hazard).

  • Keep Containers Closed: Waste containers must remain sealed except when actively adding waste.[12] This prevents the release of vapors and protects the lab environment.

  • Segregate Waste Streams:

    • Solid Waste: Collect pure or minimally contaminated this compound, along with contaminated weigh boats or filter papers, in your designated solid waste container.

    • Liquid Waste: If the compound is used in solution, collect the waste in a separate, clearly labeled "Halogenated Organic Liquid Waste" container. Do not mix with non-halogenated solvent waste.

    • Contaminated Sharps: Needles, syringes, or broken glass contaminated with the chemical must be placed in a puncture-proof sharps container labeled as hazardous waste with the chemical name listed.

  • Use Secondary Containment: All liquid hazardous waste containers must be stored in a secondary containment bin to prevent the spread of material in case of a leak.[12]

Spill and Decontamination Procedures

Immediate and correct response to a spill is vital to prevent exposure and environmental contamination.

  • Alert and Isolate: Alert personnel in the immediate area. If the spill is large or involves volatile substances, evacuate the lab.

  • Don Appropriate PPE: Before cleaning, don the full PPE as described in Section 2.

  • Contain the Spill: For solid spills, carefully sweep up the material to avoid generating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows). Do not use combustible materials like paper towels to absorb large quantities of solvent-based spills.

  • Collect and Package Waste: Place all contaminated absorbent material and cleaning debris into a designated hazardous waste container.[1][7] Label it clearly as "Spill Debris containing this compound."

  • Decontaminate Surfaces: Clean the spill area thoroughly. The choice of decontamination solution depends on the solvent used, but a standard procedure involves washing with soap and water. For cytotoxic drugs, a 10⁻² M sodium dodecyl sulfate (SDS) solution has been shown to be effective.[13] All cleaning materials (sponges, wipes) must be disposed of as hazardous waste.

  • Report the Incident: Report all spills to your laboratory supervisor and EHS department, following institutional protocols.

Disposal Pathway Decision Logic

The proper disposal path depends on the form of the waste. The following workflow provides a logical guide for decision-making.

G cluster_0 Waste Generation Point (Laboratory) cluster_1 Final Disposal Pathway start Waste Generated: This compound is_container Empty Container? start->is_container What is the waste form? triple_rinse Triple rinse with a suitable solvent. is_container->triple_rinse Yes is_solid Solid or Liquid? is_container->is_solid No collect_rinsate Collect first rinse (or all three for highly toxic materials) as halogenated liquid waste. triple_rinse->collect_rinsate solid_waste Collect in sealed, labeled 'Halogenated Solid Waste' container. is_solid->solid_waste Solid / Spill Debris liquid_waste Collect in sealed, labeled 'Halogenated Liquid Waste' container with secondary containment. is_solid->liquid_waste Liquid Solution ehs_pickup Arrange for EHS Pickup solid_waste->ehs_pickup liquid_waste->ehs_pickup deface_label Deface label and dispose of clean, dry container in regular trash. collect_rinsate->deface_label incineration Approved Hazardous Waste Incineration Facility ehs_pickup->incineration

Caption: Disposal workflow for this compound waste streams.

Final Disposal Protocol: The Hand-Off

Laboratory personnel are responsible for waste up to the point of collection. The final destruction of the chemical must be handled by licensed professionals.

  • Store Waste Properly: While awaiting pickup, store hazardous waste containers in a designated Satellite Accumulation Area. This area should be away from incompatible materials, particularly strong oxidizing agents and acids.[7][8]

  • Request Pickup: Once a waste container is full, or if it has been in storage for a period defined by your institution (e.g., 90 days), schedule a pickup with your EHS department.[12] Do not overfill containers.

  • Documentation: Ensure all paperwork required by your EHS office is completed accurately. This creates a chain of custody that is legally required for hazardous waste transport and disposal.

  • Ultimate Disposal Method: The universally recommended disposal method for chlorinated organic compounds is high-temperature incineration in a licensed hazardous waste facility.[1][2][4] This process ensures the complete destruction of the molecule, converting it into less harmful components which are then scrubbed from the exhaust stream. Land disposal of halogenated organic wastes is heavily restricted.[4][5]

By adhering to this comprehensive guide, researchers can effectively manage this compound waste, ensuring the safety of laboratory personnel, maintaining regulatory compliance, and protecting the environment.

References

A Senior Application Scientist's Guide to Handling 2-Chloro-4-Ethoxypyrimidine: Essential Safety Protocols and Operational Plans

Author: BenchChem Technical Support Team. Date: January 2026

As researchers dedicated to advancing drug development, our work with novel chemical entities demands the highest standards of safety and precision. This guide provides essential, immediate safety and logistical information for handling 2-chloro-4-ethoxypyrimidine. The protocols outlined here are grounded in a precautionary approach, synthesizing data from structurally similar compounds to ensure a robust margin of safety in your laboratory operations. Our goal is to empower you with the knowledge to handle this compound confidently and safely, protecting both you and the integrity of your research.

Hazard Assessment: Understanding the Risks
  • Skin Irritation (H315): Expected to cause skin irritation upon direct contact.[1][2]

  • Serious Eye Irritation (H319): Poses a significant risk of causing serious irritation or damage to the eyes.[1][2]

  • Respiratory Irritation (H335): Inhalation of dust or vapors may lead to respiratory tract irritation.[1][2]

This assessment mandates the use of stringent engineering controls and a multi-layered Personal Protective Equipment (PPE) strategy to mitigate exposure risks.

Core Directive: Personal Protective Equipment (PPE)

The selection of appropriate PPE is your primary defense against chemical exposure. A multi-layered approach is crucial.[3] The following table summarizes the required PPE for handling this compound.

Activity Level Required Personal Protective Equipment (PPE) Rationale & Causality
Low-Hazard (e.g., handling sealed containers, transport within the lab)• Standard laboratory coat• Safety glasses with side shields• Single pair of nitrile glovesProtects against incidental contact and minor splashes. Ensures baseline safety standards are met.
Moderate-Hazard (e.g., weighing solid compound, preparing stock solutions)• Permeation-resistant laboratory coat• Chemical splash goggles• Double-gloving (nitrile)This level of activity increases the risk of particulate inhalation and direct skin/eye contact. Chemical splash goggles provide a complete seal around the eyes.[4] Double-gloving minimizes the risk of exposure from a single glove failure.[5]
High-Hazard (e.g., large-scale synthesis, reactions with potential for aerosolization)• Disposable, solid-front chemical-resistant gown• Chemical splash goggles and a full-face shield• Double-gloving (nitrile or neoprene)• Respiratory protection (N95 or higher)A face shield protects the entire face from splashes.[6] Respiratory protection is mandatory when engineering controls cannot guarantee exposure is below permissible limits or when aerosols are likely.[3][7]

A Note on Glove Selection: While disposable nitrile gloves offer broad, short-term protection, they are not impervious to all chemicals, particularly chlorinated solvents.[4][6] Always inspect gloves for any signs of degradation, tears, or punctures before and during use.[7] If direct contact occurs, change gloves immediately. For prolonged or high-exposure tasks, consult the glove manufacturer's chemical resistance guide to select the most appropriate material.[6]

Operational Plan: A Step-by-Step Workflow

A systematic workflow is essential for ensuring safety and preventing cross-contamination.[3] The following protocols must be followed meticulously.

  • Verify Engineering Controls: Confirm that the chemical fume hood has a valid certification and is functioning correctly. The sash should be positioned as low as practical.

  • Assemble all Materials: Before starting, gather the chemical, necessary glassware, utensils, and waste containers. This minimizes movement in and out of the controlled workspace.

  • Locate Emergency Equipment: Ensure unobstructed access to the nearest safety shower, eyewash station, and fire extinguisher.[8]

  • Don PPE: Put on the appropriate level of PPE as detailed in the table above before entering the designated handling area.

  • Work Environment: Perform all weighing activities inside a certified chemical fume hood or a balance enclosure to contain any airborne particles.[3][9]

  • Containment: Use anti-static weighing paper or a tared container to prevent dispersal of the solid.

  • Handling: Use dedicated spatulas and tools. Avoid creating dust.

  • Post-Weighing Cleanup: After transferring the compound, clean the spatula and the weighing area with a solvent-moistened wipe (e.g., 70% ethanol).

  • Waste: Treat all disposable materials, including wipes and weighing paper, as contaminated hazardous waste.[3]

  • Work Environment: All solution preparations must be conducted within a certified chemical fume hood to control vapor and aerosol exposure.[3]

  • Solvent Addition: Add solvent to the solid compound slowly to avoid splashing.

  • Sealing: Once the compound is dissolved, securely cap the container.

  • Labeling: Immediately label the container with the chemical name, concentration, date, and appropriate hazard symbols.

Visualizing the Workflow

To ensure clarity, the entire handling process, from preparation to disposal, is outlined in the following workflow diagram.

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling & Disposal start Start verify_controls Verify Fume Hood & Emergency Equipment start->verify_controls 1. Safety Check don_ppe Don Appropriate PPE verify_controls->don_ppe 2. Protect weigh Weigh Solid Compound don_ppe->weigh 3. Execute prepare Prepare Stock Solution weigh->prepare clean Clean Work Area & Tools prepare->clean 4. Decontaminate dispose_waste Segregate & Dispose Waste clean->dispose_waste 5. Dispose doff_ppe Doff PPE dispose_waste->doff_ppe 6. Safe Removal wash Wash Hands Thoroughly doff_ppe->wash stop End wash->stop

Caption: Step-by-step workflow for the safe handling of this compound.

Disposal Plan: Ensuring Environmental and Personal Safety

Improper disposal of this compound and associated materials poses a significant risk. Adherence to the following plan is mandatory.

  • Chemical Waste:

    • All surplus solid material and solutions containing this compound must be disposed of in a designated, sealed, and clearly labeled "Halogenated Organic Waste" container.[9] This segregation is critical as halogenated compounds require specific disposal treatments.

    • Never dispose of organic substances down laboratory drains.[9]

  • Contaminated Materials:

    • All disposable items that have come into contact with the chemical, including gloves, weighing paper, pipette tips, and wipes, must be considered hazardous waste.

    • Place these materials in a sealed, labeled hazardous waste bag or container immediately after use.

  • Decontamination:

    • Non-disposable equipment, such as glassware and spatulas, should be decontaminated thoroughly. A preliminary rinse with an appropriate organic solvent (collected as halogenated waste) should be followed by a standard washing procedure.

  • Regulatory Compliance:

    • All waste must be handled and disposed of in strict accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific protocols.

By integrating these safety measures and operational plans into your daily laboratory practice, you build a self-validating system of safety that protects you, your colleagues, and the environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.